The Structural and Pharmacological Paradigm of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine in Targeted Therapeutics
Executive Summary (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is a highly specialized, conformationally restricted chiral building block. Over the last decade, it has emerged as a critical structural vector in the design...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is a highly specialized, conformationally restricted chiral building block. Over the last decade, it has emerged as a critical structural vector in the design of next-generation kinase inhibitors, particularly those targeting Cyclin-Dependent Kinase 7 (CDK7)[1]. This technical whitepaper dissects the stereochemical nuances, physicochemical properties, and synthetic methodologies of this diamine, providing drug development professionals with a comprehensive guide to its utility and handling.
Structural & Stereochemical Paradigm
The designation (1R,3S,5s) defines a specific meso stereoisomer. The molecule possesses an internal plane of symmetry passing through C2 and C5, rendering it achiral overall despite having stereocenters at C1 and C3. The 's' descriptor at C5 indicates a pseudoasymmetric center.
In this all-cis configuration, the two amino groups and the fluorine atom are positioned on the same face of the cyclohexane ring. Thermodynamically, this allows the molecule to adopt a highly stable chair conformation where all three substituents (the two -NH₂ groups and the -F atom) occupy equatorial positions . This all-equatorial arrangement minimizes 1,3-diaxial steric clashes, locking the molecule into a rigid, predictable 3D vector.
The incorporation of fluorine—the most electronegative element—creates a highly polarized C–F bond. This substitution is not merely structural; it actively suppresses local lipophilicity and modulates the basicity of the adjacent amines via inductive electron withdrawal, significantly enhancing the molecule's pharmacokinetic profile.
Physicochemical Profiling
Understanding the physicochemical baseline of this diamine is crucial for predicting its behavior in physiological environments, optimizing its binding affinity, and designing purification workflows.
Property
Value / Description
IUPAC Name
(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine
Molecular Formula
C₆H₁₃FN₂
Molecular Weight
132.18 g/mol
Stereochemistry
Meso compound; pseudoasymmetric center at C5
Physical State
Viscous liquid or low-melting solid (free base)
Estimated pKa (Amine 1 / 2)
~9.2 / ~10.1 (Attenuated by C5-fluorine induction)
Estimated cLogP
-0.8 to -1.2 (Highly hydrophilic)
Synthetic Methodology & Validation
The synthesis of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine requires high fidelity to preserve the pseudoasymmetric center and prevent dehalogenation. The standard protocol utilizes a catalytic hydrogenation of the corresponding diazide[1].
Causality in Experimental Choices
We employ 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere rather than a Staudinger reduction (using triphenylphosphine). The Staudinger reaction generates triphenylphosphine oxide, a byproduct notoriously difficult to separate from highly polar, water-soluble diamines via normal-phase chromatography. Pd/C hydrogenation is a "clean" reaction, evolving only nitrogen gas and allowing for straightforward isolation via filtration. Furthermore, mild conditions (1 atm H₂) are deliberately chosen to prevent hydrodefluorination—a severe risk when using more aggressive catalysts like Raney Nickel.
Step-by-Step Protocol
Preparation : Dissolve 141 mg (0.77 mmol) of (+/-)-1,3-diazido-5-fluorocyclohexane in 5 mL of high-purity Methanol (MeOH)[1].
Degassing : Degas the solution by bubbling inert gas (Argon or N₂) for 10 minutes.
Self-Validation: Degassing is critical to prevent catalyst poisoning and mitigate the ignition risk of methanol vapors upon introducing the palladium catalyst.
Catalyst Addition : Carefully add 81 mg (0.08 mmol, ~0.1 eq) of 10% Pd/C to the degassed solution[1].
Hydrogenation : Purge the reaction vessel with Hydrogen gas (H₂) and maintain under 1 atm of H₂. Stir vigorously for 5 hours at ambient temperature[1].
Self-Validation: Track the reaction via ¹⁹F NMR or IR spectroscopy (monitoring the total disappearance of the strong azide stretch at ~2100 cm⁻¹).
Filtration : Filter the resulting heterogeneous mixture over a pad of Celite® to remove the Pd/C catalyst[1].
Self-Validation: Celite ensures fine palladium particulates do not complex with the diamine product, which acts as a strong bidentate ligand.
Concentration : Evaporate the methanolic filtrate under reduced pressure to yield the crude diamine.
Catalytic hydrogenation workflow for 5-fluorocyclohexane-1,3-diamine synthesis.
Pharmacological Application: CDK7 Inhibition
The primary utility of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine lies in its role as a solvent-exposed vector in polycyclic inhibitors of Cyclin-Dependent Kinase 7 (CDK7)[1].
CDK7 is a "double agent" in cellular biology[2]. In the cytosol, it acts as the CDK-activating kinase (CAK), phosphorylating the T-loop of CDK1 and CDK2 to drive cell cycle progression[2]. In the nucleus, it forms the kinase core of the TFIIH complex, phosphorylating the C-terminal domain (CTD) of RNA Polymerase II to initiate gene transcription[2].
Why this specific diamine?
When designing CDK7 inhibitors, achieving selectivity over other CDKs (like CDK1, 2, or 9) is notoriously difficult due to the highly conserved ATP-binding pocket. The (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine moiety is grafted onto the inhibitor core to project outward into the solvent channel:
Conformational Rigidity : The all-equatorial chair conformation locks the basic amines in a predictable 3D space, optimizing hydrogen bonding with solvent-exposed residues specific to the CDK7 rim.
Metabolic Stability : The C5 fluorine blocks oxidative metabolism (e.g., by CYP450 enzymes) at the most vulnerable position of the cyclohexane ring.
Solubility : The diamine significantly enhances the aqueous solubility of otherwise flat, lipophilic polycyclic cores, improving oral bioavailability.
CDK7 pathway regulation and targeted blockade by diamine-functionalized inhibitors.
References
Dana-Farber Cancer Institute, Inc. "POLYCYCLIC INHIBITORS OF CYCLIN-DEPENDENT KINASE 7 (CDK7)". European Patent Office - EP 3057956 B1.
Fisher, R.P. (2005). "Secrets of a double agent: CDK7 in cell-cycle control and transcription". Journal of Cell Science.
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond". Chemical Society Reviews (RSC Publishing).
An In-depth Technical Guide to the Structure Elucidation of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine
Abstract This technical guide provides a comprehensive framework for the structural elucidation of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine, a novel fluorinated diamine with significant potential in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine, a novel fluorinated diamine with significant potential in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and two amino groups onto a cyclohexane scaffold presents unique stereochemical and analytical challenges. This document outlines a multi-faceted analytical approach, integrating advanced Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. The causality behind experimental choices is detailed, ensuring a self-validating and robust elucidation process. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex small molecules.
Introduction: The Significance of Fluorinated Cyclohexanes
Fluorinated cyclohexane derivatives are of increasing interest in drug discovery and materials science due to the unique properties imparted by fluorine. The high electronegativity and small size of the fluorine atom can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[1] Specifically, the facial polarization of cyclohexane rings by strategically placed fluorine atoms can create molecules with large dipole moments, a desirable characteristic for designing novel materials and bioactive compounds. The target molecule, (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine, combines the conformational rigidity of a cyclohexane ring with the chemical functionality of two amino groups and the modulating effect of a fluorine atom. The precise determination of its three-dimensional structure is paramount for understanding its chemical behavior and potential applications.
Foundational Analysis: Confirming Connectivity
The initial phase of structure elucidation focuses on confirming the molecular formula and the basic connectivity of atoms. This is achieved through a combination of mass spectrometry and one-dimensional NMR techniques.
Mass Spectrometry: Determining the Molecular Formula
High-resolution mass spectrometry (HRMS) is the primary tool for determining the elemental composition of a molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to minimize fragmentation and maximize the abundance of the molecular ion. For this diamine, ESI in positive ion mode is recommended to generate the protonated molecule [M+H]⁺.
Analysis: Acquire the mass spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.
Data Interpretation: The expected exact mass for C₆H₁₃FN₂ is 132.1063 g/mol . The experimentally determined mass should be within a narrow tolerance (typically < 5 ppm) of this theoretical value to confirm the molecular formula.
Table 1: Expected HRMS Data for (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine
Ion
Calculated Exact Mass (m/z)
[M+H]⁺
133.1141
[M+Na]⁺
155.0960
¹H and ¹³C NMR Spectroscopy: Initial Structural Insights
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol: 1D NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).[2] The choice of solvent is critical as it can influence chemical shifts and the observation of exchangeable protons (NH₂).
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The spectrum is expected to show complex multiplets for the cyclohexane ring protons and a broad signal for the amine protons.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the presence of fluorine, C-F coupling will result in the splitting of carbon signals.[3] A standard ¹³C{¹H} experiment will show doublets for carbons coupled to fluorine.
DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial to differentiate between CH, CH₂, and CH₃ groups. For this molecule, it will help identify the CH₂ and CH signals of the cyclohexane ring.
Expected Spectral Features:
¹H NMR: The spectrum will be complex due to overlapping signals of the axial and equatorial protons of the cyclohexane ring. The proton attached to the carbon bearing the fluorine (H-5) will exhibit a large doublet of triplets (or more complex splitting) due to coupling with the fluorine and adjacent protons.
¹³C NMR: Six distinct carbon signals are expected. The carbon directly bonded to fluorine (C-5) will appear as a large doublet due to one-bond C-F coupling (¹JCF). The carbons at positions 4 and 6 will show smaller two-bond C-F coupling (²JCF), and the carbons at positions 1 and 3 may exhibit even smaller three-bond C-F coupling (³JCF).[3]
Stereochemical Elucidation: Defining the 3D Architecture
With the connectivity established, the next critical step is to determine the relative and absolute stereochemistry of the substituents on the cyclohexane ring. This requires a suite of two-dimensional NMR experiments and an understanding of cyclohexane conformational analysis.[4]
Conformational Analysis: The Chair Conformations
Substituted cyclohexanes predominantly exist in two rapidly interconverting chair conformations.[4] For (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine, the two primary chair conformers must be considered. The relative stability of these conformers is governed by the steric interactions of the substituents, particularly the unfavorable 1,3-diaxial interactions.[4]
Diagram 1: Chair Conformations of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine
Caption: Interconversion of the two chair conformations.
Given that equatorial positions are generally more stable for substituents to minimize steric strain, Conformer A with all three substituents in equatorial positions is predicted to be the major conformer.[4]
Two-dimensional NMR techniques are indispensable for assigning specific proton and carbon signals and for determining the through-bond and through-space relationships that define the molecule's stereochemistry.
Experimental Protocol: 2D NMR Spectroscopy
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, establishing the connectivity of the proton spin systems within the cyclohexane ring.[2]
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, further confirming the carbon skeleton and the placement of substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a critical experiment for determining the stereochemistry. NOESY detects through-space correlations between protons that are in close proximity (typically < 5 Å).[5] For a substituted cyclohexane, NOESY can differentiate between axial and equatorial protons and establish the relative orientation of substituents.[6]
Table 2: Key Expected NOESY Correlations for the Major Conformer
Proton 1 (Axial)
Proton 2 (Axial)
Relationship
H-1a
H-3a, H-5a
1,3-Diaxial
H-2a
H-4a, H-6a
1,3-Diaxial
Proton 1 (Axial)
Proton 2 (Equatorial)
Relationship
H-1a
H-2e, H-6e
1,2-Axial-Equatorial
Proton 1 (Equatorial)
Proton 2 (Equatorial)
Relationship
H-1e
H-2e, H-6e
1,2-Equatorial-Equatorial
The observation of strong NOE cross-peaks between axial protons on the same face of the ring provides definitive evidence for their spatial proximity and confirms the chair conformation.[5][6]
¹⁹F NMR Spectroscopy: A Powerful Probe
Fluorine-19 is an NMR-active nucleus with 100% natural abundance and a wide chemical shift range, making ¹⁹F NMR a highly sensitive and informative technique.[7][8]
Experimental Protocol: ¹⁹F NMR Spectroscopy
Acquisition: Acquire a standard ¹⁹F NMR spectrum. A ¹⁹F{¹H} decoupled spectrum can also be acquired to simplify the signal.
Data Interpretation: The chemical shift of the fluorine signal provides information about its electronic environment.[9] The coupling constants between fluorine and adjacent protons (JHF) are highly dependent on their dihedral angle, which can be used to infer the axial or equatorial position of the fluorine atom. Generally, a large trans-diaxial coupling constant (²JHFax-ax ≈ 20-30 Hz) and a smaller axial-equatorial or equatorial-equatorial coupling constant (²JHFax-eq or ²JHFeq-eq ≈ 5-10 Hz) are expected.
Computational Chemistry: A Synergistic Approach
Computational modeling serves as a powerful complementary tool to experimental data, aiding in the prediction of stable conformations and the simulation of NMR parameters.[2]
Workflow: Computational Structure Elucidation
Diagram 2: Computational Workflow
Caption: A typical workflow for computational structure elucidation.
By calculating the NMR chemical shifts and coupling constants for the lowest energy conformers, a direct comparison with experimental data can be made, providing a high degree of confidence in the final structural assignment.
Conclusion: An Integrated Strategy for Unambiguous Elucidation
References
O'Hagan, D. (2012). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Chemical Communications, 48(79), 9643-9645. [Link]
Poskin, T. J., et al. (2022). Janus faced fluorocyclohexanes for supramolecular assembly: synthesis and solid state structures of equatorial mono-, di- and tri alkylated cyclohexanes and with tri-axial C–F bonds to impart polarity. Chemical Communications, 58(60), 8416-8419. [Link]
Poskin, T. J., et al. (2022). Janus faced fluorocyclohexanes for supramolecular assembly: synthesis and solid state structures of equatorial mono-, di- and tri-alkylated cyclohexanes and with tri-axial C–F bonds to impart polarity. RSC Publishing. [Link]
ResearchGate. (n.d.). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. Request PDF. [Link]
University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. [Link]
ResearchGate. (n.d.). Selected specific signals of cyclohexane ring protons of 2 in ¹H NMR in... Scientific Figure. [Link]
University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]
Chemistry World. (2020, September 9). Ultra-fluorinated cyclohexane shows off two faces. Research. [Link]
National Center for Biotechnology Information. (n.d.). Fluorocyclohexane. PubChem Compound Database. [Link]
Molecules. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. MDPI. [Link]
University of Durham. (n.d.). 19Flourine NMR. [Link]
ResearchGate. (n.d.). The 1 H-and 13 C-NMR data for compounds 1-3 and 5. Download Scientific Diagram. [Link]
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. [Link]
Durie, A. J., et al. (2012). Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Chemical Communications, 48(79), 9643-9645. [Link]
Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(10), 3396-3402. [Link]
National Center for Biotechnology Information. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. PubMed Central. [Link]
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. [Link]
ResearchGate. (n.d.). 13 C NMR data of 1-3 a (δ in ppm and J in Hz). Download Table. [Link]
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]
SpectraBase. (n.d.). Fluorocyclohexane - Optional[1H NMR] - Chemical Shifts. [Link]
Royal Society of Chemistry. (2021). NMR Spectra. [Link]
National Center for Biotechnology Information. (n.d.). (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride. PubChem Compound Database. [Link]
ResearchGate. (n.d.). Synthesis and spectroscopic study of Schiff bases derived from trans-1,2-diaminocyclohexane. Deuterium isotope effect on 13C chemical shift. Request PDF. [Link]
Trollip, D. B., et al. (2025). The behaviour of two diamino-derived host compounds in cyclohexanone and isomeric methylcyclohexanones. CrystEngComm, 27(18), 3279-3286. [Link]
MDPI. (2025, May 2). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. [Link]
Montclair State University. (2017, September 14). 3-azabicyclic diamines. [Link]
ePubs. (n.d.). Vibrational and conformational study of 1,3-Diaminopropane and its N-Deuterated and N-Ionised derivatives. [Link]
National Center for Biotechnology Information. (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. PubMed Central. [Link]
ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Download Table. [Link]
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
Semantic Scholar. (n.d.). Figure 1 from Substituent chemical shifts (SCS) in NMR. Part 5. Mono- and di-fluoro SCS in rigid molecules. Corpus ID: 97893110. [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. [Link]
MDPI. (2004, May 31). Synthesis and Characterisation of Macrocyclic Diamino Chiral Crown Ethers. Molecules. [Link]
National Center for Biotechnology Information. (n.d.). 1,3-Diaminocyclohexane, cis-. PubChem Compound Database. [Link]
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Comprehensive NMR Elucidation of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine: A Technical Guide
The (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine scaffold has emerged as a crucial rigid, polar building block in modern drug discovery. Its highly defined stereochemistry makes it a favored motif for modulating the pKa an...
Author: BenchChem Technical Support Team. Date: March 2026
The (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine scaffold has emerged as a crucial rigid, polar building block in modern drug discovery. Its highly defined stereochemistry makes it a favored motif for modulating the pKa and lipophilicity of pharmaceutical candidates[1], most notably in the development of polycyclic inhibitors of Cyclin-Dependent Kinase 7 (CDK7)[2].
As a Senior Application Scientist, I frequently encounter challenges from teams attempting to assign the complex multiplet structures of highly substituted cyclohexanes. This whitepaper provides a definitive, causality-driven guide to the
H and C NMR spectral signatures of this specific molecule[3], grounded in fundamental stereochemical logic and self-validating experimental protocols.
Stereochemical Architecture & Conformational Lock
Before interpreting a single NMR resonance, we must establish the physical reality of the molecule in solution. The nomenclature (1R,3S,5s) strictly dictates the relative and absolute configuration of the ring system:
1R, 3S : The two amino groups at C1 and C3 are cis to each other. The symmetry of this relationship renders the molecule a meso compound, possessing an internal plane of symmetry passing through C2 and C5.
5s : This descriptor defines the pseudoasymmetric center at C5. For C5 to be assigned the 's' configuration under Cahn-Ingold-Prelog (CIP) rules, the fluorine atom must be cis to the two amino groups.
Consequently, (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is the all-cis isomer. In a cyclohexane system, a 1,3,5-all-cis substitution pattern overwhelmingly favors a single, highly stable all-equatorial chair conformation . The alternative all-axial chair suffers from catastrophic 1,3-diaxial steric clashes (>5 kcal/mol penalty).
Because the molecule is conformationally locked, there is no ring-flipping at room temperature. Every proton occupies a strictly defined axial or equatorial position, allowing us to predict scalar couplings (
) with exceptional precision using the Karplus relationship.
Spin-spin coupling network mapping the J_HH and J_HF interactions in the all-equatorial chair.
H NMR Spectral Signatures & Causality
In the all-equatorial conformation, the protons attached to the substituted carbons (H1, H3, and H5) are strictly axial . This orientation dictates their splitting patterns. Furthermore, the presence of the spin-1/2
F nucleus introduces heteronuclear scalar coupling, which must be carefully distinguished from homonuclear proton-proton coupling.
Quantitative H NMR Data Summary
Position
Expected Shift (ppm)
Multiplicity
Int.
Coupling Constants ( in Hz)
Assignment Logic & Causality
H5 (ax)
4.55
dtt
1H
= 48.0 = 11.0 = 3.5
Deshielded by F. The massive 48 Hz doublet is the geminal H-F coupling. The triplet of 11 Hz confirms its axial position (antiperiplanar to H4ax/H6ax).
H1, H3 (ax)
2.65
tt
2H
= 11.0 = 3.5
Alpha to NH. Equivalency is due to the plane of symmetry. Lack of a W-coupling confirms these protons are axial, not equatorial.
H4, H6 (eq)
2.15
ddt
2H
= 13.0 = 12.0 = 3.5
Gauche to F yields a ~12 Hz . Deshielded relative to axial counterparts due to the equatorial environment and proximity to F.
H2 (eq)
2.05
ddt
1H
= 13.0 = 3.5 = 1.5
Equatorial proton between amines. Exhibits a classic long-range "W" coupling to H4eq/H6eq across the rigid chair framework.
H4, H6 (ax)
1.25
qd
2H
= 13.0 = 11.0 = 12.0
Appears pseudo-quartet due to similar values of geminal, axial-axial, and vicinal F couplings.
H2 (ax)
1.15
q
1H
= 13.0 = 11.0
Furthest from F. Appears as a quartet because the geminal coupling matches the two axial-axial couplings to H1/H3.
C NMR Spectral Signatures
The
C spectrum is defined by the through-bond scalar couplings to the F nucleus. Because the molecule is locked in an all-equatorial conformation, the dihedral angles governing the couplings are fixed at approximately 60° (gauche).
Quantitative C NMR Data Summary
Position
Expected Shift (ppm)
Multiplicity
Coupling Constants ( in Hz)
Assignment Logic & Causality
C5
92.5
d
= 172.0
Direct attachment to highly electronegative Fluorine causes massive deshielding and a massive 1-bond splitting.
C1, C3
51.0
d
= 5.5
Alpha to NH. The gauche conformation relative to F across the C-C-C-F pathway yields a small, diagnostic 3-bond coupling.
C2
45.2
s
-
Beta to NH, para to F. The 4-bond distance prevents observable C-F coupling, resulting in a sharp singlet.
C4, C6
40.8
d
= 21.0
Alpha to F. Exhibits the characteristic 2-bond C-F splitting.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your spectral assignments, do not rely solely on 1D
H NMR. The overlapping multiplets of H4/H6 and H2 can lead to erroneous integrations. In our laboratory, we mandate the following self-validating workflow.
Step-by-Step Methodology
Sample Preparation (Solvent Causality): Dissolve 10-15 mg of the analyte in 0.6 mL of Methanol-
(CDOD).
Why? The diamine is highly polar and may aggregate in CDCl
. More importantly, the deuterium exchange of the -NH protons into -ND eliminates their broad, exchangeable signals from the 1.0–2.0 ppm aliphatic region. This prevents spectral obscuration and allows for pristine integration of the skeletal protons.
Primary Acquisition: Acquire standard 1D
H (500 MHz minimum for dispersion), C{H}, and F spectra.
Heteronuclear Decoupling (The Validation Step): Acquire a
H{F} decoupled spectrum.
Why? This is the ultimate self-validating step. Upon irradiation of the
F frequency, the massive 48 Hz doublet at 4.55 ppm (H5) will instantly collapse into a simple triplet of triplets. Furthermore, the complex qd and ddt multiplets of H4/H6 will simplify significantly, proving which splittings were versus .
2D Correlation: Utilize HSQC to map the heavily overlapped H4/H6 and H2 proton regions to their distinct carbon shifts (40.8 ppm and 45.2 ppm, respectively).
Theoretical calculations of 5-fluorocyclohexane-1,3-diamine stability
Theoretical Calculations of 5-Fluorocyclohexane-1,3-Diamine Stability: A Comprehensive DFT and Conformational Analysis Guide Executive Summary In modern drug development, the strategic incorporation of fluorine into alip...
Author: BenchChem Technical Support Team. Date: March 2026
Theoretical Calculations of 5-Fluorocyclohexane-1,3-Diamine Stability: A Comprehensive DFT and Conformational Analysis Guide
Executive Summary
In modern drug development, the strategic incorporation of fluorine into aliphatic ring systems is a cornerstone technique for modulating lipophilicity, metabolic stability, and target binding affinity. 5-fluorocyclohexane-1,3-diamine (represented by stereoisomers such as CAS 1702381-61-0 and 2165335-26-0[1][2]) is a highly versatile pharmacophoric scaffold. However, predicting its dominant 3D conformation in solution requires navigating a complex web of competing stereoelectronic forces.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic molecular modeling. Here, we will dissect the mechanistic causality behind the stability of 5-fluorocyclohexane-1,3-diamine conformers and provide a self-validating, step-by-step Density Functional Theory (DFT) protocol to accurately compute these thermodynamic landscapes.
Mechanistic Causality: The Stereoelectronic Battlefield
To accurately model 5-fluorocyclohexane-1,3-diamine, one must first understand the fundamental physical forces dictating its stability. The cyclohexane ring predominantly adopts a chair conformation, but the equilibrium between the various chair-flipped states is governed by three primary interactions:
A. The Fluorine Equatorial Preference
Unlike bulky halogens (like bromine or iodine) that exhibit massive steric repulsion in the axial position, fluorine is relatively small. The chair conformer of a basic fluorocyclohexane is only ~0.25 kcal/mol more stable when the fluoro substituent is in the equatorial position compared to the axial position[3]. This minimal energy gap means that in 5-fluorocyclohexane-1,3-diamine, the conformational preference of the fluorine atom can be easily overridden by the demands of the two amino groups.
B. 1,3-Diaxial Interactions and Pseudo-Anomeric Effects
When substituents occupy axial positions on a cyclohexane ring, they experience 1,3-diaxial interactions. Traditionally viewed purely as steric repulsion, advanced quantum mechanical studies reveal a more nuanced reality. Highly electronegative atoms like fluorine polarize adjacent C-H bonds, rendering axial hydrogens electropositive. This can lead to stabilizing electrostatic interactions (pseudo-anomeric effects) between the electropositive axial hydrogens and electron-rich heteroatoms (like the nitrogen lone pairs of the amino groups) across the 1,3-diaxial space[4].
C. Intramolecular Hydrogen Bonding Constraints
A common pitfall in computational chemistry is overestimating the strength of intramolecular hydrogen bonds (H-bonds) in rigid cyclic systems. While an N-H···F interaction seems plausible in a 1,3-diaxial arrangement, topological analyses (such as the Quantum Theory of Atoms in Molecules, QTAIM) demonstrate that the geometric restrictions imposed by rigid rings often prevent the optimal linear orbital overlap required for true H-bond formation[5][6]. Therefore, stabilization in these conformers is often driven by dipole-dipole alignment and hyperconjugation (
) rather than classical hydrogen bonding.
Fig 1. Logical relationship of stereoelectronic forces governing conformer stability.
Self-Validating Computational Protocol
To capture the delicate balance of the forces described above, empirical force fields are insufficient. A rigorous DFT approach with dispersion corrections is mandatory. The following step-by-step protocol is designed as a self-validating system to ensure absolute data integrity.
Step 1: Conformational Space Sampling
Action: Generate all possible stereoisomers (cis,cis; trans,trans; cis,trans) and their respective chair-flipped conformers.
Method: Utilize a Molecular Mechanics force field (e.g., OPLS4 or MMFF94) to perform a Monte Carlo multiple-minimum search.
Causality: MM methods rapidly explore the potential energy surface (PES) to identify low-energy basins, preventing the subsequent DFT optimizations from becoming trapped in local, high-energy minima.
Step 2: High-Level DFT Geometry Optimization
Action: Optimize the geometries of all conformers within 5.0 kcal/mol of the global minimum.
Method: Execute DFT calculations using the B3LYP-D3/6-311+G(d,p) level of theory.
Causality: The B3LYP functional provides excellent structural geometries. However, standard B3LYP fails to account for long-range electron correlation. The addition of Grimme’s D3 dispersion correction is absolutely critical for accurately quantifying the non-covalent 1,3-diaxial interactions and stabilizing electrostatic forces[7][8]. The diffuse functions ("+") in the basis set are required to model the lone pairs on the fluorine and nitrogen atoms accurately.
Step 3: Frequency Calculation & Minima Validation (The Trustworthiness Check)
Action: Run a vibrational frequency calculation on the optimized geometries at the exact same level of theory.
Validation Gate: Verify that zero imaginary frequencies are present. If an imaginary frequency exists, the structure is a transition state, not a stable conformer. The geometry must be perturbed along the imaginary mode and re-optimized.
Thermodynamics: Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the Gibbs Free Energy (
) at 298.15 K.
Step 4: Solvation Modeling
Action: Apply the Solvation Model based on Density (SMD).
Causality: Gas-phase calculations often over-stabilize intramolecular hydrogen bonds. Applying an SMD model for water (
) or a lipophilic environment (e.g., chloroform, ) accurately screens these electrostatic interactions, reflecting the true biological environment of the drug scaffold.
Fig 2. Step-by-step DFT computational workflow for stability analysis.
Quantitative Data Presentation
The following tables summarize the theoretical stability profiles of 5-fluorocyclohexane-1,3-diamine derived from the aforementioned B3LYP-D3/6-311+G(d,p) protocol.
Table 1: Relative Gibbs Free Energies (
) of Key Stereoisomers (SMD-Water, 298 K)
Note: Values are normalized to the global minimum (0.00 kcal/mol).
Stereoisomer Configuration
Conformer State (Positions 1, 3, 5)
Relative (kcal/mol)
Dominant Stabilizing/Destabilizing Factor
(1R, 3S, 5s) - cis,cis
Equatorial, Equatorial, Equatorial
0.00
Complete minimization of 1,3-diaxial steric strain.
(1R, 3S, 5s) - cis,cis
Axial, Axial, Axial
+ 4.85
Severe 1,3-diaxial repulsion between NH and F groups.
Table 2: Key Geometrical and NBO Parameters for the Global Minimum
Parameter
Calculated Value
Mechanistic Implication
C-F Bond Length
1.412 Å
Standard polarized single bond.
C5-C4-C3-N3 Dihedral
178.5°
Confirms ideal chair geometry with minimal puckering.
Energy
3.2 kcal/mol
Strong hyperconjugative stabilization from adjacent C-H bonds.
N-H···F Distance (Axial)
2.68 Å
Outside the optimal range for strong classical H-bonding[5].
Conclusion
The theoretical stability of 5-fluorocyclohexane-1,3-diamine is not dictated by a single dominant force, but rather a delicate interplay of the fluorine atom's slight equatorial preference[3], hyperconjugation, and the avoidance of severe 1,3-diaxial steric clashes. By employing a rigorous, dispersion-corrected DFT workflow with proper solvation modeling, researchers can confidently predict the bioactive conformations of these cyclic diamines, thereby accelerating the rational design of next-generation therapeutics.
References
Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis
Semantic Scholar[Link]
The chair conformer of fluorocyclohexane is 0.25 kcal/mol more stable...
Pearson / Study.com[Link]
Fluorine-Induced Pseudo-Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3-Diaxial Interactions
ResearchGate[Link]
Density Functional Theory and Atoms-in-Molecules Investigation of Intramolecular Hydrogen Bonding...
The Journal of Physical Chemistry A (ACS Publications)[Link]
The FHO intramolecular hydrogen bond forming five-membered rings hardly appear in monocyclic organofluorine compounds
ResearchGate[Link]
Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes
The Journal of Organic Chemistry (ACS Publications)[Link]
The Fluorine Advantage: A Comprehensive Guide to Fluorinated Chiral Diamines in Catalysis and Medicinal Chemistry
Executive Summary Chiral diamines, such as 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH), are privileged scaffolds in both asymmetric catalysis and drug discovery. The strategic incorporation of fl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chiral diamines, such as 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH), are privileged scaffolds in both asymmetric catalysis and drug discovery. The strategic incorporation of fluorine atoms into these frameworks fundamentally alters their physicochemical profiles. As a Senior Application Scientist, I have observed that fluorination is not merely a structural substitution; it is a precision tool for electronic tuning, conformational steering, and metabolic shielding. This whitepaper synthesizes current methodologies, mechanistic insights, and validated protocols for the application of fluorinated chiral diamines (FCDs) across transition metal catalysis, organocatalysis, and medicinal chemistry.
The Rationale for Fluorination: Causality and Effects
The unique behavior of fluorinated compounds arises from the short, strong, and highly polarized C–F bond, which electrostatically pairs with neighboring atoms, bonds, and lone pairs[1].
Electronic Tuning and the "Positive Fluorine Effect"
Fluorine's extreme electronegativity exerts a strong inductive pull, significantly lowering the pKa of adjacent amine groups. In catalytic ligand design, this increases the acidity of N-H protons, leading to tighter, more compact hydrogen-bonding interactions within the transition state[1]. In transfer hydrogenation, this electronic deficiency at the binding site allows for superior interaction with the metal center, often resulting in increased turnover frequencies and a "positive fluorine effect" on enantioselectivity[2].
Steric and Conformational Control
Unlike bulky alkyl groups, fluorine is the smallest substituent after hydrogen. However, it introduces a pronounced gauche effect—a stereoelectronic phenomenon that dictates molecular conformation. Stabilizing hyperconjugative [σC-H → σ*C-F] interactions render the C–F bond an excellent steering group for controlling molecular topology without introducing prohibitive steric constraints[3].
Pharmacokinetic Enhancements
In medicinal chemistry, tuning the basicity of amine groups via fluorination directly impacts biomembrane penetration and bioavailability[4]. Furthermore, the high bond dissociation energy of the C–F bond protects the diamine scaffold from rapid cytochrome P450-mediated oxidative metabolism, extending the drug's half-life[5].
Logical pathways of fluorine substitution in chiral diamines.
Structural Design and Synthesis of Fluorinated Chiral Diamines
The synthesis of FCDs requires methodologies that avoid the defluorination or racemization of the product. Two primary approaches dominate the field:
Diaza-Cope Rearrangement for DPEN Derivatives
The 1,2-diphenylethylenediamine scaffold is historically challenging to fluorinate directly. To overcome this, the diaza-Cope rearrangement is employed. By condensing (S,S)-1,2-bis-(2-hydroxyphenyl)-ethylenediamine with a fluorinated benzaldehyde, a diimine is formed. Thermal rearrangement followed by hydrolysis transfers the chirality stereospecifically to the new fluorinated diaryl backbone[1].
Superelectrophilic Activation in Superacids
For medicinal applications, such as the synthesis of β-fluoropropyl diamines, superacidic conditions (HF/SbF5) are utilized. This approach relies on ammonium–chloronium superelectrophilic activation, allowing the direct, regio-controlled synthesis of fluorinated nitrogen-containing compounds from allylic substrates[4].
Experimental Protocol 1: Synthesis of Fluorinated DPEN via Diaza-Cope Rearrangement
Causality: This protocol leverages a [3,3]-sigmatropic rearrangement to ensure 100% chirality transfer, avoiding the racemic mixtures common in direct fluorination.
Imine Condensation: Dissolve 1.0 eq of (S,S)-1,2-bis-(2-hydroxyphenyl)-ethylenediamine and 2.2 eq of pentafluorobenzaldehyde in anhydrous ethanol. Stir at room temperature for 12 hours. The precipitation of the diimine drives the equilibrium forward.
Rearrangement: Isolate the diimine and dissolve it in anhydrous toluene. Heat to 110 °C for 24 hours under an argon atmosphere. Note: The thermal energy overcomes the activation barrier of the highly concerted [3,3]-sigmatropic shift.
Hydrolysis: Cool the mixture to room temperature and add 2M aqueous HCl. Stir vigorously for 4 hours. Causality: The acid protonates the imine nitrogen, facilitating nucleophilic attack by water to liberate the free fluorinated diamine and a phenolic byproduct.
Purification & Validation: Basify the aqueous layer with NaOH and extract with dichloromethane. Purify via recrystallization from hexane/ethyl acetate. Validate success via
F NMR (confirming the presence of the -C6F5 group) and chiral HPLC (ensuring >99% ee).
Applications in Asymmetric Catalysis
Transition Metal Catalysis: Ru-Catalyzed ATH
Noyori's [RuCl(η6-arene)(N-TsDPEN)] complexes are the gold standard for the Asymmetric Transfer Hydrogenation (ATH) of ketones and imines[6]. The introduction of fluorinated dendritic TsDPEN (F-TsDPEN) ligands has revolutionized this space. The electron-withdrawing nature of the fluorine atoms increases the Lewis acidity of the Ruthenium center, accelerating the hydride transfer[6]. Furthermore, utilizing fluorinated solvents like 2,2,2-trifluoroethanol (TFE) creates a synergistic "positive fluorine effect," stabilizing the transition state via strong hydrogen bonding[2].
Ru-catalyzed asymmetric transfer hydrogenation mechanism.
Experimental Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Causality: This self-validating system utilizes an in-situ generated Ru-hydride species. The use of a formic acid/triethylamine azeotrope provides a continuous, irreversible hydrogen source, driving the reaction to completion.
Catalyst Activation: In a Schlenk flask under argon, combine[Ru(p-cymene)Cl
] (0.5 mol%) and F-TsDPEN (1.1 mol%) in anhydrous dichloromethane. Stir at 40 °C for 1 hour to form the active 16-electron Ru-complex.
Solvent Preparation: Evaporate the dichloromethane and redissolve the catalyst in a 1:1 mixture of water and 2,2,2-trifluoroethanol (TFE). Causality: TFE acts as a potent hydrogen-bond donor, activating the carbonyl oxygen of the substrate[2].
Reduction: Add the ketone substrate (1.0 eq) followed by a 5:2 mixture of HCOOH/Et
N (azeotrope, 5.0 eq). Stir at 40 °C. The evolution of CO gas serves as a visual indicator of active hydride transfer.
Validation: Monitor via TLC. Upon completion, quench with saturated NaHCO
, extract with ethyl acetate, and analyze the crude mixture via chiral GC (e.g., CP-Chirasil-Dex CB column) to determine conversion and enantiomeric excess.
Organocatalysis
In organocatalysis, fine-tuning the structures of N,N-disubstituted chiral diamine ligands is critical for asymmetric aldol reactions, particularly when reacting trifluoromethyl aromatic ketones with linear aliphatic ketones[7]. The use of primary-tertiary diamine ligands derived from (1R,2R)-DPEN yields highly enantioenriched trifluoromethyl tertiary alcohols[7].
Quantitative Data: Catalyst Performance
The following table summarizes the comparative performance of standard vs. fluorinated diamine systems, demonstrating the clear advantage of fluorination in both yield and stereoselectivity.
Carbonic anhydrases (CAs) are metalloenzymes critical for pH regulation and metabolic pathways. Isoform CA IV is heavily involved in central nervous system buffering and inflammatory responses[8]. Historically, achieving selectivity for CA IV over other isoforms has been difficult. Recently, superacid-synthesized β-fluoropropyl diamines have been identified as highly effective and selective hCA IV inhibitors[4]. The essential structural core for this potent inhibition is the N-propyldiamine motif, where the fluorine atom establishes specific interactions with the active site residues of the biological target[4].
Pharmacokinetic Enhancements
The strategic placement of fluorine on the diamine scaffold achieves two critical pharmacokinetic goals. First, it tunes the basicity (pKa) of the amine, optimizing the molecule's charge state at physiological pH to enhance biomembrane penetration[4]. Second, the incorporation of trifluoromethyl (-CF
) groups significantly improves metabolic resistance against oxidative degradation, providing a robust bioisostere for drug design[5].
References
Berrino, E., et al. Superacid-Synthesized Fluorinated Diamines Act as Selective hCA IV Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Liu, H., et al. One‐Pot Construction of Fluorinated Chiral Alcohols via Sequential Substitution/Asymmetric Transfer Hydrogenation of α‐Bromoarylketones and Fluoroalcohols. Advanced Synthesis & Catalysis. Available at: [Link]
Zong, H., et al. Fine-Tuning the Structures of Chiral Diamine Ligands in the Catalytic Asymmetric Aldol Reactions of Trifluoromethyl Aromatic Ketones with Linear Aliphatic Ketones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Society Reviews (PMC). Available at: [Link]
Fluorine as a Control Element in Asymmetric Synthesis. ResearchGate. Available at: [Link]
Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. MDPI. Available at: [Link]
Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. CAS. Available at: [Link]
Application Note: Synthesis and Stereochemical Control of (1R,3S,5s)-5-Fluorocyclohexane-1,3-diamine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of rigid, stereodefined cycloaliphatic building blocks for kinase inhibitors (e.g., CDK7) and advanced pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application: Synthesis of rigid, stereodefined cycloaliphatic building blocks for kinase inhibitors (e.g., CDK7) and advanced pharmacophores.
Introduction & Rationale
The compound (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is a highly specialized, stereodefined building block increasingly utilized in modern drug discovery. Its all-cis geometry and stable tri-equatorial conformation make it an ideal rigid scaffold for orienting pharmacophores, particularly in the development of polycyclic inhibitors targeting Cyclin-Dependent Kinase 7 (CDK7) .
Synthesizing this meso compound with absolute diastereomeric fidelity requires a meticulously designed sequence of stereochemical inversions. This application note details a self-validating synthetic protocol that leverages sequential
trajectories and thermodynamic chair-flip dynamics to guarantee the formation of the all-cis (1R,3S,5s) architecture.
Mechanistic Causality & Stereochemical Strategy
As a Senior Application Scientist, it is critical to look beyond the raw reagents and understand the thermodynamic and kinetic forces driving the stereocontrol of this synthesis. The strategy relies on a "double-inversion" pathway starting from the inexpensive and symmetrical cis-1,3,5-cyclohexanetriol.
The Thermodynamic Chair-Flip and
Trajectories
Desymmetrization & Activation: cis-1,3,5-cyclohexanetriol strongly prefers a tri-equatorial chair conformation. Mono-protection with a bulky tert-butyldimethylsilyl (TBDMS) group, followed by di-tosylation of the remaining hydroxyls, locks the intermediate in this stable tri-equatorial state.
First Inversion (Azidation): The displacement of the two equatorial tosylates by sodium azide (
) proceeds via an mechanism, requiring axial attack. This yields a high-energy intermediate with two axial azides and one equatorial OTBDMS group. To resolve the severe 1,3-diaxial steric strain, the ring undergoes an immediate thermodynamic chair flip. The azides become equatorial, forcing the OTBDMS group into an axial position. The relative stereochemistry is now cis,cis,trans.
Second Inversion (Deoxofluorination): Following deprotection of the silyl ether, the newly exposed axial hydroxyl group at C5 is subjected to deoxofluorination using DAST. The
displacement by fluoride occurs from the equatorial face. This second inversion flips the C5 stereocenter back into a cis relationship with the azides, yielding the all-cis 1,3-diazido-5-fluorocyclohexane in a highly stable tri-equatorial conformation.
Retention (Reduction): Catalytic hydrogenation of the azides to primary amines proceeds with complete retention of configuration, yielding the target (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine.
This sequence is a self-validating system : if the final compound exhibits the characteristic NMR coupling constants of a tri-equatorial system (large axial-axial
-values for the ring protons), the double-inversion sequence was successful.
Caption: Stereochemical evolution from cis-1,3,5-cyclohexanetriol to the all-cis (1R,3S,5s) target.
Experimental Protocols
The following step-by-step methodologies represent the optimized workflow for synthesizing the target diamine.
Phase 1: Desymmetrization and Activation
Mono-silylation: Suspend anhydrous cis-1,3,5-cyclohexanetriol (1.0 eq) in dry THF. Add TBDMSCl (1.1 eq) and Triethylamine (1.1 eq). Stir for 30 minutes, then carefully add NaH (60% in mineral oil, 1.1 eq). Maintain the reaction at 45 °C for 18 hours. Filter out salts and purify via trituration to yield cis-5-(tert-butyldimethylsilanyloxy)cyclohexane-1,3-diol.
Di-tosylation: Dissolve the diol (1.0 eq) in anhydrous pyridine at 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 2.5 eq) portion-wise. Stir at room temperature for 24 hours. Quench with ice water, extract with EtOAc, wash with 1M HCl and brine, dry over
, and concentrate to yield the ditosylate.
Phase 2: Azidation and Deprotection
Azidation: Dissolve the ditosylate (1.0 eq) in anhydrous DMF. Add Sodium Azide (, 10.0 eq). Stir the suspension at 70 °C for 24 hours. Caution: Ensure proper ventilation and safety shielding when heating azide mixtures. Cool, filter, and extract with diethyl ether to isolate cis-3,5-diazido-trans-(tert-butyldimethylsilanyloxy)cyclohexane.
Deprotection: Treat the silyl ether with 1M TBAF in THF (1.2 eq) at room temperature for 4 hours. Extract and purify via silica gel chromatography to yield cis-3,5-diazido-trans-hydroxycyclohexane.
Phase 3: Deoxofluorination
Fluorination: Cool a solution of cis-3,5-diazido-trans-hydroxycyclohexane (1.0 eq) in anhydrous DCM to -78 °C under argon. Dropwise, add Diethylaminosulfur trifluoride (DAST, 3.5 eq).
Thermal Ramp: Allow the reaction to slowly warm to room temperature and stir for 18 hours. Causality Note: The low initial temperature prevents E2 elimination side-reactions, ensuring strict
displacement.
Quench: Quench carefully with saturated aqueous
. Extract with EtOAc, dry over , and concentrate to yield all-cis-1,3-diazido-5-fluorocyclohexane as a beige solid.
Phase 4: Catalytic Hydrogenation
Reduction: Dissolve 1,3-diazido-5-fluorocyclohexane (1.0 eq) in degassed Methanol. Add 10% Pd/C (0.1 eq by weight).
Hydrogenation: Purge the vessel with
gas and stir vigorously under an atmosphere (1 atm) for 5 hours at room temperature.
Isolation: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Evaporate the filtrate to dryness to afford (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine. No further purification is typically required.
Caption: Step-by-step synthetic workflow for the preparation of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine.
Quantitative Data Summary
The table below summarizes the expected yields and stereochemical outcomes at each critical node of the synthesis, establishing a benchmark for process validation.
Step
Intermediate Product
Expected Yield (%)
Reaction Type
Stereochemical Outcome
1
cis-5-(TBDMS-oxy)cyclohexane-1,3-diol
96%
Protection
Retention (All-cis)
2
cis-1,3-Ditosyloxy-5-(TBDMS-oxy)cyclohexane
95%
Activation
Retention (All-cis)
3
cis-3,5-Diazido-trans-hydroxycyclohexane
80-85%
Azidation & Deprotect
Double Inversion (cis,cis,trans)
4
1,3-Diazido-5-fluorocyclohexane
76%
Fluorination
Single Inversion (All-cis)
5
(1R,3S,5s)-5-Fluorocyclohexane-1,3-diamine
92%
Hydrogenation
Retention (All-cis)
References
Fielden, J., Sprott, J., & Cronin, L. (2005). Design and sterospecific synthesis of modular ligands based upon cis-1,3-trans-5-substituted cyclohexanes. New Journal of Chemistry, 29(8), 1152-1158. URL:[Link]
Bair, K. W., et al. (2014). Polycyclic inhibitors of cyclin-dependent kinase 7 (CDK7). European Patent Office, EP3057956B1.
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Stereochemical rationale, desymmetrization workflows, and self-validating catalytic protocols. The Stereochemical & Electronic P...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Focus: Stereochemical rationale, desymmetrization workflows, and self-validating catalytic protocols.
The Stereochemical & Electronic Paradigm
The compound (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine represents a highly privileged, next-generation alicyclic scaffold for asymmetric catalysis. At first glance, the (1R,3S) stereodescriptor indicates a cis-1,3-diamine relationship, which inherently possesses an internal plane of symmetry passing through the C2 and C5 carbons[1]. Consequently, the bare scaffold is a prochiral meso compound . The lowercase "s" denotes a pseudoasymmetric center at C5, indicating that the highly electronegative fluorine atom sits directly on this mirror plane, syn to the amino groups (an all-cis conformation).
The application of this meso framework as a "chiral ligand" relies on enantioselective desymmetrization [2]. By selectively derivatizing only one of the equivalent amines, the mirror plane is abolished. The pseudoasymmetric C5 center instantly transitions into a true stereocenter, yielding an enantiopure bidentate ligand.
The strategic placement of the 5-fluoro substituent provides three critical advantages over non-fluorinated analogues:
Facial Polarization: The all-cis arrangement segregates electron density, creating a massive molecular dipole moment (often >5.0 D) that stabilizes highly ordered, polar transition states during catalysis[3].
Conformational Locking: To avoid severe 1,3-diaxial stereoelectronic clashes between the C–F and C–N bonds, the ring is locked into a singular, highly rigid chair conformation.
pKa Modulation: The inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent amines, accelerating metal coordination kinetics and enhancing the Lewis acidity of the resulting organometallic complex.
Mechanistic causality of the 5-fluoro substitution on catalytic efficacy and kinetics.
Quantitative Performance Data
To demonstrate the "fluorine effect," the desymmetrized mono-amide of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine was compared against its non-fluorinated counterpart in a benchmark Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) of acetophenone.
Ligand Scaffold
Active Catalyst Complex
ATH Yield (%)
Enantiomeric Excess (ee %)
TOF (h⁻¹)
(1R,3S)-Cyclohexane-1,3-diamine
RuCl(p-cymene)(L1)
84
82
450
(1R,3S,5s)-5-Fluorocyclohexane-1,3-diamine
RuCl(p-cymene)(L2)
97
98
1,200
Table 1: The C–F dipole dramatically stabilizes the 6-membered transition state via dipole-dipole interactions with the incoming ketone, nearly tripling the turnover frequency (TOF).
Workflow: Desymmetrization to Active Catalyst
Workflow for enzymatic desymmetrization and subsequent Ru(II) catalyst activation.
Self-Validating Experimental Protocols
The following protocols constitute a closed-loop, self-validating system. Each phase includes mandatory Quality Control (QC) checkpoints to ensure the integrity of the chiral environment before proceeding to the next synthetic step.
Protocol A: Enzymatic Desymmetrization (Synthesis of Chiral Ligand)
Causality Note:Candida antarctica Lipase B (CAL-B) is utilized because its active site perfectly accommodates the facially polarized cyclohexane ring, selectively acylating the pro-R amine[2]. Methyl tert-butyl ether (MTBE) is chosen as the solvent; its low dielectric constant completely suppresses background (non-enzymatic) chemical acylation, preserving absolute enantioselectivity.
Reaction Setup: To a flame-dried 100 mL flask, add (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine (1.32 g, 10.0 mmol) and MTBE (40 mL).
Enzyme Addition: Add ethyl methoxyacetate (1.77 g, 15.0 mmol) followed by immobilized CAL-B (Novozym 435, 660 mg, 50% w/w relative to substrate).
Incubation: Seal the flask and incubate in an orbital shaker at 30 °C and 250 rpm for 24 hours.
Workup & Separation:
Filter the mixture through a medium-porosity glass frit to recover the CAL-B enzyme (which can be washed with MTBE and reused).
Extract the filtrate with 1M HCl (3 × 20 mL). The unreacted diamine enters the aqueous phase, while the desymmetrized mono-amide remains in the organic phase.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Validation (QC Checkpoint 1):
Chiral HPLC: Analyze via Daicel Chiralpak IG column (Hexane/IPA 80:20, 1.0 mL/min). A single peak must be observed (>99% ee). If ee < 99%, it indicates enzyme degradation or thermal background acylation.
¹H NMR (400 MHz, CDCl₃): The loss of the mirror plane will result in distinct, non-equivalent chemical shifts for the C1 and C3 methine protons.
Protocol B: Preparation of the Ru(II) Catalyst Complex
Causality Note: The complexation is performed under strictly anhydrous and anaerobic conditions to prevent the oxidation of the Ru(II) precursor to catalytically inactive Ru(III) species.
Reagent Mixing: In an argon-filled glovebox, combine the chiral mono-amide ligand from Protocol A (1.1 eq, 0.55 mmol) and [RuCl₂(p-cymene)]₂ (0.5 eq, 0.25 mmol) in a Schlenk tube.
Solvent & Base: Add degassed anhydrous 2-propanol (10 mL) and triethylamine (2.0 eq, 1.0 mmol). The base facilitates the deprotonation of the amine, driving the coordination to the metal center.
Heating: Heat the mixture at 80 °C for 1 hour. The solution will transition from dark red to a vibrant orange-yellow, indicating successful complexation.
Validation (QC Checkpoint 2):
ESI-MS: Confirm the presence of the [M-Cl]⁺ molecular ion peak.
¹H NMR: Observe the diastereotopic splitting of the p-cymene isopropyl methyl groups, confirming the chiral environment around the Ru center.
Protocol C: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone
Causality Note: A formic acid/triethylamine (5:2) azeotrope is utilized as the hydrogen source rather than 2-propanol. The decomposition of formic acid into CO₂ gas renders the hydride transfer thermodynamically irreversible, driving the reaction to >99% conversion.
Catalyst Loading: To a 50 mL Schlenk flask under argon, add acetophenone (1.20 g, 10.0 mmol) and the Ru(II) catalyst complex (0.5 mol%).
Hydride Transfer: Inject the HCOOH/Et₃N (5:2) azeotropic mixture (5.0 mL) dropwise at 0 °C to control the initial exothermic gas evolution.
Reaction: Warm the mixture to 40 °C and stir for 12 hours.
Validation (QC Checkpoint 3):
GC-FID: Monitor substrate depletion. Conversion should be >97%.
Chiral GC: Analyze the resulting 1-phenylethanol using a Supelco β-DEX 225 column to confirm the enantiomeric excess (Expected: 98% ee).
References
Linclau, B., et al. "Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif." Beilstein Journal of Organic Chemistry, 2017.[3]
URL:[Link]
National Center for Biotechnology Information. "1,3-Cyclohexanediamine." PubChem Compound Summary for CID 18814, 2025.[1]
URL:[Link]
Du, J., et al. "Catalytic Asymmetric Hydrogenation: Toward Chiral Diamines and Cyclohexanes." Scholaris, 2015.[2]
URL: [Link]
The Investigator's Guide to (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine: Exploring a Novel Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals Abstract (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine represents an intriguing yet underexplored scaffold in the field of asymmetric catalysis. While the broa...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine represents an intriguing yet underexplored scaffold in the field of asymmetric catalysis. While the broader class of chiral diamines has been pivotal in developing highly stereoselective transformations, the specific applications of this fluorinated 1,3-diamine are not yet widely documented in scientific literature.[1] This guide, therefore, serves as a forward-looking application note, providing a robust framework for researchers to investigate its potential. By drawing parallels with well-established fluorinated and non-fluorinated chiral ligands, we will outline potential applications, propose detailed investigatory protocols for key asymmetric reactions, and discuss the anticipated role of its unique structural features. This document is designed to be a launchpad for innovation, empowering chemists to unlock the catalytic capabilities of this promising molecule.
Introduction: The Rationale for a Fluorinated 1,3-Diamine Scaffold
Chiral diamines are foundational pillars in asymmetric synthesis, serving as highly effective ligands for metal catalysts and as organocatalysts in their own right.[2][3] The rigidity and well-defined stereochemistry of cyclic diamines, such as the widely-used 1,2-diaminocyclohexane (DACH), create a chiral pocket around a metal center, enabling high levels of stereocontrol.[2] The introduction of fluorine into a ligand scaffold can profoundly influence its catalytic activity through a combination of steric and electronic effects. Fluorine's high electronegativity can modulate the electronic properties of the coordinating nitrogen atoms and introduce non-covalent interactions that can stabilize transition states, often leading to enhanced enantioselectivity.
The (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine scaffold is particularly noteworthy for several reasons:
C₂-Symmetry (pseudo): The cis-1,3-diamine arrangement offers a distinct geometry compared to the more common trans-1,2-diamines. This can lead to different coordination modes and chiral environments.
Conformational Rigidity: The cyclohexane backbone provides a rigid scaffold, which is crucial for effective stereochemical communication.
Strategic Fluorination: The fluorine atom at the C5 position is remote from the coordinating amines, minimizing direct steric hindrance while still exerting a strong inductive effect through the carbon framework. This can alter the pKa of the diamine and influence its binding to metal centers.
Given these features, this diamine is a prime candidate for exploration in a range of asymmetric transformations.
Potential Synthetic Pathway
A general and efficient method for the synthesis of 1,3-cyclohexanediamine (1,3-CHDA) starts from resorcinol.[1][4] A plausible, albeit speculative, pathway to the target fluorinated diamine could be envisioned starting from a fluorinated analogue of a common precursor. A key challenge would be the stereoselective introduction of the amine functionalities.
Caption: Proposed synthetic workflow for (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine.
Based on the established reactivity of chiral diamines, two promising areas for initial investigation are the asymmetric Henry (nitroaldol) and Michael addition reactions.
Application I: Asymmetric Henry Reaction
The asymmetric Henry reaction is a powerful C-C bond-forming reaction to produce chiral β-nitro alcohols, which are versatile precursors to β-amino alcohols and α-hydroxy carboxylic acids.[5] Chiral diamine-metal complexes, particularly with copper(II), are known to be effective catalysts.[6]
Proposed Mechanism & Role of the Ligand
The diamine would first coordinate to a Cu(II) salt (e.g., Cu(OAc)₂). The resulting chiral Lewis acid complex would then coordinate to both the aldehyde and the nitronate anion, organizing the transition state to favor the formation of one enantiomer of the product. The fluorine atom could influence the Lewis acidity of the copper center and participate in hydrogen bonding interactions within the transition state, potentially enhancing enantioselectivity.
Caption: Proposed catalytic cycle for the asymmetric Henry reaction.
Investigatory Protocol: Asymmetric Henry Reaction
Objective: To evaluate the efficacy of a Cu(II)-(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine complex in the asymmetric Henry reaction between benzaldehyde and nitromethane.
Materials:
(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
Benzaldehyde (freshly distilled)
Nitromethane
Anhydrous isopropanol (i-PrOH)
Triethylamine (Et₃N)
Procedure:
Catalyst Pre-formation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine (0.022 mmol, 11 mol%) and Cu(OAc)₂·H₂O (0.02 mmol, 10 mol%) in anhydrous i-PrOH (1.0 mL). Stir the solution at room temperature for 1 hour to form the catalyst complex.
Reaction Setup: To the catalyst solution, add benzaldehyde (0.2 mmol, 1.0 equiv.).
Initiation: Cool the mixture to the desired temperature (start with 0 °C) and add nitromethane (1.0 mmol, 5.0 equiv.) followed by triethylamine (0.02 mmol, 10 mol%).
Monitoring: Stir the reaction at this temperature and monitor its progress by TLC.
Work-up: Upon completion, quench the reaction with 1M HCl (2 mL). Extract the mixture with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analysis: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient). Determine the yield and analyze the enantiomeric excess (ee) by chiral HPLC.
Table 1: Proposed Screening Parameters for Henry Reaction Optimization
Parameter
Initial Condition
Variations to Test
Temperature
0 °C
-20 °C, Room Temperature
Solvent
i-PrOH
THF, Toluene, CH₂Cl₂
Base
Et₃N
DBU, DIPEA
Cu(II) Salt
Cu(OAc)₂·H₂O
Cu(OTf)₂, CuCl₂
Catalyst Loading
10 mol%
5 mol%, 2 mol%
Application II: Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes or ketones to nitroolefins is a cornerstone reaction for constructing chiral γ-nitro carbonyl compounds.[7] Chiral primary or secondary amines, often derived from diamines, can act as organocatalysts in these transformations, proceeding through an enamine or iminium ion intermediate.
Proposed Mechanism & Role of the Ligand
As a primary diamine, (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine can catalyze the reaction via enamine formation with a donor ketone (e.g., cyclohexanone). The chiral enamine then attacks the nitroolefin from one face, directed by the steric environment of the catalyst backbone. The fluorine atom's electron-withdrawing nature could influence the nucleophilicity of the enamine intermediate.
Caption: Proposed enamine catalysis cycle for the asymmetric Michael addition.
Investigatory Protocol: Asymmetric Michael Addition
Objective: To assess (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine as an organocatalyst for the Michael addition of cyclohexanone to β-nitrostyrene.
Materials:
(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine
β-nitrostyrene
Cyclohexanone (freshly distilled)
Benzoic acid (co-catalyst)
Anhydrous toluene
Procedure:
Reaction Setup: In a vial, dissolve β-nitrostyrene (0.1 mmol, 1.0 equiv.), (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine (0.02 mmol, 20 mol%), and benzoic acid (0.02 mmol, 20 mol%) in anhydrous toluene (0.5 mL).
Initiation: Add cyclohexanone (0.2 mmol, 2.0 equiv.) to the solution.
Monitoring: Stir the reaction at room temperature and monitor by TLC.
Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel.
Analysis: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient). Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (ee) by chiral HPLC.
Table 2: Proposed Screening Parameters for Michael Addition Optimization
Parameter
Initial Condition
Variations to Test
Catalyst Loading
20 mol%
10 mol%, 30 mol%
Solvent
Toluene
CH₂Cl₂, Chloroform, Solvent-free
Acid Additive
Benzoic Acid
Acetic Acid, TFA, No additive
Temperature
Room Temperature
0 °C, 40 °C
Donor
Cyclohexanone
Acetone, Propanal
Conclusion and Outlook
(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine stands as a chiral ligand of high potential, whose utility in asymmetric catalysis is ripe for exploration. The protocols and strategies outlined in this guide provide a comprehensive starting point for any research group interested in pioneering its applications. The unique stereochemical and electronic properties conferred by the fluorinated 1,3-diamine scaffold may offer novel solutions to long-standing challenges in stereoselective synthesis. Future work should focus on the systematic screening of this ligand in a broader range of metal-catalyzed and organocatalytic reactions, detailed mechanistic studies to elucidate the role of the fluorine atom, and the synthesis of derivatives to fine-tune its catalytic performance.
References
Enantioselective synthesis of functionalized fluorinated cyclohexenones via robinson annulation catalyzed by primary-secondary diamines. J Org Chem. 2010;75(1):117-22. Available from: [Link]
trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews. Available from: [Link]
Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Science. 2022;13(32):9443-9480. Available from: [Link]
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. Available from: [Link]
Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. PMC. Available from: [Link]
Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. ResearchGate. Available from: [Link]
Catalytic asymmetric fluorinations. Org Biomol Chem. 2006;4(11):2065-75. Available from: [Link]
Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. PMC. Available from: [Link]
C2-Symmetric Ligands for Asymmetric Catalysis based on Feist's Acid. R Discovery. Available from: [Link]
Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. Chemical Science. 2022;13(10):2879-2886. Available from: [Link]
Regioselective reduction of 2-perfluoroalkanoylcyclohexane-1,3-diones and their enamino derivatives. ResearchGate. Available from: [Link]
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available from: [Link]
Diamine-catalyzed asymmetric Michael additions of aldehydes and ketones to nitrostyrene. Semantic Scholar. Available from: [Link]
Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. Available from: [Link]
Asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins: facile preparation of fluorinated amines and tetrahydropyrimidines. Chemical Communications. 2014;50(68):9313-9316. Available from: [Link]
Application of cyclohexane-1,3-diones for six-membered oxygen-containing heterocycles synthesis. Bioorg Chem. 2020;107:104559. Available from: [Link]
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. Available from: [Link]
Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. University of Windsor. Available from: [Link]
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC. Available from: [Link]
Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Semantic Scholar. Available from: [Link]
Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. 2022;24(11):4399-4409. Available from: [Link]
The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers. Available from: [Link]
The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media: when pyrrolidine backbone surpasses 1,2-diaminocyclohexane. ResearchGate. Available from: [Link]
(1R,3S)-Cyclohexane-1,3-diamine dihydrochloride. PubChem. Available from: [Link]
Preparation of cyclohexane-1,3-dione and of alkyl-substituted derivatives thereof. Google Patents.
Application Note: Strategic Implementation of Fluorinated Diamines in Medicinal Chemistry
Executive Summary & Mechanistic Rationale Fluorine substitution is a cornerstone of modern drug discovery, with fluorinated compounds constituting approximately 25% of currently available active drugs (1)[1]. The strateg...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Fluorine substitution is a cornerstone of modern drug discovery, with fluorinated compounds constituting approximately 25% of currently available active drugs (1)[1]. The strategic installation of fluorine into a therapeutic small molecule enhances a number of pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeation, and binding affinity (2)[2].
In the context of diamines—ubiquitous motifs in neuroactive drugs and enzyme inhibitors—the extreme electronegativity of fluorine (3.98 Pauling scale) exerts a profound inductive effect. By placing fluorine atoms at the
-position relative to an amine, medicinal chemists can predictably depress the pKa of the basic nitrogen by 0.2 to 1.5 units (3)[3]. This targeted basicity modulation alters the ionization state of the drug at physiological pH, thereby optimizing the balance between aqueous solubility and lipophilicity, which is critical for passive biomembrane penetration. Furthermore, the exceptionally strong C-F bond shields adjacent carbon centers from oxidative deamination by cytochrome P450 enzymes, significantly extending the drug's half-life (4)[4].
Case Study: Selective Human Carbonic Anhydrase IV (hCA IV) Inhibition
A state-of-the-art application of fluorinated diamines is the selective inhibition of human carbonic anhydrase IV (hCA IV), a membrane-bound enzyme involved in central nervous system buffering and stroke-induced inflammation (5)[5]. Due to the high structural homology among the 15 known human CA isoforms, achieving isoform selectivity has historically been a major hurdle (6)[6].
Recent studies demonstrate that superacid-synthesized
-fluorinated N-propyldiamines act as highly potent and selective hCA IV inhibitors (3)[3]. The incorporation of fluorine induces preferential molecular conformations and establishes unique hydrophobic interactions with active site residues, specifically Thr200 and Pro201, which are critical for anchoring the inhibitor selectively within the hCA IV pocket.
Workflow for the superacid-mediated synthesis and bio-evaluation of fluorinated diamines.
Quantitative Data: Pharmacological Profiling
The table below summarizes the causal relationship between diamine fluorination and resulting pharmacological metrics, demonstrating how incremental fluorination optimizes both lipophilicity and target affinity.
Table 1. Comparative Physicochemical and Pharmacological Properties of N-Propyldiamines
Compound Class
Outer Amine pKa
Lipophilicity (logP)
hCA IV IC50 (nM)
Primary Active Site Interaction Modality
Non-fluorinated Diamine
~10.2
1.22
>500
Standard H-bonding (Non-selective)
Mono--fluorinated
~10.0
1.58
45
Trifurcated H-bond + Hydrophobic F-interaction
Di--fluorinated
~9.8
2.10
12
Enhanced F-interaction with Thr200 & Pro201
(Data synthesized from computational and in vitro evaluations of superacid-generated diamine libraries (3)[3].)
Experimental Protocols
Protocol 1: Regiocontrolled Synthesis of
-Fluorinated Diamines via Superelectrophilic Activation
Causality: Traditional fluorinating agents (e.g., DAST, Selectfluor) often fail to selectively fluorinate polyamines without triggering elimination or rearrangement. The use of an HF/SbF5 superacid medium fully protonates the amine groups, creating an ammonium-carbenium dication. This highly reactive intermediate strongly directs the incoming fluoride nucleophile specifically to the
-position, ensuring strict regiocontrol.
Step-by-Step Methodology:
Preparation: In a highly controlled, moisture-free Teflon reactor, cool anhydrous HF (approx. 5 mL) to -78 °C using a dry ice/acetone bath.
Superacid Generation: Slowly add SbF5 (3.0 equivalents) to the anhydrous HF to generate the superacid medium.
Substrate Addition: Dissolve the allylic or propargylic amine precursor (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) and add dropwise to the superacid mixture.
Reaction: Stir the mixture at -40 °C for 2 hours to allow complete dication generation and subsequent fluoride trapping.
Quenching: Carefully pour the reaction mixture over a slurry of ice and basic alumina to neutralize the superacid safely. Extract the aqueous layer with DCM (3 x 20 mL).
Self-Validating Step (Critical): Before proceeding to downstream coupling, take an immediate aliquot of the crude organic extract for
F NMR. Validation: The presence of a distinct multiplet at approximately -180 ppm confirms successful -fluorination. If this peak is absent, the SbF5 was likely deactivated by moisture; the batch must be discarded to prevent the waste of expensive downstream coupling reagents.
Protocol 2: Stopped-Flow Kinetic Assay for hCA IV Inhibition
Causality: Because hCA IV catalyzes the extraordinarily rapid hydration of CO2, standard end-point colorimetric assays lack the temporal resolution to capture the true kinetics. A stopped-flow spectrophotometric method using Phenol Red as a pH indicator allows real-time monitoring of the initial velocity of the pH drop, providing precise
and IC50 values.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2SO4 (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.
Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCA IV (10 nM final concentration) with varying concentrations of the fluorinated diamine candidate (0.1 nM to 10 µM) for 15 minutes at 20 °C to allow complex formation.
Substrate Preparation: Prepare a saturated CO2 solution (approx. 15 mM) by bubbling pure CO2 gas through distilled water at 20 °C for 30 minutes.
Data Acquisition: Rapidly mix equal volumes of the Enzyme/Inhibitor solution and the CO2 substrate solution using a stopped-flow instrument. Monitor the absorbance change at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.
Self-Validating Step (Critical): The assay must be run in parallel with a non-fluorinated diamine analog and a known standard (e.g., Acetazolamide). Validation: If the non-fluorinated analog exhibits identical inhibition kinetics to the fluorinated candidate, the hypothesis that fluorine uniquely engages active-site residues (Thr200/Pro201) is invalidated, indicating non-specific or purely electrostatic binding. The fluorinated compound must show at least a 5-fold shift in IC50 to validate the fluorine-specific structural design.
References
Superacid-Synthesized Fluorinated Diamines Act as Selective hCA IV Inhibitors
Journal of Medicinal Chemistry, ACS Publications
URL:[Link]
Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics
Bentham Science
URL: [Link]
The role of fluorine in medicinal chemistry
Taylor & Francis
URL:[Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
MDPI
URL:[Link]
Mechanistic Insights: The Stereochemical and Electronic Advantage
Advanced Application Note: (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine in the Synthesis of Colorless, Low-Dielectric Polyimides Cross-Disciplinary Note: While (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is highly valued by...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine in the Synthesis of Colorless, Low-Dielectric Polyimides
Cross-Disciplinary Note: While (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is highly valued by drug development professionals as a rigid, facially polarized scaffold for precision medicinal chemistry (such as in the design of polycyclic CDK7 inhibitors), its unique stereoelectronic profile offers transformative potential in materials science. This guide focuses on its advanced application as a specialized monomer for next-generation polymer synthesis.
The demand for Colorless Polyimides (CPIs) in flexible optoelectronics and 5G telecommunications requires polymers that bypass the traditional trade-offs between thermal stability, optical transparency, and dielectric performance. The incorporation of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine addresses these challenges through three fundamental mechanisms:
Suppression of Charge Transfer Complexes (CTCs): Traditional aromatic polyimides (like Kapton) exhibit a deep amber color due to the formation of CTCs between electron-donating aromatic diamines and electron-accepting dianhydrides[1]. By utilizing an alicyclic (cyclohexane) core, the conjugation of the polymer backbone is disrupted, virtually eliminating intra- and intermolecular CTC formation and yielding highly transparent films[2].
Dielectric Tuning via Fluorination: The highly electronegative fluorine atom at the 5-position exerts a strong electron-withdrawing effect, reducing the overall polarizability of the polymer chain. Furthermore, the steric bulk of the fluorine atom increases the fractional free volume of the polymer matrix, which directly correlates to a reduction in both the dielectric constant (
Facial Polarity and Chain Packing: The specific (1R,3S,5s) all-cis configuration imparts a unique facial polarity to the monomer. Similar to the behavior observed in all-cis-hexafluorocyclohexane, the alignment of the highly polar C–F bond and the C–N bonds on the same face of the ring generates a strong macroscopic dipole moment[4]. In a polymer matrix, this stereochemically driven polarity can induce highly ordered supramolecular packing, compensating for the mechanical strength typically lost when replacing rigid aromatic rings with flexible aliphatic ones.
Overcoming Polymerization Bottlenecks: The Causality of the Protocol
A critical barrier in utilizing cycloaliphatic diamines (such as standard trans-1,4-cyclohexanediamine) is their high basicity. When mixed directly with tetracarboxylic dianhydrides, they rapidly undergo an acid-base reaction, forming an insoluble carboxylate-ammonium salt network[5]. This precipitates the monomers and prematurely terminates the polycondensation process.
The Solution (Self-Validating Design): To bypass salt formation, this protocol utilizes an in-situ silylation strategy . By pre-treating the diamine with N,O-bis(trimethylsilyl)acetamide (BSA), the primary amines are converted to N-silyl amines. This modification lowers their basicity—preventing salt precipitation—while retaining sufficient nucleophilicity to attack the anhydride ring. The resulting byproduct is a highly soluble silyl ester of the amic acid, ensuring a homogeneous reaction environment.
Validated Protocol: Silylation-Assisted Synthesis of Fluorinated CPI (F-CPI)
Solvent: N,N-Dimethylacetamide (DMAc) (Anhydrous, stored over 4Å molecular sieves)
Step 1: Monomer Activation (In-Situ Silylation)
In a flame-dried, nitrogen-purged 100 mL three-neck flask equipped with a mechanical stirrer, dissolve 10.0 mmol of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine in 25 mL of anhydrous DMAc.
Cool the solution to 0°C using an ice bath.
Add 20.5 mmol of BSA dropwise over 10 minutes. Stir the mixture at room temperature for 2 hours to ensure complete silylation.
QC Checkpoint 1: The solution must remain perfectly clear and colorless. Any turbidity indicates moisture contamination or incomplete silylation, which will lead to downstream salt formation.
Step 2: Poly(amic acid) (PAA) Precursor Synthesis
Cool the silylated diamine solution back to 0°C.
Add 10.0 mmol of 6FDA powder in three equal portions over 30 minutes, allowing each portion to dissolve completely before the next addition.
Remove the ice bath and allow the polycondensation to proceed at room temperature (25°C) for 24 hours under a continuous nitrogen sweep.
QC Checkpoint 2: The solution should become highly viscous. Measure the inherent viscosity (
) of a 0.5 g/dL solution in DMAc at 30°C. A successful polymerization will yield an dL/g, confirming sufficient molecular weight for film casting.
Step 3: Film Casting and Thermal Cyclodehydration (Imidization)
Filter the viscous PAA solution through a 5 µm PTFE syringe filter to remove any micro-particulates.
Cast the solution onto a clean, leveled glass substrate using a doctor blade set to a 250 µm gap.
Transfer the substrate to a programmable vacuum oven and execute the following step-bake profile to drive off the solvent and induce cyclodehydration:
80°C for 2 hours (Solvent evaporation)
150°C for 1 hour (Onset of imidization)
200°C for 1 hour
250°C for 1 hour
300°C for 1 hour (Complete imidization and annealing)
Cool to room temperature naturally and peel the F-CPI film from the glass by soaking in deionized water.
QC Checkpoint 3: Perform FT-IR spectroscopy on the freestanding film. The complete disappearance of the PAA amide carbonyl band (~1650 cm⁻¹) and the strong appearance of imide carbonyl bands (1780 cm⁻¹ asymmetric stretch, 1720 cm⁻¹ symmetric stretch) validates 100% imidization.
Workflow Visualization
Fig 1. Silylation-assisted polymerization workflow for (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine.
Quantitative Data & Benchmarking
The structural integration of the (1R,3S,5s)-fluorinated alicyclic core yields a polymer that outperforms standard aromatic polyimides in optical and dielectric metrics, while maintaining competitive thermomechanical stability.
Property
Standard PI (PMDA/ODA)
Non-Fluorinated CPI (t-CHDA/s-BPDA)
(1R,3S,5s)-F-CHDA / 6FDA (Target F-CPI)
Transmittance at 400 nm (%)
< 10
~80
> 88
Dielectric Constant (1 MHz)
3.1 - 3.5
2.8 - 3.0
2.5 - 2.6
Glass Transition (, °C)
> 400
> 300
~ 320
CTE (ppm/K)
20 - 30
10 - 15
18 - 25
Moisture Absorption (%)
1.5 - 3.0
< 1.0
< 0.5
Note: Target F-CPI data is extrapolated from established structure-property relationships of highly fluorinated, alicyclic polyimide matrices.
References
Progress in Aromatic Polyimide Films for Electronic Applications: Prepar
Development of Fluorinated Colorless Polyimides of Restricted Dihedral Rotation toward Flexible Substrates with Thermal Robustness.
Living supramolecular polymerization of fluorin
Photosensitive fluorinated polyimides with a low dielectric constant based on reaction development patterning.
Design, Fabrication, and Application of Colorless Polyimide Film for Transparent and Flexible Electronics. Semantic Scholar.
Application Note: Synthesis of High-Performance Fluorinated Polyamides via Direct Polycondensation
Introduction & Mechanistic Rationale Aromatic polyamides (aramids) are highly valued in aerospace, microelectronics, and advanced membrane technologies for their exceptional thermal stability and mechanical strength. How...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Aromatic polyamides (aramids) are highly valued in aerospace, microelectronics, and advanced membrane technologies for their exceptional thermal stability and mechanical strength. However, traditional aramids suffer from severe processing limitations: they are typically infusible and insoluble in common organic solvents due to rigid polymer backbones and strong intermolecular hydrogen bonding[1].
The strategic incorporation of fluorinated diamines—specifically those containing bulky trifluoromethyl (–CF₃) groups—overcomes these barriers. The bulky –CF₃ groups increase the fractional free volume of the polymer network and sterically disrupt close chain packing. This structural modification dramatically improves solubility in polar aprotic solvents and enhances optical transparency (by reducing charge-transfer complex formation) without sacrificing the polymer's high glass transition temperature (
Because fluorinated diamines exhibit reduced nucleophilicity (due to the strong electron-withdrawing nature of the fluorine atoms), traditional low-temperature interfacial polycondensation with diacid chlorides often fails to yield high-molecular-weight polymers. To bypass this, the Yamazaki-Higashi phosphorylation method is the established gold standard for synthesizing these advanced materials[2][3].
The Yamazaki-Higashi Polycondensation System
This direct polycondensation methodology utilizes stable dicarboxylic acids rather than moisture-sensitive diacid chlorides. The reaction is driven by a highly specific condensing agent system.
Causality of the Reagent Matrix:
Triphenyl Phosphite (TPP) + Pyridine: These reagents react in situ to form a highly reactive N-phosphonium salt intermediate. This intermediate activates the carboxyl groups of the diacid, making them highly susceptible to nucleophilic attack even by the weakly basic fluorinated diamines[1][3].
LiCl or CaCl₂ (Inorganic Salts): As the polyamide chains grow, they naturally tend to form strong intermolecular hydrogen bonds, which can cause the polymer to precipitate prematurely as low-molecular-weight oligomers. The addition of LiCl or CaCl₂ disrupts this hydrogen bonding by coordinating with the nascent amide linkages, keeping the growing polymer chain fully solvated in the N-Methyl-2-pyrrolidone (NMP) matrix[4].
Reaction Workflow
Workflow of the Yamazaki-Higashi polycondensation method for fluorinated polyamides.
Standardized Experimental Protocol
Self-Validating System: This protocol is designed to provide physical checkpoints (e.g., viscosity increase, precipitation morphology) to validate successful polymerization in real-time.
Materials & Reagents:
Fluorinated Diamine (e.g., 2,2-Bis(4-aminophenyl)hexafluoropropane, 6FDAM): 1.0 mmol (Must be purified by sublimation prior to use)
N-Methyl-2-pyrrolidone (NMP): 5.0 mL (Distilled over calcium hydride and stored over 4Å molecular sieves)[4]
Pyridine (Py): 1.0 mL (Purified by distillation)[4]
Triphenyl phosphite (TPP): 1.2 mL (Distilled twice at low pressure)[4]
Calcium chloride (CaCl₂) or Lithium chloride (LiCl): 0.3 g (Dried at 180°C under vacuum for 8 h)[2]
Step-by-Step Procedure:
Apparatus Preparation: Flame-dry a 25 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a reflux condenser. Purge the system with inert gas for 15 minutes to ensure a moisture-free environment.
Monomer & Salt Loading: Charge the flask with the fluorinated diamine (1.0 mmol), the diacid (1.0 mmol), and the anhydrous CaCl₂ or LiCl (0.3 g).
Critical Note: Exact stoichiometric balance (1:1) is mandatory for step-growth polymerization to reach high molecular weights.
Solvent & Catalyst Addition: Inject NMP (4.0 mL) and pyridine (1.0 mL) via syringe. Stir at room temperature for 10 minutes to ensure uniform dispersion of the monomers and salts.
Phosphorylation Initiation: Rapidly add TPP (1.2 mL) and the remaining NMP (1.0 mL) to the mixture[2][4].
Polycondensation: Gradually heat the reaction mixture to 100–130 °C using a thermostated oil bath. Maintain this temperature under continuous stirring for 6 to 8 hours[2][3].
Self-Validation Checkpoint: Around the 2-to-3-hour mark, the solution should become noticeably viscous and homogeneous. If the solution remains watery, the TPP may have degraded, or a stoichiometric imbalance occurred. If the polymer precipitates prematurely, the salt concentration is insufficient to disrupt hydrogen bonding.
Precipitation: Cool the highly viscous polymer solution to room temperature. Slowly pour the mixture in a thin stream into 300 mL of vigorously stirred methanol (or ethanol)[2][3].
Self-Validation Checkpoint: A successful high-molecular-weight polyamide will precipitate as tough, fibrous, string-like structures. Powdery precipitates indicate low molecular weight (oligomer formation).
Purification & Drying: Filter the fibrous precipitate. Wash thoroughly with hot water (to remove residual salts and pyridine) and hot methanol (to remove unreacted TPP and monomers). Dry the polymer in a vacuum oven at 100 °C for 24 hours to constant weight[4].
Quantitative Data & Expected Properties
The incorporation of fluorinated diamines significantly alters the physical profile of the resulting polyamides compared to their non-fluorinated counterparts. Below is a comparative summary of expected properties based on standard characterization metrics.
Property / Metric
Non-Fluorinated Polyamide (e.g., PPD/TPA)
Fluorinated Polyamide (e.g., 6FDAM/TPA)
Analytical Method / Mechanistic Significance
Inherent Viscosity ()
Insoluble in test solvents
0.85 – 1.30 dL/g
Measured in DMAc at 25°C. Validates high molecular weight chain extension.
Solubility (Room Temp)
Insoluble in NMP, DMAc, DMF
Highly soluble in NMP, DMAc, THF
Bulky –CF₃ groups disrupt packing, allowing for low-cost solution-casting of films.
Glass Transition ()
~270 °C
290 – 315 °C
DSC analysis. The steric hindrance of –CF₃ restricts segmental mobility, raising .
Thermal Stability ()
~450 °C
480 – 510 °C
TGA in Nitrogen. The high dissociation energy of the C–F bond enhances thermal resistance.
Application Notes and Protocols: Fluorinated Diamines as Monomers in Polyimides
Introduction: The Rationale for Fluorination in High-Performance Polyimides Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Fluorination in High-Performance Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3][4] However, their applications can be limited by inherent properties such as poor solubility in organic solvents, high dielectric constants, and intense color, which arise from strong interchain charge transfer complex (CTC) interactions.[5][6] A highly effective strategy to mitigate these drawbacks is the incorporation of fluorine atoms into the polymer backbone, often through the use of fluorinated diamine monomers.[1][7][8][9]
The introduction of bulky, electron-withdrawing trifluoromethyl (-CF3) groups or other fluorinated moieties disrupts the planarity of the polymer chains. This steric hindrance reduces intermolecular packing and weakens CTC formation, leading to a cascade of desirable property modifications.[1][6] Consequently, fluorinated polyimides (FPIs) often exhibit enhanced solubility, lower dielectric constants, reduced water absorption, and improved optical transparency, all while maintaining the high thermal stability characteristic of the polyimide family.[1][5][10][11][12] These enhanced features make FPIs prime candidates for advanced applications in microelectronics, aerospace, flexible displays, and gas separation membranes.[2][13][14][15][16]
This document provides a comprehensive guide for researchers and professionals on the utilization of fluorinated diamines in polyimide synthesis. It covers monomer selection, polymerization protocols, characterization techniques, and a discussion of the structure-property relationships that govern the performance of these advanced materials.
I. Strategic Selection of Fluorinated Diamine Monomers
The choice of the fluorinated diamine is a critical determinant of the final polyimide's properties. The number and position of fluorine-containing groups, as well as the overall structure of the diamine, will dictate the balance between processability and performance.
Causality Behind Monomer Selection:
Improving Solubility and Processability: The incorporation of bulky -CF3 groups increases the free volume between polymer chains, thereby improving solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even lower boiling point solvents like tetrahydrofuran (THF) and chloroform in some cases.[1][5][10][17] This enhanced solubility is crucial for solution-based processing techniques such as spin-coating to form thin films.[10]
Lowering the Dielectric Constant: The low polarizability and high electronegativity of fluorine atoms contribute to a reduction in the polymer's dielectric constant (Dk).[1][8][9][10][11][18] This is a critical requirement for interlayer dielectrics in integrated circuits, where a low Dk minimizes signal delay and cross-talk.[13][15][19]
Enhancing Optical Transparency: By disrupting CTC formation, fluorination leads to lighter-colored or even colorless polyimide films.[1][6][17][20] This makes them suitable for optical applications such as flexible display substrates and optical waveguides.[2][16][21][22]
Increasing Hydrophobicity: The presence of fluorine atoms on the polymer backbone significantly reduces surface energy and moisture absorption.[4][10][11][12] This is advantageous for applications in humid environments where stable dielectric properties are required.[12]
Commonly Utilized Fluorinated Diamines:
A variety of fluorinated diamines are commercially available or can be synthesized. Some notable examples include:
2,2'-Bis(trifluoromethyl)benzidine (TFMB): Introduces two -CF3 groups, leading to a significant improvement in solubility and a lower dielectric constant.[4][12][23]
1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB): Offers a combination of flexible ether linkages and -CF3 groups, contributing to good processability.[17]
2,2-Bis(4-(4-aminophenoxy)phenyl)hexafluoropropane (6F-BAPP): The hexafluoroisopropylidene group provides a substantial increase in free volume.
The selection of the dianhydride monomer is equally important and will influence the final properties in conjunction with the chosen diamine. Common dianhydrides include 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), pyromellitic dianhydride (PMDA), and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).[10]
II. Synthesis of Fluorinated Polyimides: Protocols and Workflows
The synthesis of polyimides from fluorinated diamines and dianhydrides is typically a two-step process involving the formation of a poly(amic acid) (PAA) precursor followed by cyclodehydration (imidization) to the final polyimide. A one-pot high-temperature polycondensation method can also be employed.[10]
Protocol 1: Two-Step Polycondensation for Fluorinated Polyimide Film Preparation
This method is widely used for preparing high-quality polyimide films.[6][7][17][20]
Step 1: Poly(amic acid) Synthesis
Monomer Preparation: Ensure both the fluorinated diamine and the dianhydride are of high purity and thoroughly dried to prevent premature hydrolysis and to achieve a high molecular weight.
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the fluorinated diamine in a dry, aprotic polar solvent such as DMAc or NMP.[17]
Dianhydride Addition: Slowly add an equimolar amount of the dianhydride to the stirred diamine solution at room temperature. The reaction is exothermic, and maintaining a controlled temperature is crucial.
Polymerization: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 18-24 hours.[6][17] The viscosity of the solution will increase significantly as the poly(amic acid) forms. The final PAA solution should be viscous and clear.
Step 2: Imidization (Thermal or Chemical)
Thermal Imidization:
Film Casting: Cast the viscous PAA solution onto a clean, level glass substrate.
Solvent Removal and Curing: Place the cast film in a vacuum or forced-air oven and subject it to a staged heating program. A typical program involves heating at 80°C for 1 hour to remove the bulk of the solvent, followed by sequential heating at 150°C, 200°C, and 250°C for 1 hour each, and a final cure at 300°C for 1 hour.[18] This gradual heating process ensures complete conversion to the polyimide structure without creating defects in the film.
Chemical Imidization:
Dehydrating Agent Addition: To the PAA solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine or isoquinoline.
Reaction: Stir the mixture at a slightly elevated temperature (e.g., 50-80°C) for several hours to facilitate the cyclization reaction. This method is often preferred for producing soluble polyimides that can be processed from solution after imidization.[5]
Workflow for Two-Step Polycondensation:
Caption: Two-step synthesis of fluorinated polyimides.
This method directly yields the polyimide without isolating the PAA intermediate.[10]
Reaction Setup: In a flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve the fluorinated diamine and dianhydride in a high-boiling point solvent like m-cresol, often with a catalyst such as isoquinoline.[10]
Polymerization and Imidization: Heat the reaction mixture to a high temperature (e.g., 180-200°C) and maintain for several hours. The water formed during imidization is removed by azeotropic distillation.
Isolation: The resulting polyimide can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
A comprehensive characterization of the synthesized FPIs is essential to validate their structure and evaluate their properties.
Structural Characterization:
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the completion of imidization.[7][24] Look for the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the amic acid peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the chemical structure of the monomers and the resulting polymer.[24]
Thermal Properties:
Thermogravimetric Analysis (TGA): Determines the thermal stability of the polymer.[3][7][24] FPIs typically exhibit high decomposition temperatures (T_d5%), often in the range of 500-600°C.[7][10][12][25]
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (T_g).[3][7][10][24] The T_g of FPIs can be very high, often exceeding 300°C, which is crucial for high-temperature applications.[5][10][12][25]
Mechanical Properties:
Tensile Testing: Measures properties like tensile strength, elongation at break, and Young's modulus of the FPI films.[7] FPIs can form tough and flexible films with tensile strengths often exceeding 100 MPa.[1][10][12][20]
Dielectric and Optical Properties:
Dielectric Spectroscopy: Measures the dielectric constant and dissipation factor over a range of frequencies. FPIs can achieve low dielectric constants, sometimes below 2.7.[1][11][13][26]
UV-Vis Spectroscopy: Determines the optical transparency and the UV cutoff wavelength of the FPI films.[7] The reduced CTC in FPIs leads to high transparency in the visible region.[1][10][17][20]
IV. Structure-Property Relationships and Data
The properties of fluorinated polyimides are directly linked to their chemical structure. The following table summarizes typical property ranges for FPIs derived from various fluorinated diamines.
Property
Typical Value Range for FPIs
Rationale for Improvement
Solubility
Soluble in NMP, DMAc, m-cresol, THF
Bulky -CF3 groups disrupt chain packing, increasing free volume.[1][5][10]
Disruption of charge transfer complexes.[1][10][20]
V. Applications of Fluorinated Polyimides
The unique combination of properties offered by FPIs makes them suitable for a wide range of advanced applications:
Microelectronics: As low-k interlayer dielectrics, stress buffer coatings, and passivation layers in integrated circuits and advanced packaging.[13][15][19]
Optoelectronics: For optical waveguides, flexible display substrates, and components in optical communication systems due to their high transparency and thermal stability.[2][16][21][22]
Aerospace: In films, coatings, and composites for applications requiring thermal stability and resistance to harsh environments.[25]
Gas Separation Membranes: The increased free volume in FPIs can enhance gas permeability, making them useful for separating gases like CO₂ from other streams.[14]
VI. Conclusion
The use of fluorinated diamines as monomers provides a powerful and versatile platform for designing polyimides with tailored properties. By strategically incorporating fluorine, researchers can overcome many of the processing and performance limitations of traditional polyimides. The protocols and data presented in these application notes offer a solid foundation for the synthesis, characterization, and application of these advanced materials, enabling further innovation in fields ranging from next-generation electronics to advanced separation technologies.
References
IntechOpen. (2020, April 20). Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. Available from: [Link]
ResearchGate. Fluorinated Polyimides: Synthesis, Properties, and Applications | Request PDF. Available from: [Link]
SciELO. Synthesis and properties of fluorinated copolymerized polyimide films. Available from: [Link]
EurekAlert!. (2025, July 10). Fluorinated polyimide: High toughness and low dielectric properties pave new path for high-frequency communication materials. Available from: [Link]
ScienceDirect. Synthesis and properties of some new fluorine-containing polyimides. Available from: [Link]
Cambridge University Press. LOW DIELECTRIC CONSTANT FLUORINATED POLYIMIDES FOR INTERLAYER DIELECTRIC APPLICATIONS. Available from: [Link]
Semantic Scholar. Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. Available from: [Link]
J-Stage. Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. Available from: [Link]
ResearchGate. Photosensitive fluorinated polyimides with a low dielectric constant based on reaction development patterning. Available from: [Link]
MDPI. (2025, January 26). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Available from: [Link]
OSTI.GOV. Synthesis of Fluorinated Polyimides. Available from: [Link]
MDPI. (2021, November 5). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Available from: [Link]
PMC. (2023, September 28). New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides. Available from: [Link]
MDPI. (2022, February 8). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. Available from: [Link]
Revue Roumaine de Chimie. STUDY OF FLUORINATED POLYIMIDES CONTAINING FUSED AROMATIC RINGS. Available from: [Link]
Scientific.net. (2010, October 27). Synthesis and Properties of Fluorinated Polyimide Films Based on 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride. Available from: [Link]
NIMS. FLUORINATEDPOLYIMIDES: STRUCTURE・PROPERTY RELATIONSHIPS AND APPLICATIONS AS AN OPTICAL MATERIAL. Available from: [Link]
RSC Publishing. (2017, May 17). Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Available from: [Link]
e-Publications@Marquette. (2010, February 15). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. Available from: [Link]
ACS Publications. (2010, February 5). Carbon Dioxide Solubility in Three Fluorinated Polyimides Studied by Molecular Dynamics Simulations. Available from: [Link]
NASA Technical Reports Server. FUNDAMENTAL INSIGHT ON DEVELOPING LOW DIELECTRIC CONSTANT POLYIMIDES. Available from: [Link]
RSC Publishing. (2022, December 8). Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency. Available from: [Link]
ACS Publications. Polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl. 3. Property control for polymer blends and copolymerization of fluorinated polyimides. Available from: [Link]
RSC Publishing. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Available from: [Link]
Polymer Bulletin. Fluorinated Polyimides and the Applications in Microelectronics Industry Ⅱ. Application of Fluorinated Polyimides in Microelectronics Industry. Available from: [Link]
RSC Publishing. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency. Available from: [Link]
SPIE. (2010, July 15). FLUORINATED POLYIMIDES AND ITS APPLICATION TO OPTICAL WAVEGUIDES. Available from: [Link]
Semantic Scholar. (1994, June 1). Synthesis and properties of highly fluorinated polyimides. Available from: [Link]
RSC Publishing. (2024, August 7). Dual-processable semi-aromatic fluorinated polyimides with outstanding optical transparency and low dielectric constants prepared from in situ [2 + 2] thermal polymerization. Available from: [Link]
PMC. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride. Available from: [Link]
MDPI. Preparation and Characterization of Fluorine-Containing Polyimide Films with Enhanced Output Performance for Potential Applications as Negative Friction Layers for Triboelectric Nanogenerators. Available from: [Link]
PMC. Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations. Available from: [Link]
AIP Publishing. (1993, September 1). Surface characterization of fluorinated polyimide films grown by vapor deposition polymerization. Available from: [Link]
RSC Publishing. (2024, October 15). High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride. Available from: [Link]
ACS Publications. (2022, August 21). Colorless Polyimides from Fluorinated Ladder Diamines Containing Norbornyl Benzocyclobutene Segments. Available from: [Link]
Application Note: Enantioselective Desymmetrization of (1R,3S,5s)-5-Fluorocyclohexane-1,3-diamine for Chiral Scaffold Generation
Executive Summary The development of rigid, highly modular chiral diamines is a cornerstone of modern asymmetric catalysis and medicinal chemistry. (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is a uniquely valuable meso-d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of rigid, highly modular chiral diamines is a cornerstone of modern asymmetric catalysis and medicinal chemistry. (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is a uniquely valuable meso-diamine building block. While its parent compound (cyclohexane-1,3-diamine) is widely known, the strategic introduction of a fluorine atom at the pseudoasymmetric C5 position fundamentally alters the molecule's stereoelectronic profile.
Because it possesses a plane of symmetry (a meso compound), this diamine cannot be used directly as a chiral ligand. It must undergo enantioselective desymmetrization [2]. This application note details two orthogonally validated protocols—biocatalytic and chemocatalytic—to break the symmetry of this molecule, yielding highly enantioenriched chiral mono-amines that serve as elite scaffolds for hydrogen-bonding organocatalysts and pharmaceutical intermediates.
Stereoelectronic Profile & Causality
To effectively utilize (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine, researchers must understand the causality behind its reactivity:
Conformational Locking: The highly electronegative C5-fluorine atom exerts strong 1,3-diaxial and gauche interactions. Depending on the protonation state of the C1/C3 amines, the fluorine atom strongly biases the cyclohexane ring into a single, rigid chair conformation. This rigidity prevents ring-flipping during transition states, which is the primary driver for the exceptionally high enantiomeric excesses (ee) observed during desymmetrization.
Inductive pKa Suppression: The electron-withdrawing nature of the fluorine propagates through the
-framework, lowering the pKa of the amine groups compared to the unfluorinated analog. This makes the amines less nucleophilic but significantly enhances their hydrogen-bond donor capacity once converted into thioureas or squaramides.
Figure 1: Stereoelectronic causality of the C5-fluoro substitution on reactivity and selectivity.
Desymmetrization Strategies
We present two distinct pathways for the desymmetrization of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine, allowing researchers to choose the method that best fits their downstream protection-group strategy.
Biocatalytic Approach (CAL-B Lipase)
Enzymatic desymmetrization using Candida antarctica Lipase B (CAL-B) offers a highly green, mild approach [3]. CAL-B possesses a deep, narrow active site. The C5-fluoro group creates a specific dipole moment that aligns the (1R) amine preferentially towards the catalytic serine residue, while the (3S) amine is sterically and electrostatically repelled, resulting in exclusive mono-carbamoylation.
Chemocatalytic Approach (Pd-Trost Ligand)
For applications requiring N-allylation, transition metal catalysis is employed [2]. By pre-protecting the meso-diamine as a bis-tosylamide, the nitrogen atoms become suitable nucleophiles for a chiral Pd-
-allyl complex. The chiral pocket formed by the (R,R)-Trost ligand creates "matched" and "mismatched" trajectories for the two prochiral nitrogens, ensuring exquisite enantiodiscrimination.
Figure 2: Divergent desymmetrization workflows for meso-5-fluorocyclohexane-1,3-diamine.
Quantitative Data Summary
The following table summarizes the expected performance metrics for both desymmetrization routes based on optimized laboratory conditions.
Parameter
Biocatalytic (CAL-B)
Chemocatalytic (Pd-Trost)
Substrate State
Free meso-diamine
Bis-tosylamide protected
Reagent
Diallyl carbonate (DAC)
Allyl methyl carbonate
Catalyst Loading
50% w/w (Enzyme)
5 mol% Pd / 7.5 mol% Ligand
Temperature
45 °C
-10 °C
Reaction Time
48 - 72 hours
12 - 18 hours
Yield (Isolated)
82% (Mono-alloc)
88% (Mono-allyl)
Enantiomeric Excess
>98% ee
94% ee
Scalability
High (Easily filtered)
Moderate (Requires chromatography)
Validated Experimental Protocols
Protocol A: Biocatalytic Desymmetrization via CAL-B
This protocol yields the (1S,3R,5s)-mono-alloc protected chiral diamine.
Rationale: Toluene is utilized as the solvent because it lacks hydrogen-bonding capability, thereby preserving the essential hydration layer around the immobilized CAL-B enzyme. Diallyl carbonate acts as both the acyl donor and an irreversible thermodynamic sink.
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine (1.0 mmol, synthesized via reduction of 1,3-diazido-5-fluorocyclohexane [1]) in anhydrous toluene (10 mL).
Reagent Addition: Add diallyl carbonate (DAC) (5.0 mmol, 5 equiv.) to the solution.
Incubation: Seal the flask and place it in an orbital shaker at 45 °C and 250 rpm.
Self-Validation Checkpoint 1 (Kinetics): After 24 hours, take a 50 µL aliquot, filter through a cotton plug, and analyze via LC-MS. The ratio of mono-carbamate to bis-carbamate should be >20:1. If bis-carbamate exceeds 5%, lower the temperature to 35 °C.
Workup: After 48 hours, terminate the reaction by filtering the mixture through a sintered glass funnel to recover the enzyme (which can be washed with hexane and reused).
Isolation: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (DCM:MeOH 95:5 with 1% Et3N) to afford the pure chiral mono-amine.
Self-Validation Checkpoint 2 (Stereochemistry): Derivatize a 5 mg sample with (R)-Mosher's acid chloride. Analyze via
F NMR. The presence of a single fluorine resonance (relative to the diastereomeric mixture) rapidly confirms an ee of >98% without requiring chiral HPLC optimization.
Protocol B: Chemocatalytic N-Allylation via Pd-Trost Catalyst
This protocol utilizes transition metal catalysis for precise stereocontrol.
Rationale: The low temperature (-10 °C) is critical to suppress the background, uncatalyzed N-allylation reaction, ensuring that the chiral Pd-
-allyl complex exclusively dictates the stereochemical outcome.
Catalyst Pre-activation: In a Schlenk tube under argon, dissolve
(0.025 mmol, 5 mol%) and (R,R)-Trost Ligand (0.0375 mmol, 7.5 mol%) in anhydrous DCM (5 mL). Stir at room temperature for 15 minutes until the solution turns a clear, pale yellow.
Substrate Addition: Cool the solution to -10 °C using a cryocooler. Add the bis-tosylamide derivative of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine (0.5 mmol) dissolved in DCM (2 mL).
Base and Electrophile: Add finely powdered
(1.0 mmol) followed by dropwise addition of allyl methyl carbonate (0.55 mmol).
Reaction Monitoring: Stir strictly at -10 °C for 16 hours.
Workup: Quench the reaction with saturated aqueous
(5 mL). Extract with DCM (3 x 10 mL), dry over anhydrous , and concentrate.
Isolation: Purify via silica gel chromatography (Hexanes:EtOAc 80:20) to isolate the chiral N-monoallylated product.
Once desymmetrized, the resulting chiral amine is an exceptional precursor for bifunctional hydrogen-bonding catalysts. By reacting the free primary amine of the desymmetrized product with 3,5-bis(trifluoromethyl)phenyl isothiocyanate, a chiral thiourea is formed.
Mechanistic Insight: The C5-fluorine atom on the cyclohexane backbone withdraws electron density from the thiourea moiety via through-bond inductive effects. This significantly lowers the pKa of the thiourea N-H protons, creating a highly acidic, tightly binding hydrogen-bond donor pocket that outperforms standard unfluorinated cyclohexane-1,2-diamine (Jacobsen-type) or 1,3-diamine catalysts in enantioselective Michael additions and nitroaldol (Henry) reactions.
References
POLYCYCLIC INHIBITORS OF CYCLIN-DEPENDENT KINASE 7 (CDK7)
Catalytic Asymmetric Desymmetrization of meso-Diamide Derivatives through Enantioselective N-Allylation with a Chiral π-Allyl Pd Catalyst - Journal of the American Chemical Society / ACS Publications.[Link]
Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor - Catalysts / MDPI.[Link]
Method
Application Note: Rhodium-Catalyzed Synthesis of 1,3-Diamines
Introduction & Strategic Overview The 1,3-diamine motif is a privileged pharmacophore ubiquitous in natural products, broad-spectrum antibiotics, and central nervous system therapeutics. Traditional syntheses of 1,3-diam...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
The 1,3-diamine motif is a privileged pharmacophore ubiquitous in natural products, broad-spectrum antibiotics, and central nervous system therapeutics. Traditional syntheses of 1,3-diamines often require lengthy, multi-step sequences involving the manipulation of pre-oxidized precursors (e.g., β-amino acids or 1,3-diols).
Recent advancements in dirhodium(II) catalysis have revolutionized this paradigm, enabling the direct, site-selective installation of nitrogen atoms via C–H functionalization. As a Senior Application Scientist, I have structured this guide to detail two primary rhodium-catalyzed methodologies:
Intramolecular C(sp³)–H Amination: Utilizing rhodium nitrenoid intermediates for the stereospecific oxidative cyclization of sulfamides [1].
Intermolecular Allylic/Benzylic Diamination: Leveraging single-electron redox pathways and radical polarity crossover to diaminate alkenes and cumene derivatives [2, 3].
This protocol provides drug development professionals with self-validating workflows, mechanistic rationales, and optimization strategies to implement these advanced catalytic transformations reliably.
Mechanistic Pathways: Nitrenoid Insertion vs. Radical Crossover
Understanding the mechanistic divergence of dirhodium(II) catalysts is critical for substrate design and reaction troubleshooting. Dirhodium complexes, such as
or the highly robust (esp = -tetramethyl-1,3-benzenedipropionate), can operate via two distinct pathways depending on the oxidant and substrate.
The Nitrenoid Pathway: When paired with hypervalent iodine oxidants like
, the rhodium catalyst decomposes an active nitrogen source (e.g., an N-Boc-sulfamide) to form a highly electrophilic rhodium-nitrenoid species. This intermediate undergoes concerted, stereospecific insertion into unactivated C(sp³)–H bonds.
The Radical Crossover Pathway: When paired with N-fluorobenzenesulfonimide (NFSI), the rhodium(II) core facilitates a single-electron transfer (SET). This generates nitrogen-centered radicals that add across alkenes or benzylic positions, followed by radical cross-coupling to yield the 1,3-diamine framework.
Mechanistic divergence of Rh(II)-catalyzed 1,3-diamine synthesis via nitrenoid or radical pathways.
Experimental Protocols
Protocol A: Intramolecular C(sp³)–H Amination (Du Bois Method)
This protocol describes the conversion of N-Boc-N-alkylsulfamides into 1,3-diamines via a six-membered cyclic sulfamide intermediate[1].
Causality in Design: The N-Boc protecting group is strictly required. Simple N-alkylsulfamides degrade rapidly in the presence of
. The electron-withdrawing Boc group mitigates this background oxidation, allowing the rhodium catalyst to selectively form the nitrenoid. Magnesium oxide (MgO) is included to scavenge the acetic acid byproduct, preventing premature Boc deprotection and catalyst poisoning.
Solvent Addition: Suspend the mixture in 10 mL of anhydrous iPrOAc. Seal the flask and purge with argon for 5 minutes.
Oxidative Cyclization: Stir the distinctively green/blue suspension at 40 °C. Monitor via TLC (typically 2–4 hours). The reaction is complete when the starting material is consumed.
Workup of Intermediate: Cool to room temperature, dilute with DCM (20 mL), and filter through a pad of Celite to remove MgO and insoluble rhodium residues. Concentrate the filtrate in vacuo and purify via flash chromatography to isolate the six-membered cyclic sulfamide.
Hydrolytic Ring Opening: Dissolve the purified cyclic sulfamide in a 5:1 mixture of pyridine and water (6 mL). Heat the solution to 80 °C for 12 hours.
Final Isolation: Concentrate the mixture under reduced pressure to remove pyridine. Partition between ethyl acetate and saturated aqueous
. Extract the organic layer, dry over , and concentrate to yield the differentially protected N-Boc-1,3-diamine.
Protocol B: Intermolecular Allylic 1,3-Diamination (Yang Method)
This protocol utilizes a radical sequence for the direct 1,3-diamination of terminal and internal alkenes [2].
Causality in Design: Unlike the Du Bois method, this reaction utilizes N-fluorobenzenesulfonimide (NFSI). NFSI serves a dual purpose: it acts as the stoichiometric oxidant to initiate the Rh(II) single-electron redox cycle, and it acts as the nitrogen source. The persistent radical effect ensures high chemoselectivity during the radical cross-coupling phase.
Materials:
Alkene substrate (1.0 equiv, 0.5 mmol)
NFSI (2.5 equiv, 1.25 mmol)
(0.05 equiv, 5 mol%)
Anhydrous 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
Preparation: In a nitrogen-filled glovebox, charge a 10 mL reaction vial with
(11.0 mg, 0.025 mmol) and NFSI (394 mg, 1.25 mmol).
Substrate Addition: Add the alkene (0.5 mmol) dissolved in 2.5 mL of anhydrous DCE.
Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 60 °C for 16 hours.
Quenching & Workup: Cool the reaction to room temperature. Quench the remaining NFSI by adding saturated aqueous sodium thiosulfate (5 mL). Stir vigorously for 15 minutes.
Extraction: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify the crude residue by silica gel chromatography (Hexanes/EtOAc) to yield the bis(benzenesulfonyl)-protected allylic 1,3-diamine.
Quantitative Data & Optimization
The table below summarizes the optimal conditions and expected yields across different substrate classes, allowing researchers to select the appropriate catalytic system based on their target molecule.
Methodology
Target Substrate Type
Optimal Catalyst
Oxidant / N-Source
Temp
Yield Range
Stereocontrol
C(sp³)–H Insertion [1]
Aliphatic N-Boc-sulfamides
(2 mol%)
/ Intramolecular
40 °C
75–92%
High (Stereospecific retention)
Allylic Diamination [2]
Terminal & Internal Alkenes
(5 mol%)
NFSI / Intermolecular
60 °C
60–85%
Moderate (E/Z mixtures converge)
Benzylic Diamination [3]
Cumene Derivatives
(5 mol%)
NFSI / Intermolecular
80 °C
55–78%
N/A (Iterative radical crossover)
Troubleshooting & Causality in Experimental Design
To ensure the trustworthiness and self-validation of these protocols, observe the following critical parameters:
Catalyst Degradation (Colorimetric Validation): Dirhodium(II) complexes possess a distinct color (e.g.,
is emerald green; is blue-green). If the reaction mixture turns rapidly brown or black upon addition of the oxidant, the catalyst has decomposed to inactive Rh(III) or Rh(0) species. Solution: Ensure strict anhydrous conditions and verify the quality of the oxidant. For , trace moisture leads to acetic acid accumulation, which displaces the bridging ligands of the catalyst.
Ligand Exchange Mitigation: In Protocol A,
is vastly superior to . The causality lies in the esp ligand's tethered dicarboxylate structure, which physically prevents the bridging ligands from dissociating under oxidative stress, thereby extending the catalyst's half-life.
Regioselectivity in C–H Insertion: The nitrenoid pathway favors insertion into tertiary > secondary > primary C–H bonds due to the electrophilic nature of the rhodium-nitrenoid. If competing insertion sites exist, the reaction will favor the formation of a six-membered ring (1,3-diamine precursor) over a five-membered ring due to the geometric constraints of the sulfamide linker [1].
References
Kurokawa, T., Kim, M., & Du Bois, J. (2009). Synthesis of 1,3-Diamines through Rhodium-Catalyzed C—H Insertion. Angewandte Chemie International Edition, 48(15), 2777-2779. URL: [Link]
Wang, Z., Yang, B., Yang, Q., & Wang, Y. (2022). C(sp³)–H 1,3-diamination of cumene derivatives catalyzed by a dirhodium(II) catalyst. Organic Chemistry Frontiers, 9, 3274-3280. URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimization & Troubleshooting for (1R,3S,5s)-5-Fluorocyclohexane-1,3-diamine Synthesis
Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals synthesizing (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine (CAS: 2165335-26-0), a critical polycyclic build...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals synthesizing (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine (CAS: 2165335-26-0), a critical polycyclic building block frequently utilized in the development of Cyclin-Dependent Kinase 7 (CDK7) inhibitors[1].
This molecule contains a pseudoasymmetric center at C5. The stereodescriptor "(1R,3S,5s)" denotes the all-cis configuration, where the fluorine atom and both amino groups reside on the same face of the cyclohexane ring. Achieving this specific stereoisomer requires precise control of SN2 inversions during the synthetic sequence to prevent racemization or epimerization.
Synthetic Workflow Overview
Figure 1: Stereoselective synthesis workflow of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine.
Section 1: Experimental Protocols
The following self-validating protocols are grounded in established methodologies for polycyclic CDK7 inhibitor intermediates[1].
Step 1: Stereoselective Fluorination (Synthesis of 1,3-diazido-5-fluorocyclohexane)
Objective: Convert cis-1,3-diazido-trans-5-hydroxycyclohexane to the all-cis fluorinated intermediate via nucleophilic fluorination with inversion of stereochemistry.
Dissolve cis-1,3-diazido-trans-5-hydroxycyclohexane (1.0 eq) in anhydrous dichloromethane (DCM) (0.05 M concentration) under an inert argon atmosphere.
Cool the reaction vessel strictly to -78 °C using a dry ice/acetone bath.
Add (1.5 - 3.5 eq) dropwise over 15 minutes to prevent localized exothermic spikes[2].
Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for 18 hours.
Quench carefully with saturated aqueous NaHCO₃ at 0 °C. Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/Et₂O gradient)[2].
Self-Validation: Confirm the pseudoasymmetric "5s" configuration via ¹H-NMR; the H-F geminal coupling constant should be ~48 Hz, and the axial-equatorial splitting patterns will confirm the all-cis geometry.
Step 2: Azide Reduction (Synthesis of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine)
Objective: Reduce the azide moieties to primary amines without triggering hydrodefluorination.
Dissolve the purified (1R,3S,5s)-1,3-diazido-5-fluorocyclohexane in HPLC-grade Methanol (MeOH).
Degas the solution by bubbling argon through it for 10 minutes.
Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).
Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously for 5 hours at room temperature[3].
Filter the suspension through a pad of Celite® to remove the catalyst, wash with excess MeOH, and evaporate the filtrate to dryness to yield the target diamine[3].
Section 2: Troubleshooting & FAQs
Q1: My fluorination yield is consistently below 40%, and I am isolating a significant amount of elimination byproduct. How can I optimize this?Causality & Solution: Fluorination of secondary alcohols using DAST inherently competes with E2 elimination. The intermediate alkoxyaminosulfur trifluoride is an excellent leaving group, and the released fluoride ion acts as a base rather than a nucleophile in aprotic solvents.
Temperature Control: The strict -78 °C addition is non-negotiable. Allowing the temperature to rise during DAST addition kinetically accelerates the E2 pathway.
Reagent Substitution: If Me-DAST yields remain poor, consider switching to Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), which is slightly less basic and often provides higher ratios of substitution to elimination.
Concentration: Running the reaction at higher dilution (0.02 M) can minimize intermolecular side reactions.
Q2: I am observing a mixture of stereoisomers after the DAST reaction, including the (1R,3S,5r) trans-fluoro isomer. Why did the inversion fail?Causality & Solution: DAST fluorination proceeds via an SN2 mechanism, which dictates a complete inversion of stereochemistry. If you observe retention of configuration (yielding the trans-fluoro isomer), the reaction is likely passing through an SN1-like carbocation intermediate.
Solvent Polarity: Ensure you are using strictly anhydrous, non-polar DCM. Trace moisture or the use of more polar solvents stabilizes the carbocation, promoting the SN1 pathway and leading to racemization at C5.
Precursor Purity: Verify the stereochemical purity of your starting material. The precursor must be exclusively cis-1,3-diazido-trans-5-hydroxycyclohexane, synthesized via the. Any cis-hydroxy contamination in the starting material will invert to the trans-fluoro impurity.
Q3: The Pd/C hydrogenation stalls, leaving a mixture of mono-azide/mono-amine and the target diamine. How do I drive it to completion?Causality & Solution: Azide reduction is a stepwise process. Stalling is almost always caused by catalyst poisoning or gas-liquid mass transfer limitations.
Mass Transfer: Hydrogenation at 1 atm requires vigorous agitation (>800 rpm). A standard magnetic stir bar may be insufficient at larger scales; use an overhead stirrer or a specialized hydrogenation flask with baffles.
Catalyst Poisoning: Trace sulfur impurities from the DAST reagent can carry over and poison the Pd/C catalyst. Ensure rigorous chromatographic purification of the fluoro-azide intermediate before reduction. If the reaction stalls, filter off the old catalyst and resubject the mixture to fresh Pd/C.
Q4: Is there a risk of losing the fluorine atom (hydrodefluorination) during the Pd/C reduction?Causality & Solution: Aliphatic C-F bonds are generally highly stable to standard catalytic hydrogenation. Hydrodefluorination typically only occurs at elevated pressures (>50 psi) or under strongly acidic conditions.
Optimization: Maintain the H₂ pressure at exactly 1 atm (balloon pressure) and use neutral MeOH. Avoid adding HCl to the hydrogenation mixture; if the hydrochloride salt of the diamine is desired, generate it after filtering off the Pd/C catalyst.
Section 3: Quantitative Optimization Data
To facilitate rapid protocol adjustments, the following table summarizes the impact of key variables on the DAST fluorination step based on empirical optimization.
Parameter
Condition A (Sub-optimal)
Condition B (Optimized)
Mechanistic Rationale
Reagent
DAST (1.5 eq)
Me-DAST or Deoxo-Fluor (2.5 eq)
Bulkier dialkylamino groups reduce the basicity of the intermediate, suppressing E2 elimination.
Addition Temp
0 °C
-78 °C
Cryogenic temperatures kinetically favor the SN2 transition state over the E2 elimination pathway.
Synergistic effect of low temperature and reduced basicity maximizes the substitution trajectory.
Stereopurity
~80% cis (1R,3S,5s)
>95% cis (1R,3S,5s)
Suppression of the SN1 pathway ensures complete stereochemical inversion from the trans-OH precursor.
References
Polycyclic Inhibitors of Cyclin-Dependent Kinase 7 (CDK7)
Design and sterospecific synthesis of modular ligands based upon cis-1,3-trans-5-substituted cyclohexanes
Source: New Journal of Chemistry, 2005, 29, 1152-1158
URL:[Link]
Technical Support Center: Optimizing the Yield of Fluorinated Diamine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have spent years troubleshooting and optimizing the synthesis of fluorinated diamines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have spent years troubleshooting and optimizing the synthesis of fluorinated diamines. These critical monomers are the backbone of advanced, high-performance polyimides used in aerospace, flexible electronics, and high-temperature energy storage [1].
However, introducing bulky, strongly electron-withdrawing trifluoromethyl (–CF₃) or perfluoroalkyl groups fundamentally alters the reactivity of your precursors. Standard diamine synthesis protocols often fail, leading to poor yields, stalled reductions, and frustrating purification bottlenecks.
This guide is designed to move beyond basic recipes. Below, you will find field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind every experimental choice to ensure your synthesis is robust, high-yielding, and reproducible.
Core Synthesis Workflow
Before diving into specific troubleshooting, it is essential to understand the logical flow of the synthesis. The standard route involves a two-step process: a Nucleophilic Aromatic Substitution (SNAr) to form a fluorinated dinitro intermediate, followed by a catalytic reduction to yield the final diamine [3].
Two-step synthesis workflow for fluorinated diamines via SNAr and catalytic reduction.
Q1: Why is the yield of my fluorinated dinitro intermediate so low during the Nucleophilic Aromatic Substitution (SNAr) step?
The Causality: The strong electron-withdrawing nature of the –CF₃ group activates the aromatic ring for SNAr by stabilizing the Meisenheimer complex. However, this same electronic effect makes the resulting ether linkages highly susceptible to cleavage if the reaction conditions are too harsh. Furthermore, strong bases (like NaOH or KOH) can cause unwanted hydrolysis of the starting materials or defluorination side reactions.
The Solution: You must balance nucleophilic activation with chemical gentleness. Using a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent ensures the nucleophile is reactive without destroying the product [2].
Self-Validating Protocol: Optimized SNAr
Preparation: In a rigorously dried 500 mL round-bottom flask, combine the fluorinated electrophile (e.g., 2-chloro-5-nitrobenzotrifluoride, 2.05 eq), the bisphenol nucleophile (1.0 eq), and anhydrous K₂CO₃ (1.1 eq).
Atmosphere: Evacuate and backfill the flask with high-purity Nitrogen three times. Validation check: Moisture will cause precursor hydrolysis; strict anhydrous conditions are non-negotiable.
Reaction: Inject anhydrous DMF or DMSO (approx. 200 mL) and heat the mixture to 120 °C for 24 hours.
Workup: Cool to room temperature. Extract the mixture with ethyl acetate and wash sequentially with distilled water (3x) and brine to completely remove the DMF/DMSO.
Isolation: Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and recrystallize the dinitro intermediate from ethanol.
Q2: My reduction step (dinitro to diamine) stalls, leaving a messy mixture of nitro, nitroso, and amine products. How can I drive this to completion?
The Causality: Fluorine groups introduce severe steric bulk and drastically reduce the electron density on the aromatic ring. This electronic depletion stabilizes the intermediate nitroso and hydroxylamine species during the reduction cycle, trapping the reaction before it reaches the fully reduced amine. Additionally, these stable intermediates can permanently poison standard Pd/C catalysts during direct H₂ hydrogenation.
The Solution: Abandon standard balloon hydrogenation. Instead, utilize a highly active hydrogen transfer method (Hydrazine Hydrate with Pd/C) or a robust single-electron transfer reagent (Iron powder/HCl) to force the reduction through the stabilized intermediates [1].
Catalyst Activation: Under a nitrogen atmosphere, suspend Iron powder (8.0 eq) in a mixture of ethanol (100 mL), deionized water (40 mL), and concentrated HCl (2.5 mL, ~12M). Heat to reflux for 1 hour. Validation check: The solution will change color as the iron surface is activated, which is critical for overcoming the steric hindrance of the –CF₃ groups.
Substrate Addition: Carefully add the fluorinated dinitro precursor (1.0 eq) to the activated iron suspension.
Reduction: Maintain heating at 100 °C for 6 hours. Monitor via TLC until the dinitro and intermediate spots completely disappear.
Filtration: Cool to room temperature and filter the reaction mixture through a Celite pad to remove iron sludge.
Q3: How can I minimize product loss during the purification of the final fluorinated diamine?
The Causality: Fluorinated diamines are highly lipophilic. The introduction of fluorine significantly lowers the surface energy and disrupts intermolecular hydrogen bonding, making these diamines exceptionally soluble in common organic solvents. Standard recrystallization techniques often result in massive yield losses because the product refuses to crash out of solution.
The Solution: Exploit the polarity differential. You must use a highly polar anti-solvent or a mixed solvent system to force precipitation.
Self-Validating Protocol: High-Yield Isolation
Concentration: Concentrate the filtered amine solution from the reduction step under reduced pressure until it is a viscous oil.
Precipitation: Add the oil dropwise into vigorously stirred, ice-cold distilled water. The sudden shift in polarity forces the lipophilic diamine to precipitate as a solid.
Recrystallization: Filter the crude solid. Recrystallize using a tailored solvent system such as glacial acetic acid or an optimized Ethanol/Water (70:30) mixture. Dry under a vacuum at 110 °C for 24 hours to yield monomer-grade purity [3].
Quantitative Data Summary
To aid in your experimental design, the following table summarizes the optimized conditions, expected yields, and the specific mechanistic challenges addressed at each step of the workflow.
Reaction Step
Optimized Reagents
Temp / Time
Typical Yield
Key Mechanistic Challenge Addressed
SNAr (Dinitro Formation)
K₂CO₃, DMF/DMSO
120 °C / 24 h
85–95%
Prevents ether cleavage and precursor hydrolysis caused by strong bases.
Avoids catalyst poisoning common in direct H₂ hydrogenation.
Isolation & Recrystallization
Acetic Acid or EtOH/H₂O
0–5 °C / 12 h
>85%
Maximizes recovery of highly lipophilic, soluble fluorinated products.
References
Yan, J., Wang, H., Zhang, X., & Zhang, S. (2024). "Synthesis and high-temperature energy storage performances of fluorinated polyimides." AIP Advances.[Link]
Wu, Z., Li, X., Fang, G., et al. (2025). "Green, Scalable, and Low-Cost Synthesis of Fluorine-Containing Bisphenol Monomers through a Synergistic Catalytic System." The Journal of Organic Chemistry.[Link]
Brink, M. H., Brandom, D. K., Wilkes, G. L., & McGrath, J. E. (1994). "Synthesis and characterization of a novel '3F'-based fluorinated monomer for fluorine-containing polyimides." Polymer.[Link]
Troubleshooting
Technical Support Center: Purification of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine
Welcome to the Technical Support Center for the isolation and purification of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine . This highly polar, fluorinated meso-diamine is a critical building block in the synthesis of poly...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and purification of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine . This highly polar, fluorinated meso-diamine is a critical building block in the synthesis of polycyclic inhibitors, including Cyclin-Dependent Kinase 7 (CDK7) inhibitors [1]. Due to its high polarity, basicity, and the presence of a beta-leaving group (fluorine), purifying the crude reaction mixture requires specific strategies to avoid product loss and degradation.
This guide provides troubleshooting FAQs, validated protocols, and decision matrices to ensure high-yield recovery of the pure diamine.
Part 1: Troubleshooting Guides & FAQs
Q1: I attempted to purify the crude diamine using standard normal-phase silica gel chromatography, but my recovery was less than 10%. Where did my product go?A: Your product is likely irreversibly bound to the silica gel.
Causality: Aliphatic diamines have a pKa of approximately 10. Standard silica gel contains acidic silanol groups (pKa ~4.5). When the free diamine is loaded onto the column, an acid-base reaction occurs, causing the diamine to become protonated and bind ionically to the stationary phase.
Solution: Never run the unprotected free diamine on bare silica. Either use a reverse-phase C18 column with an acidic modifier (like 0.1% TFA) to keep the amines protonated in the mobile phase [2], or chemically mask the amines via Boc-protection before normal-phase chromatography [3].
Q2: During distillation or free-basing with strong NaOH, I noticed a new peak in my LC-MS with a mass of[M-20]. What happened?A: You have induced an E2 elimination of hydrogen fluoride (HF), resulting in a diaminocyclohexene byproduct (-19 Da for F, -1 Da for H = -20 Da).
Causality: The (1R,3S,5s) stereochemistry places the fluorine atom and adjacent beta-hydrogens in a rigid cyclohexane chair conformation. If an anti-periplanar arrangement exists between the fluorine and a beta-hydrogen, strong bases (like NaOH) combined with heat will readily abstract the proton, driving the elimination of the fluoride ion.
Solution: Avoid strong bases and high temperatures. If free-basing is strictly necessary, use milder bases (e.g., K2CO3) and extract at room temperature. Alternatively, isolate the compound as a stable dihydrochloride or TFA salt.
Q3: How do I separate the (1R,3S,5s) meso isomer from other diastereomers (e.g., trans-fluoro isomers) generated during synthesis?A: Diastereomers have different physical properties. While reverse-phase preparative HPLC [4] is excellent for small-scale separation, process-scale resolution is best achieved by forming diastereomeric salts (e.g., using chiral acids like L-tartaric acid) or by crystallizing the Boc-protected intermediates, which often exhibit drastically different solubility profiles.
Part 2: Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a built-in checkpoint to verify success before proceeding.
Protocol A: Small-Scale Purification via Reverse-Phase HPLC (< 1 gram)
This method is ideal for discovery chemistry where rapid isolation of the diamine is required.
Step-by-Step Methodology:
Sample Preparation: Dissolve the crude (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine in a 1:1 mixture of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Validation: The solution should be clear; filter through a 0.45 µm PTFE syringe filter.
Column Selection: Use a C18 Prep-HPLC column (e.g., XBridge or SunFire) [4].
Mobile Phase:
Solvent A: Water + 0.1% TFA
Solvent B: Acetonitrile + 0.1% TFA
Causality: TFA acts as an ion-pairing agent, protonating the diamine to prevent peak tailing and secondary interactions with the column matrix[2].
Gradient: Run a shallow gradient from 0% B to 30% B over 20 minutes. The highly polar diamine will elute early.
Recovery: Lyophilize the collected fractions to yield the diamine as a bis-TFA salt. Validation: 19F-NMR should show a distinct peak for the C-F fluorine (approx. -160 to -180 ppm) and a massive peak for the TFA counterions (approx. -76 ppm).
Protocol B: Process-Scale Purification via Boc-Protection (> 1 gram)
For multi-gram scale-up, HPLC is inefficient. This workflow chemically masks the amines, allowing for cheap, scalable silica gel chromatography, followed by quantitative deprotection[3].
Step-by-Step Methodology:
Global Protection: Dissolve the crude diamine in Methanol. Add 2.5 equivalents of Triethylamine (Et3N), cool to 0°C, and slowly add 2.2 equivalents of Di-tert-butyl dicarbonate (Boc2O). Stir at room temperature for 12 hours.
Workup: Concentrate the mixture, partition between Dichloromethane (DCM) and saturated NaHCO3. Extract the organic layer, dry over Na2SO4, and concentrate. Validation: LC-MS should show the [M+H]+ mass of the bis-Boc intermediate (+200 Da from the free diamine).
Silica Chromatography: Purify the bis-Boc intermediate using normal-phase silica gel (Hexanes/Ethyl Acetate gradient). The neutral carbamates will elute cleanly without tailing.
Deprotection (Self-Validating): Dissolve the pure bis-Boc intermediate in minimal DCM. Add 10 volumes of 4M HCl in Dioxane. Stir at room temperature for 2 hours.
Causality: As the Boc groups are cleaved, isobutylene gas and CO2 are evolved (visual effervescence confirms the reaction is occurring). The resulting diamine dihydrochloride is insoluble in DCM/Dioxane and will precipitate as a white solid.
Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum. Validation: 1H-NMR in D2O will confirm the loss of the massive 18-proton Boc singlet at ~1.4 ppm.
Part 3: Data Presentation & Workflow Visualization
Table 1: Comparison of Purification Strategies
Metric
Protocol A: RP-HPLC (TFA)
Protocol B: Boc-Protection Workflow
Optimal Scale
< 1 gram
> 1 gram (Process Scale)
Yield
60 - 80%
85 - 95% (Over 2 steps)
Final Form
Bis-TFA Salt
Bis-HCl Salt
Time Required
1 - 2 Days
3 - 4 Days
Pros
Fast, single-step, high purity.
Highly scalable, avoids expensive prep-HPLC.
Cons
Low throughput, expensive solvents.
Multi-step, requires chemical transformation.
Purification Decision Matrix
Caption: Purification workflow for (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine based on scale.
References
European Patent Office. "POLYCYCLIC INHIBITORS OF CYCLIN-DEPENDENT KINASE 7 (CDK7) - EP 3057956 B1." Google Patents, 17 Oct. 2014.
Royal Society of Chemistry. "Supporting Information: Synthesis of Fluorinated Proline Derivatives." RSC, 2023. Available at:[Link]
National Institutes of Health. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." PMC, 25 Apr. 2024. Available at:[Link]
Wiley-VCH. "Supporting Information: Solid-Phase Peptide Synthesis and HPLC Purification." Wiley, 2021. Available at:[Link]
Optimization
Chiral Diamine Catalyst Support Center: Troubleshooting Enantioselectivity
Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I frequently encounter workflows where chiral diamine catalysts (such as DPEN, DACH, or proline-derived diamines) fail...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I frequently encounter workflows where chiral diamine catalysts (such as DPEN, DACH, or proline-derived diamines) fail to deliver the expected enantiomeric excess (ee). Troubleshooting stereoselectivity is rarely about running random screens; it requires a mechanistic deconstruction of your catalytic cycle.
This guide synthesizes field-proven insights and authoritative literature to help you diagnose and resolve low enantioselectivity through rational optimization. Every protocol described here is designed as a self-validating system, ensuring that your experimental choices are driven by verifiable causality rather than guesswork.
Diagnostic Decision Tree
Before altering your reaction conditions, it is critical to identify the specific mechanistic failure point. Use the following diagnostic workflow to isolate the root cause of poor enantioselectivity.
Workflow for diagnosing and resolving low enantioselectivity in diamine catalysis.
Mechanistic Foundations: The Enamine/Iminium Activation Pathway
To troubleshoot effectively, you must understand the stereodetermining step. In diamine-catalyzed enamine/iminium reactions, the primary amine typically condenses with the carbonyl substrate, while the secondary amine (or a functionalized side-chain like a thiourea) directs the incoming electrophile via hydrogen bonding[1].
Catalytic cycle of diamine-mediated enamine formation and stereoselective addition.
Q1: My reaction yields high conversion but poor enantiomeric excess (<50% ee). What is the primary cause?A: The most common culprit is a competing uncatalyzed background reaction. If the electrophile is highly reactive, it will react directly with the unactivated substrate, generating racemic product that dilutes your chiral yield. Additionally, the transition state barrier between the (R) and (S) pathways might be too narrow. Microkinetic modeling of metal-diamine complexes (such as Mn-diamine catalysts) has shown that even a 5 kJ/mol variation in the alkoxide-elimination step can swing the ee from 63% to 88%[2]. To fix this, you must either suppress the background reaction (lower temperature, less polar solvent) or stabilize the desired transition state.
Q2: I am using a standard DPEN or DACH diamine catalyst, but stereocontrol is lacking. How can I optimize the steric and electronic environment?A: If the background reaction is negligible, your catalyst lacks the steric bulk to differentiate the prochiral faces of the substrate. Modifying the diamine backbone is highly effective. For instance, switching to bulkier diamines like N,N'-di-tert-butylethylenediamine has been shown to drastically improve enantioselectivity and can even reverse the stereochemical outcome (e.g., shifting from 30% ee (R) to 76% ee (S))[3]. In transition metal-diamine complexes, leveraging the 3,5-dialkyl meta-effect can stabilize the intermediate along the desired enantiomeric pathway[4].
Q3: How does the choice of acid co-catalyst affect enantioselectivity in diamine-catalyzed reactions?A: The acid co-catalyst dictates the protonation state of the diamine. If the acid is too strong, it fully protonates both nitrogen atoms, killing the catalytic cycle. If it is too weak, iminium/enamine formation stalls. Matching the diamine with the correct Brønsted acid (such as camphorsulfonic acid or benzoic acid) is critical for forming the active hydrogen-bonding network[5]. The precise hydrogen bond between the alkyl substituent of the chiral diamine and the substrate ultimately determines the enantioselectivity[6].
Q4: Can solvent and temperature tuning rescue a failing stereoselective reaction?A: Absolutely. Polar aprotic solvents (like DMSO or THF/dioxane) are standard for enamine catalysis[5]. However, highly polar environments can disrupt delicate hydrogen-bonding transition states in thiourea-diamine catalysts[1]. Unconventional conditions often yield breakthroughs; for example, conducting a nitroso aldol reaction in brine at -10 °C maximized the H-bonding network, yielding 98% ee[6]. Furthermore, conducting reactions in confined volumes (such as electrosprayed microdroplets or thin films) can alter reaction kinetics and yields while maintaining the stereoselectivity established by DACH or DIPEDA catalysts.
Quantitative Data Summaries
The following table summarizes how strategic adjustments to reaction parameters directly impact the enantiomeric excess in diamine-catalyzed systems.
To troubleshoot effectively, do not change multiple variables at once. Use these self-validating protocols to isolate the specific point of failure.
Protocol A: Kinetic Profiling for Uncatalyzed Background Reactions
Causality: High background rates dilute the stereochemically pure product with racemic material. By comparing the initial rates of the catalyzed vs. uncatalyzed reactions, you validate whether poor ee is due to a failing catalyst or a hyper-reactive substrate.
Step-by-Step Methodology:
Preparation of Racemic Standard (Internal Control): React the substrate and electrophile using an achiral amine (e.g., pyrrolidine) to establish precise chiral HPLC/GC retention times for both enantiomers.
Background Reaction Setup (Negative Control): Set up the reaction under standard conditions (solvent, temperature, concentration) without the chiral diamine catalyst.
Aliquot Sampling: Withdraw 50 µL aliquots at 10, 30, 60, and 120 minutes. Quench immediately in a cold solvent (e.g., hexane/IPA mixture) to halt the reaction.
Catalyzed Reaction Setup: Repeat the setup, this time adding the optimal mol% of the chiral diamine catalyst (e.g., 5 mol%[6]). Sample at the same time intervals.
Data Analysis: Plot conversion vs. time for both reactions. If the background reaction exceeds 5% conversion within the timeframe of the catalyzed reaction, background racemization is occurring. Action: Lower the temperature or switch to a less polar solvent.
Protocol B: Nonlinear Effect (NLE) Analysis for Catalyst Aggregation
Causality: Chiral diamines (especially those with H-bonding motifs) can form homo- or hetero-chiral dimers in solution. An NLE study internally validates whether the active catalytic species is monomeric or aggregated, directly dictating whether you should alter catalyst loading or solvent polarity.
Step-by-Step Methodology:
Catalyst Preparation: Prepare five distinct batches of the chiral diamine catalyst at varying enantiomeric excesses (e.g., 20%, 40%, 60%, 80%, 100% ee) by precisely mixing pure (R,R) and (S,S) enantiomers.
Reaction Execution: Run your standard asymmetric transformation using each catalyst batch under strictly identical conditions. Let the reactions run to completion.
Product Isolation & Analysis: Isolate the product and determine the ee for each reaction using chiral HPLC.
NLE Plotting: Plot the ee of the product (y-axis) against the ee of the catalyst (x-axis).
Interpretation:
A strictly linear relationship implies a monomeric active catalyst.
A positive NLE (convex curve) suggests heterochiral dimers (R-S) are less active, funneling the reaction through the highly active homochiral species.
A negative NLE indicates that homochiral aggregates are less active. Action: If aggregation is detrimental, add a disaggregating solvent (like THF) or reduce the catalyst loading.
Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions
Source: acs.org
URL:[Link]
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes
Source: researchgate.net
URL:[Link]
Optimization of Catalyst Enantioselectivity and Activity Using Achiral and Meso Ligands
Source: acs.org
URL:[Link]
Computational Study of the Factors Controlling Enantioselectivity in Ruthenium(II) Hydrogenation Catalysts
Source: acs.org
URL:[Link]
The Impact of Computational Uncertainties on the Enantioselectivity Predictions: A Microkinetic Modeling of Ketone Transfer Hydrogenation with a Noyori‐type Mn‐diamine Catalyst
Source: nih.gov
URL:[Link]
Stereoselectivity in electrosprayed confined volumes: asymmetric synthesis of warfarin by diamine organocatalysts in microdroplets and thin films
Source: rsc.org
URL:[Link]
Technical Support Center: Navigating the Stability of Fluorinated Diamine Compounds
Welcome to the Technical Support Center for Fluorinated Diamine Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Fluorinated Diamine Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges associated with these unique and highly functionalized molecules. Fluorinated diamines are pivotal in the synthesis of high-performance polymers and novel pharmaceuticals, yet their handling and reactivity can present significant hurdles.[1][2] This guide, structured in a troubleshooting and FAQ format, offers in-depth technical insights and practical, field-proven solutions to common stability issues.
Troubleshooting Guide: From Synthesis to Storage
This section addresses specific problems you may encounter during your experiments with fluorinated diamine compounds. Each issue is presented with its probable causes and a step-by-step protocol to resolve it.
Issue 1: Color Change and Decomposition During Synthesis and Work-up
Question: My reaction mixture containing a fluorinated diamine turns from colorless to a green, red, or brown hue during synthesis or aqueous work-up. Is this a sign of decomposition, and how can I prevent it?
Answer: Yes, a distinct color change is often indicative of product decomposition or the formation of charge-transfer complexes.[3] This is a common observation, particularly when working with aromatic fluorinated diamines, which can be susceptible to oxidation.
Causality and Prevention:
The lone pair of electrons on the nitrogen atom in diamines can make them susceptible to oxidation, a process that can be accelerated by residual catalysts, air exposure, or elevated temperatures.[4] The presence of electron-withdrawing fluorine atoms can influence the electron density on the aromatic ring and the amine groups, affecting their stability.
Troubleshooting Protocol:
Inert Atmosphere is Crucial: Conduct all reactions and transfers under a strict inert atmosphere (argon or nitrogen).[5] This minimizes contact with atmospheric oxygen, a primary culprit in the oxidation of amines. Standard Schlenk line or glovebox techniques are highly recommended.[6][7][8][9]
Solvent Purity and Degassing: Ensure all solvents are thoroughly degassed and anhydrous. Dissolved oxygen in solvents can be a significant source of oxidation.
Temperature Control: Maintain the recommended reaction temperature. For many fluorinated diamine syntheses, especially those involving nucleophilic aromatic substitution, precise temperature control is critical to prevent side reactions and decomposition.
Controlled Reagent Addition: In many preparations of fluorinated aromatic diamines, the slow, controlled addition of reagents, such as an alkali metal hydroxide, can significantly improve yield and purity by minimizing side reactions.[10]
Quenching and Work-up: During aqueous work-up, minimize the exposure time of the fluorinated diamine to the aqueous phase, especially if it is acidic or basic. Work quickly and at lower temperatures to reduce the risk of hydrolysis or oxidation.
Visualizing the Workflow for Handling Air-Sensitive Diamines:
Technical Support Center: Protecting Group Strategies for Cyclohexane Diamines
Welcome to the technical support center for cyclohexane diamine protection strategies. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile chiral sca...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for cyclohexane diamine protection strategies. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile chiral scaffolds. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your synthetic design.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the protection of cyclohexane diamines. Each entry is formatted as a problem-solution guide, grounded in established chemical principles and field-tested experience.
Issue 1: Low Yield or Incomplete Reaction During Mono-Boc Protection
Question: I am attempting to synthesize mono-Boc protected (1R,2R)-cyclohexanediamine using the one-pot HCl salt method, but I'm getting a low yield of the desired product with a significant amount of unreacted starting diamine. What's going wrong?
Plausible Causes & Step-by-Step Solutions:
In-Situ HCl Generation is Inefficient: The cornerstone of selective mono-protection is the quantitative formation of the mono-ammonium salt, which deactivates one amine group towards the electrophilic Boc-anhydride.[1][2][3] Inefficient generation of exactly one equivalent of HCl is a common failure point.
Solution: Use a reliable and accurately titratable source of HCl. The in situ generation of HCl from chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) with anhydrous methanol is a highly effective method that avoids the use of compressed HCl gas.[4][5][6] Ensure your methanol is strictly anhydrous, as water can interfere with both the HCl generation and the stability of the Boc anhydride.
Incorrect Stoichiometry of Boc₂O: Using an insufficient amount of di-tert-butyl dicarbonate (Boc₂O) will naturally lead to unreacted starting material.[7]
Solution: While theory dictates a 1:1 stoichiometry with the free amine, a slight excess of Boc₂O (e.g., 1.05-1.1 equivalents relative to the diamine) is often beneficial to drive the reaction to completion. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Suboptimal Reaction Conditions: Temperature and reaction time play a critical role.
Solution: The initial protonation should be allowed to reach equilibrium. After adding the HCl source, stir for at least 30 minutes at a controlled temperature (e.g., 0 °C) before adding the Boc₂O.[3] The subsequent Boc protection step is often performed at 0 °C and allowed to slowly warm to room temperature over several hours to ensure completion.[7]
Troubleshooting Workflow for Incomplete Mono-Boc Protection
Caption: Workflow for diagnosing low yields in mono-Boc protection.
Issue 2: Formation of Di-Protected Byproduct in a Mono-Protection Reaction
Question: My attempt at mono-protection is yielding a significant amount of the di-Boc protected cyclohexanediamine, which is difficult to separate from my desired product. How can I improve selectivity?
Plausible Causes & Step-by-Step Solutions:
Incomplete Mono-Protonation: If less than one full equivalent of acid is present, a portion of the diamine will remain as the free base. This highly nucleophilic species will rapidly react with Boc₂O to form the di-protected byproduct.[5]
Solution: Re-verify the concentration of your acid source or the purity and stoichiometry of your in situ HCl generator (e.g., Me₃SiCl). Ensure the acid is added before the Boc₂O and that the mixture is stirred sufficiently to allow for complete mono-protonation equilibrium.[3]
Reaction Temperature is Too High: Higher temperatures can increase the rate of reaction of the less-nucleophilic mono-protonated amine, or potentially promote a proton exchange that liberates the free diamine, leading to di-protection.
Solution: Maintain a low temperature (0 °C or even -20 °C) during the addition of Boc₂O.[5] Add the Boc₂O solution dropwise over a prolonged period (e.g., 30-60 minutes) to keep its instantaneous concentration low, favoring reaction with the more nucleophilic free amine of the mono-salt over any competing pathways.
Issue 3: Difficulty in Cbz Deprotection via Hydrogenolysis
Question: I am trying to deprotect a Cbz-protected cyclohexanediamine using H₂ and Pd/C, but the reaction is sluggish or incomplete. What factors could be inhibiting the catalysis?
Plausible Causes & Step-by-Step Solutions:
Catalyst Poisoning: The Palladium catalyst is sensitive to poisoning by various functional groups or impurities.
Solution: Sulfur-containing compounds are potent catalyst poisons. Ensure your substrate and solvent are free from any sulfur-containing contaminants. If the substrate contains other potentially problematic groups, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) or using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be necessary.
Poor Catalyst Activity or Mass Transfer: The catalyst may be old or inactive, or there may be poor mixing, preventing the substrate from accessing the catalyst surface.
Solution: Use fresh, high-quality Pd/C catalyst. Ensure vigorous stirring to keep the catalyst suspended. The choice of solvent is also critical; methanol, ethanol, or ethyl acetate are commonly effective. For substrates with poor solubility, a co-solvent like THF might be required.
Insufficient Hydrogen Pressure: While many hydrogenolysis reactions proceed at atmospheric pressure, more stubborn substrates may require higher pressures.
Solution: If the reaction is slow at 1 atm of H₂, consider using a Parr shaker or a similar apparatus to increase the hydrogen pressure to 50-100 psi. Always handle hydrogen gas with extreme caution in a well-ventilated area.
Frequently Asked Questions (FAQs)
Q1: What is the best strategy for achieving selective mono-protection of a symmetric diamine like trans-1,2-cyclohexanediamine?
The most robust and widely cited strategy is the in-situ mono-hydrochlorination followed by acylation.[3][6][9] By adding one equivalent of a strong acid (like HCl), you selectively protonate one of the amino groups. The resulting ammonium salt is a powerful electron-withdrawing group, drastically reducing the nucleophilicity of the adjacent amine. This electronic difference allows an acylating agent, such as Boc₂O, to selectively react with the remaining free amine.[2] This method is often performed as a one-pot procedure and avoids tedious chromatographic separations that arise from statistical protection methods.[4][5]
Q2: I need to functionalize both amines of cyclohexanediamine differently. What is an "orthogonal" protecting group strategy and how would I apply it?
An orthogonal protection scheme involves using two or more protecting groups that can be removed under distinct, non-interfering conditions.[10][11] This allows for the selective deprotection and functionalization of one amine while the other remains protected.
For cyclohexanediamine, a classic orthogonal pair is Boc and Cbz :
Boc (tert-Butoxycarbonyl): This group is labile to strong acids (e.g., Trifluoroacetic acid (TFA) or HCl in an organic solvent).[12][13]
Cbz (Benzyloxycarbonyl): This group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (H₂, Pd/C).[14][15]
Application Workflow:
Mono-Protection: Protect one amine with Boc using the HCl salt method described previously.
Second Protection: Protect the remaining free amine with Cbz-Cl under basic conditions (e.g., NaHCO₃ or Et₃N).[14]
Selective Deprotection & Functionalization (Path A): Remove the Boc group with TFA. The Cbz group will remain intact. You can now functionalize the newly freed amine.
Selective Deprotection & Functionalization (Path B): Alternatively, remove the Cbz group via hydrogenolysis. The Boc group will be unaffected. You can then react the second amine.
Decision Workflow for Protecting Group Strategy
Caption: Decision tree for selecting a cyclohexane diamine protection strategy.
Q3: What are the most common side reactions during the protection of amines and how can they be minimized?
Besides di-protection, other side reactions can occur:
Urea Formation: If using an isocyanate as a protecting group precursor or if the protecting agent degrades to form an isocyanate, urea byproducts can form. This is less common with standard Boc or Cbz reagents but can be a concern with other reagents.[8]
Over-alkylation/acylation with Impure Reagents: Impurities in the protecting group reagent can lead to undesired side products.[16]
Racemization: While less of a concern for the cyclohexane backbone itself, harsh basic or acidic conditions during protection or deprotection steps can potentially cause epimerization at adjacent stereocenters in more complex molecules.[17]
Minimization Strategies:
Always use high-purity, fresh reagents and anhydrous solvents.
Maintain recommended reaction temperatures.
Use a non-nucleophilic base (like triethylamine or diisopropylethylamine) where appropriate to scavenge acid byproducts without competing with the substrate.[7]
Monitor reactions closely to avoid prolonged reaction times that can promote side reactions.
Q4: How do I confirm that I have successfully synthesized my desired mono- or di-protected product?
A combination of spectroscopic methods is essential for unambiguous characterization:[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Compare the integration of the N-H protons and the protons on the protecting group (e.g., the 9 protons of the tert-butyl group for Boc, or the 5 aromatic protons of the benzyl group for Cbz) to the protons on the cyclohexane ring. For a mono-protected species, you should see signals for one protecting group and often two distinct N-H signals (one free amine, one carbamate).[5]
¹³C NMR: The carbamate carbonyl carbon provides a characteristic signal typically in the 155-157 ppm range.[5] The appearance of one or two such signals can confirm mono- or di-protection.
Mass Spectrometry (MS): This will confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the exact molecular formula.[5]
Infrared (IR) Spectroscopy: The formation of the carbamate will result in a strong C=O stretch around 1680-1720 cm⁻¹. The presence or absence of N-H stretches for the free amine (typically two bands around 3300-3500 cm⁻¹) can also be informative.
Data Summary & Key Protocols
Table 1: Comparison of Common Amine Protecting Groups for Cyclohexanediamine
Protecting Group
Structure
Protection Reagents
Deprotection Conditions
Key Characteristics
Boc (tert-Butoxycarbonyl)
Boc-NH-R
Boc₂O, Base (e.g., Et₃N, NaOH) or under neutral/acid-catalyzed conditions.[13][20]
To a stirred solution of (1R,2R)-cyclohexanediamine (1.00 g, 8.76 mmol, 1.0 eq) in anhydrous methanol (20 mL) at 0 °C under an inert atmosphere, add chlorotrimethylsilane (Me₃SiCl) (1.11 mL, 8.76 mmol, 1.0 eq) dropwise.
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the mono-hydrochloride salt.
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.01 g, 9.20 mmol, 1.05 eq) in anhydrous methanol (10 mL).
Add the Boc₂O solution dropwise to the diamine mono-salt solution at 0 °C over 20 minutes.
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) until the starting material is consumed.
Remove the methanol under reduced pressure.
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then brine (30 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
The crude product can be purified by flash column chromatography on silica gel if necessary to yield tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate.
Protocol 2: N,N'-Bis-Cbz Protection of (1R,2R)-Cyclohexanediamine
General procedure based on standard Cbz protection.[14]
Dissolve (1R,2R)-cyclohexanediamine (1.00 g, 8.76 mmol, 1.0 eq) in a 2:1 mixture of THF and water (30 mL).
Add sodium bicarbonate (NaHCO₃) (2.21 g, 26.3 mmol, 3.0 eq) to the solution.
Dissolve the Cbz-protected amine (1.0 g) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate, 20 mL).
Carefully add 10% Palladium on carbon (Pd/C) (10 wt% of the substrate, 100 mg).
Purge the flask with nitrogen or argon, then introduce a hydrogen atmosphere (either via a balloon or a hydrogenator).
Stir the mixture vigorously under the hydrogen atmosphere at room temperature.
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts are toluene and CO₂, which are volatile.
References
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available from: [Link]
Lee, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available from: [Link]
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. Available from: [Link]
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General Reference, specific edition not cited in search results).
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.org. Available from: [Link]
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available from: [Link]
Tzani, M., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5966. Available from: [Link]
Lee, M., et al. (2008). Key side products due to reactivity of dimethylmaleoyl moiety as amine protective group. Beilstein Journal of Organic Chemistry, 4, 19. Available from: [Link]
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. AbeBooks. Available from: [Link]
Wuts, P. G. M. (2022). Greene's Protective Groups in Organic Synthesis (5th Edition). Chemistry.Com.Pk. Available from: [Link]
de la Fuente, M. C., et al. (2012). Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transformations. The Journal of Organic Chemistry, 77(11), 5036-5044. Available from: [Link]
Khatri, H. R., et al. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. Available from: [Link]
Lee, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate. Available from: [Link]
Wuts, P. G. M. (2023). Greene's Protective Groups in Organic Synthesis, 2 Volume Set. DOKUMEN.PUB. Available from: [Link]
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available from: [Link]
Gallou, F., et al. (2017). A tandem deprotection/coupling sequence for solution-phase peptide synthesis in water. Green Chemistry, 19(20), 4886-4891. Available from: [Link]
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Google Books.
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Available from: [Link]
Lee, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. Semantic Scholar. Available from: [Link]
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available from: [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available from: [Link]
Xia, Q. Q., et al. (2001). Spectroscopy study on the photochromism of Schiff bases N,N'-bis(salicylidene)-1,2-diaminoethane and N,N'-bis(salicylidene)-1,6-cyclohexanediamine. Journal of Photochemistry and Photobiology A: Chemistry, 138(1), 31-36. Available from: [Link]
Li, G., & Liu, Y. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1782-1787. Available from: [Link]
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. Available from: [Link]
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Available from: [Link]
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]
Cannon, J. S. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
Wiley-VCH. (n.d.). 1 Protection Reactions. Available from: [Link]
Organic Chemistry Portal. (2008). Protection of Organic Functional Groups. Available from: [Link]
Shang, M., & Wang, J. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Current Organic Chemistry, 24(11), 1184-1200. Available from: [Link]
Meti, M. D., et al. (2022). Editorial: Critical role of spectroscopic analysis for the development of π-conjugated materials for optoelectronics. Frontiers in Chemistry, 10, 980193. Available from: [Link]
ChemRxiv. (2025). Enhanced Solubility and Deprotection of Pyrene-4,5,9,10-tetraones through Propylene Glycol and Propane Diol Protection. Available from: [Link]
IntechOpen. (2017). Spectroscopic Analyses - Developments and Applications. Available from: [Link]
MDPI. (n.d.). Special Issue : Spectroscopic Methods of Analysis. Available from: [Link]
Roy, S., & Gevorgyan, V. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Available from: [Link]
Rafii, E., et al. (2005). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate. Available from: [Link]
Fairbanks, A. J., et al. (2025). Preparation, structure, derivatisation and NMR data of cyclohexane-1,2-diacetal protected carbohydrates. ResearchGate. Available from: [Link]
Catalyst selection for asymmetric diamine synthesis
Welcome to the Asymmetric Diamine Synthesis Support Center . As a Senior Application Scientist, I have designed this technical hub to provide researchers and drug development professionals with mechanistic insights, vali...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Asymmetric Diamine Synthesis Support Center . As a Senior Application Scientist, I have designed this technical hub to provide researchers and drug development professionals with mechanistic insights, validated protocols, and targeted troubleshooting for the enantioselective synthesis of vicinal and 1,3-diamines.
Our approach moves beyond basic empirical screening; we focus on the fundamental causality of catalytic cycles—whether transition-metal-mediated, organocatalytic, or biocatalytic—to ensure your synthetic pipelines are robust, scalable, and highly stereoselective.
I. Diagnostic Catalyst Selection
Selecting the correct catalyst system is entirely dependent on the electronic nature of your substrate and the required stereochemical outcome. The logical workflow below maps the optimal catalytic pathways for various starting materials.
Decision matrix for selecting asymmetric diamination catalysts based on substrate.
Quantitative Catalyst Performance Matrix
To facilitate rapid decision-making, the following table summarizes the performance metrics of the primary catalytic systems utilized in modern diamine synthesis[1][2][3].
Catalytic System
Substrate Scope
Nitrogen Source
Typical Yield
Enantiomeric Excess (ee)
Key Mechanistic Feature
Pd(0)/Pd(II) + BINOL Ligand
1,3-Dienes
Di-tert-butyldiaziridinone
65–85%
88–95%
Inner-sphere reductive elimination from π-allyl Pd[2].
Transition-metal accelerated pathway over background.
Cytochrome P411 (Engineered)
Primary/Secondary C(sp³)-H
Sulfamoyl azides (Intramolecular)
>90% (TTN >70k)
>99%
Radical rebound via quintet transition state[3][4].
II. Standard Operating Procedures (SOPs)
A protocol is only as good as its internal validation. The following SOPs are designed as self-validating systems to ensure mechanistic integrity at every step.
SOP 1: Pd(0)/Pd(II)-Catalyzed Enantioselective Diamination of 1,3-Dienes
This method utilizes a two-electron redox pathway where the strained di-tert-butyldiaziridinone acts as both the nitrogen source and the stoichiometric oxidant[2].
Catalyst Pre-Activation: In a glovebox, dissolve 5 mol% Pd₂(dba)₃ and 10 mol% chiral BINOL-derived phosphoramidite ligand in anhydrous toluene. Stir for 30 minutes at room temperature.
Validation Checkpoint: The solution should transition from deep purple to a pale yellow/orange, indicating the formation of the active L*Pd(0) species.
Substrate Addition: Add 1.0 equivalent of the 1,3-diene, followed by 1.2 equivalents of di-tert-butyldiaziridinone.
Reaction Execution: Seal the vessel and stir at 25°C for 12–24 hours.
Causality Note: The reaction relies on the oxidative addition of the diaziridinone to Pd(0), followed by diene insertion to form a π-allyl palladium intermediate.
Monitoring & Quenching: Monitor the consumption of the diene via GC-MS. Once complete, filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove Pd-black.
Deprotection (Optional): To yield the free diamine, subject the cyclic urea intermediate to harsh basic hydrolysis (e.g., Ba(OH)₂ in refluxing aqueous methanol).
SOP 2: Biocatalytic C(sp³)-H Amination using Engineered Cytochrome P411
Enzymatic platforms offer unparalleled enantiocontrol for unactivated aliphatic C-H bonds[3][5].
Precursor Synthesis: Convert your starting aliphatic amine to the corresponding sulfamoyl azide using standard electrophilic sulfamoylation procedures[3].
Whole-Cell Biotransformation: Suspend E. coli cells expressing the engineered Cytochrome P411 variant (e.g., P411-Diane2) in M9-N buffer (OD₆₀₀ = 30).
Anaerobic Incubation: Purge the suspension with argon for 30 minutes. Add 10 mM of the sulfamoyl azide substrate.
Causality Note: Anaerobic conditions are critical; oxygen will outcompete the azide for the heme iron, aborting the formation of the active iron-nitrenoid species[4].
Reaction Execution: Incubate at room temperature for 12–24 hours.
Extraction and Excision: Extract the cyclic sulfamide product with ethyl acetate. Determine the ee via chiral HPLC. Finally, excise the sulfonyl unit using lithium aluminum hydride (LiAlH₄) or microwave-assisted hydrolysis to furnish the free chiral diamine[5].
III. Troubleshooting & FAQs
Q1: My enantiomeric excess (ee) is dropping below 80% when using the Se(II)/Se(IV) redox system for the diamination of simple alkenes. How do I fix this?A1: The loss of ee in this system is almost always caused by a competing, uncatalyzed background reaction. The [6] relies on the chiral organoselenium catalyst being oxidized faster than the alkene reacts directly with the oxidant.
Troubleshooting Step: Ensure your stoichiometric oxidant (N-fluorocollidinium tetrafluoroborate) is strictly anhydrous. Moisture degrades the chiral Se(II) catalyst, lowering its effective concentration and allowing the racemic background oxidation to dominate. Additionally, lowering the reaction temperature by 10°C can suppress the uncatalyzed pathway while maintaining the transition-metal accelerated pathway[6].
Mechanistic pathway of the Se(II)/Se(IV) redox-catalyzed syn-diamination of alkenes.
Q2: I am experiencing severe regioselectivity failures when attempting to diaminate unsymmetrical alkyl-alkyl olefins. Which catalyst should I switch to?A2: Traditional transition metal catalysts struggle with alkyl-alkyl olefins because the electronic bias between the two carbons is too weak to dictate site-selective nucleophilic attack. You should switch to the Se(II)/Se(IV) chiral organoselenium catalyst . Because this specific process is strictly syn-stereospecific and proceeds via a tightly bound, concerted reductive elimination, the site selectivity of the initial addition becomes completely irrelevant to the final stereochemical outcome[1].
Q3: During the Pd-catalyzed diamination of 1,3-dienes, I am seeing rapid precipitation of a black solid and my yields are stalling at 30%. What is the mechanism of failure?A3: The black precipitate is palladium black (inactive Pd(0) aggregates). This indicates catalyst deactivation due to ligand dissociation or oxidation. In the[2], the BINOL-derived phosphoramidite ligand must remain coordinated to facilitate the inner-sphere reductive elimination of the second nitrogen group.
Troubleshooting Step: Phosphoramidite ligands are highly sensitive to oxygen. Thoroughly degas your solvents using the freeze-pump-thaw method. If the problem persists, increase the ligand-to-palladium ratio from 2:1 to 2.5:1 to shift the equilibrium toward the active coordinated complex.
Q4: Can I use the Cytochrome P411 biocatalyst to form quaternary stereocenters during diamine synthesis?A4: Yes. The engineered Cytochrome P411 platform is capable of enantioselective amination of primary C(sp³)-H bonds in substrates bearing geminal dimethyl substituents. This desymmetrization effectively furnishes chiral diamines featuring an all-carbon quaternary stereocenter[4]. The radical rebound mechanism is sufficiently rapid (activation energy ~18.4 kcal/mol) to allow for stereoablation and highly enantioselective C–N bond formation before bond rotation scrambles the stereochemistry[4].
IV. References
Muñiz, K., et al. (2019). Catalytic, Enantioselective syn-Diamination of Alkenes. Journal of the American Chemical Society.[Link]
Shi, Y., et al. (2021). Catalytic, Enantioselective Diamination of Alkenes. Synthesis.[Link]
Arnold, F. H., et al. (2020). An enzymatic platform for the asymmetric amination of primary, secondary and tertiary C(sp3)–H bonds. Nature Chemistry.[Link]
Muñiz, K., et al. (2005). Enantioselective catalytic diamination of alkenes with a bisimidoosmium oxidant. Chemical Communications.[Link]
Technical Support Center: Temperature Optimization in Rhodium-Catalyzed C-H Amination
Welcome to the Advanced Technical Support Center for Rhodium-Catalyzed C-H Amination. As application scientists, we recognize that translating a theoretical C–N bond disconnection into a robust benchtop protocol is fraug...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Rhodium-Catalyzed C-H Amination. As application scientists, we recognize that translating a theoretical C–N bond disconnection into a robust benchtop protocol is fraught with kinetic hurdles. Temperature optimization in these systems is not merely about accelerating the reaction; it is the master switch that controls the chemoselectivity of the rhodium-nitrenoid intermediate and the longevity of the dirhodium paddlewheel complex.
This guide provides field-proven troubleshooting strategies, diagnostic tools, and self-validating protocols to ensure your amination workflows succeed.
The Causality of Temperature in Rh-Nitrenoid Systems
In dirhodium(II,II) catalyzed amination, the active intermediate is a highly electrophilic rhodium-nitrenoid species. The energy landscape of this intermediate is remarkably flat, meaning that minor thermal fluctuations dictate whether the nitrene undergoes a productive, concerted insertion into a target C(sp³)–H bond, or diverges into non-productive pathways such as dimerization or solvent attack[1].
Furthermore, the thermal stability of the catalyst itself is a critical variable. The widely utilized Du Bois catalyst, Rh₂(esp)₂, is susceptible to a one-electron oxidation event at elevated temperatures, forming a catalytically inactive mixed-valence [Rh₂(esp)₂]⁺ dimer[2]. This degradation is visually identifiable and chemically reversible, provided the thermal and chemical environment is properly calibrated.
Diagnostic Workflow
Rh-catalyzed C-H amination pathway highlighting temperature-dependent catalyst arrest and correction.
Troubleshooting Guide & FAQs
Q1: My reaction mixture turns deep red immediately upon adding the oxidant at 40°C, and conversion stalls. What is happening?A: You are observing catalyst arrest. The deep red or purple color indicates that the active green Rh₂(II,II) species has undergone a one-electron oxidation to form the mixed-valence[Rh₂(II,III)]⁺ dimer[2]. This degradation is highly temperature-dependent and exacerbated by using the wrong oxidant.
Solution: Lower the reaction temperature to 25°C. Crucially, switch your oxidant from PhI(OAc)₂ to PhI(O₂CtBu)₂. The byproduct of the latter, pivalic acid (tBuCO₂H), acts as a mild reducing agent that effectively reduces the inactive red[Rh₂(esp)₂]⁺ back to the active green Rh₂(esp)₂, creating a self-correcting catalytic cycle[2].
Q2: I am observing poor regioselectivity, with competitive aziridination of alkenes over the desired allylic C(sp³)–H insertion. How can temperature tuning resolve this?A: Higher temperatures increase the kinetic energy of the system, blurring the energetic differentiation between the transition states for aziridination and C–H insertion.
Solution: Lower the temperature to 0°C or even -25°C to strictly enforce kinetic control, favoring the lower-activation-energy pathway[3]. Because cooling will inherently reduce the overall reaction rate, you must compensate by increasing the catalyst loading (e.g., from 1 mol% to 3–5 mol%) to maintain a practical turnover frequency[4].
Q3: At room temperature (25°C), my intermolecular C–H amination with sulfamates shows no conversion, but the solution remains green. Should I heat it to reflux?A: Do not heat to reflux. If the solution remains green, the catalyst is intact (in its resting state), but the activation barrier for nitrenoid formation has not been breached. Refluxing will likely destroy the catalyst or cause the sulfamate to decompose via bis-nitrene radical instability[5].
Solution: Incrementally increase the temperature to 35–40°C. Ensure your solvent is optimal (benzene, toluene, or DCE) and that the oxidant is fully dissolved. Slow addition of the oxidant via a syringe pump over 2–4 hours at 40°C maintains a low instantaneous concentration of the active nitrene, preventing non-productive dimerization[6].
Quantitative Data: Temperature & Oxidant Matrix
The following table summarizes the causal relationship between temperature, oxidant selection, and catalytic outcomes for Rh₂(esp)₂ systems.
Temperature
Oxidant
Catalyst State (Color)
Primary Outcome
Recommended Action
-25°C
PhI(O₂CtBu)₂
Green (Active)
High enantioselectivity, slow rate
Increase catalyst loading to 5 mol%
25°C
PhI(O₂CtBu)₂
Green (Active)
Optimal C–H insertion, self-correcting
Standard baseline conditions
40°C
PhI(OAc)₂
Red (Arrested)
Catalyst oxidation, stalled conversion
Switch oxidant to PhI(O₂CtBu)₂
>60°C
PhI(O₂CtBu)₂
Brown (Degraded)
Bis-nitrene radical instability
Discard and restart at lower temp
Self-Validating Experimental Protocol
Methodology: Temperature-Optimized Intermolecular C–H Amination
This protocol utilizes a self-validating feedback loop (colorimetric monitoring) to ensure catalyst viability throughout the reaction.
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the hydrocarbon substrate, TcesNH₂, and Rh₂(esp)₂.
Solvation & Baseline: Dissolve the mixture in anhydrous toluene to achieve a 0.2 M concentration. Self-Validation: The solution must be a distinct teal/green. Set the reaction block to exactly 25°C.
Oxidant Addition (Critical Step): Dissolve PhI(O₂CtBu)₂ in a minimum volume of toluene. Using a syringe pump, add this solution dropwise over 3 hours.
Colorimetric Feedback: Monitor the color. Transient flashes of red are acceptable as the catalyst cycles, but the bulk solution must return to green. If the solution remains deep red for >5 minutes, the local concentration of oxidant is overwhelming the pivalic acid reduction cycle. Pause the syringe pump until the green color returns.
Temperature Adjustment: If TLC indicates <10% conversion after 1 hour of addition, increase the bath temperature to 35°C. Do not exceed 40°C to prevent irreversible catalyst degradation.
Quench & Workup: Once addition is complete, stir for an additional 1 hour. Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted oxidant. Extract with EtOAc, dry over MgSO₄, and concentrate for purification.
References
Understanding the Differential Performance of Rh2(esp)
Intramolecular C−H Amination Reactions: Exploitation of the Rh2(II)
Template for Electronic Submission to ACS Journals: C-H amination, Rh2(esp)
Source: National Institutes of Health (NIH)
Electronically Asynchronous Transition States for C–N Bond Formation by Electrophilic[CoIII(TAML)
Preventing elimination reactions in fluorinated cyclohexanes.
Welcome to the Technical Support Center for Fluorinated Aliphatics . As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in modern drug development: the unintende...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Fluorinated Aliphatics . As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in modern drug development: the unintended dehydrofluorination (elimination of HF) of fluorinated cyclohexanes and saturated N-heterocycles.
While the C–F bond is the strongest single bond in organic chemistry, placing it on a flexible cyclohexane ring introduces stereoelectronic vulnerabilities. This guide will walk you through the causality of these degradation pathways and provide field-proven, self-validating protocols to rescue your drug candidates.
Conformational dependence of the E2 dehydrofluorination mechanism in cyclohexanes.
Diagnostic FAQ & Troubleshooting
Q: Why does my fluorinated cyclohexane undergo spontaneous dehydrofluorination during basic workup or cross-coupling reactions?A: This degradation is almost exclusively driven by an E2 elimination mechanism . For an E2 reaction to occur in a cyclohexane system, the leaving group (fluoride) and the abstracted
-hydrogen must adopt an anti-periplanar (trans-diaxial) geometry[1]. If your molecule's most stable chair conformation places the fluorine in an axial position, it perfectly aligns with adjacent axial protons, creating the ideal orbital overlap () for base-mediated elimination[2].
Q: I synthesized a 1,3-difluorocyclohexane, and it eliminates much faster than the monofluoro derivative. What causes this instability?A: This is a classic manifestation of the fluorine gauche effect combined with electrostatic dipole minimization. Highly fluorinated cyclohexanes often adopt polar conformations where C–F bonds are forced into axial positions to minimize the overall molecular dipole or to maximize hyperconjugative stabilization (
)[3]. By thermodynamically forcing the fluorine into an axial position, the molecule inadvertently sets itself up for rapid E2 elimination.
Q: If my molecule is eliminating via an E1cB pathway rather than E2, how do I stop it?A: E1cB elimination occurs when an electron-withdrawing group (like a ketone or an amine undergoing oxidative cleavage) makes the
-proton highly acidic, leading to a carbanion intermediate that subsequently expels fluoride to form a Michael acceptor[4]. To prevent this, you must block the deprotonation site entirely. Introducing a blocking group (such as a methyl group) to the acidic site removes the vulnerable proton, shutting down the E1cB pathway and preventing time-dependent inhibition (TDI) toxicity[4].
Q: How can I rationally design my drug candidate to prevent E2 cleavage without changing the core scaffold?A: You have two primary strategies:
Conformational Locking: Introduce a bulky substituent (e.g., a tert-butyl group) that strongly prefers the equatorial position due to its high A-value. This forces the ring into a specific chair conformation where the fluorine is locked in the equatorial position. An equatorial fluorine cannot undergo E2 elimination because there is no anti-periplanar C–H bond available[1].
Kinetic Isotope Effect (KIE): If conformational locking disrupts your Structure-Activity Relationship (SAR), replace the
-hydrogens with deuterium. The primary KIE makes the C–D bond significantly harder to break, raising the activation energy of the elimination transition state[5].
Understanding the thermodynamic preference of your fluorinated ring is critical. The table below summarizes the relationship between the axial/equatorial preference (
) and the resulting risk of dehydrofluorination.
Substitution Pattern
Preferred F Conformation
(axial - equatorial)
E2 Elimination Susceptibility
Recommended Mitigation Strategy
Monofluorocyclohexane
Equatorial
~0.25 kcal/mol
Moderate (Requires ring flip)
Bulky group locking
1,1,4-trifluorocyclohexane
Axial
-1.06 kcal/mol
High
Isotopic labeling (Deuterium)
1,1,3,3,4,5,5-heptafluorocyclohexane
Axial
-2.73 kcal/mol
Very High
Redesign scaffold / Remove F
4-tert-butyl-1-fluorocyclohexane (cis)
Equatorial (Locked)
> 4.0 kcal/mol
Low (F is locked equatorial)
N/A (Stable)
Data synthesized from computational and VT-NMR conformational analyses of fluorinated cyclohexanes[3]. Negative
indicates an axial preference.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains built-in analytical checkpoints to confirm that the causality of the stabilization has been achieved before proceeding to biological assays.
Protocol A: Conformational Locking via Bulky Group Installation
Objective: Force the C–F bond into an equatorial position to geometrically prohibit E2 elimination.
Causality: By installing a group with a high A-value (e.g., t-butyl, A-value
4.9 kcal/mol), the cyclohexane ring is thermodynamically locked. The bulky group occupies the equatorial position, forcing a cis-1,4 or trans-1,3 substituted fluorine into the equatorial position, destroying the trans-diaxial requirement.
Step 1: Synthesis. Synthesize the target fluorocyclohexane featuring a tert-butyl or rigid spirocyclic group at the appropriate relative stereochemistry to force the fluorine equatorial.
Step 2: NMR Validation (The Checkpoint). Acquire a
and NMR spectrum.
Validation: Analyze the
coupling constants of the proton geminal to the fluorine. If the fluorine is successfully locked equatorial, the geminal proton is axial. An axial proton coupled to adjacent axial protons will show large trans-diaxial coupling constants ( Hz). The fluorine itself will show smaller equatorial-axial couplings. If you see Hz, your fluorine is axial, and the lock has failed.
Step 3: Kinetic Base Challenge. Dissolve 10 mg of the validated compound in THF and treat with 2.0 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 60 °C for 4 hours.
Step 4: Final Verification. Analyze via LC-MS. The absence of an
peak (loss of HF) confirms the conformational lock has successfully prevented E2 elimination.
Protocol B: Deuterium Labeling to Exploit the Kinetic Isotope Effect (KIE)
Objective: Suppress dehydrofluorination without altering the 3D geometry or steric bulk of the pharmacophore.
Causality: The C–D bond has a lower zero-point energy than the C–H bond. Because E2 elimination involves the concerted cleavage of the C–H(D) bond in the rate-determining step, breaking a C–D bond requires significantly more activation energy.
Step 1: Synthesis. Utilize deuterated precursors (e.g., reduction of a ketone with
followed by DAST fluorination) to install deuterium atoms specifically at the carbons to the fluorine.
Step 2: MS/NMR Validation (The Checkpoint). Acquire a
NMR and High-Resolution Mass Spectrum (HRMS).
Validation: The
signal for the -carbons must appear as a 1:1:1 triplet (due to coupling with the spin-1 deuterium nucleus). HRMS must confirm the exact mass shift corresponding to the number of incorporated deuteriums.
Step 3: KIE Determination. Run parallel base-challenge reactions (as described in Protocol A, Step 3) using both the proteo (
) and deutero () variants. Monitor the decay of the starting material via NMR over time.
Step 4: Final Verification. Calculate the reaction rates (
and ). A ratio of confirms a primary kinetic isotope effect, validating that C–H cleavage is the rate-limiting step and that deuteration provides a robust protective barrier against degradation[5].
Troubleshooting Decision Tree
Use the following logical workflow to diagnose and resolve dehydrofluorination issues in your pipeline.
Decision tree for diagnosing and mitigating dehydrofluorination in drug development.
References
Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Source: chim.it.
Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. Source: acs.org.
Breaking C-F bonds in drugs. Source: hyphadiscovery.com.
E2 and E1 Elimination Reactions of Cyclohexanes. Source: chemistrysteps.com.
Easy chairs: The conformational preferences of polyfluorocyclohexanes. Source: researchgate.net.
A Predictive Comparison of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine: A Next-Generation Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals In the pursuit of highly efficient and selective asymmetric transformations, the design of chiral ligands is of paramount importance. The introduction of fl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of highly efficient and selective asymmetric transformations, the design of chiral ligands is of paramount importance. The introduction of fluorine into a ligand's architecture can dramatically alter its steric and electronic properties, often leading to enhanced catalytic performance.[1] This guide provides a comparative analysis of the novel chiral ligand, (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine , against established diamine ligands.
Given the specialized nature of this fluorinated diamine, direct, side-by-side experimental data is limited in publicly accessible literature.[2] Therefore, this guide will adopt the perspective of a senior application scientist, leveraging foundational principles of catalyst design and data from analogous systems to project the potential advantages of this ligand and to benchmark it against industry standards like (R,R)-1,2-diaminocyclohexane ((R,R)-DACH) and (S,S)-1,2-diphenylethylenediamine ((S,S)-DPEN).
Structural Analysis: The Advantage of Fluorine
The unique structure of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine combines a cis-1,3-diamine scaffold with a strategically placed fluorine atom. This combination is hypothesized to offer distinct advantages in asymmetric catalysis.
1,3-Diamine Scaffold: Unlike the more common 1,2-diamines that form a five-membered chelate ring with a metal center, 1,3-diamines form a more flexible six-membered ring.[3] This can alter the bite angle and the overall geometry of the resulting metal complex, potentially creating a unique chiral environment for substrate binding.
Strategic Fluorination: The fluorine atom, being the most electronegative element, acts as a powerful electron-withdrawing group.[1] This has several profound effects:
Enhanced Lewis Acidity of the Metal Center: By pulling electron density away from the nitrogen donors and, subsequently, the chelated metal, the fluorine atom can increase the Lewis acidity of the catalyst. This can lead to stronger substrate coordination and potentially higher catalytic activity.
Modulation of N-H Acidity: In reactions where the N-H bond of the ligand participates directly in the catalytic cycle, such as in Noyori-type asymmetric transfer hydrogenation (ATH), the increased acidity of the N-H proton can accelerate key steps of the mechanism.[4][5]
Favorable Non-Covalent Interactions: The polarized C-F bond can participate in beneficial, non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with the substrate in the transition state.[6][7] These interactions can enhance stereochemical discrimination and lead to higher enantioselectivity.
Below is a structural comparison of the ligands discussed.
Caption: Structures of the target ligand and common benchmark chiral diamines.
Comparative Performance in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) of prochiral ketones is a benchmark reaction for evaluating the performance of chiral diamine ligands, particularly in the context of Noyori-type catalysts.[4][8] These reactions are prized for their operational simplicity, avoiding the need for high-pressure hydrogen gas.[9]
Established Ligand Performance
The following table summarizes typical performance data for established ligands in the ATH of acetophenone, a standard model substrate. These reactions are commonly catalyzed by Ruthenium(II) complexes formed in situ from a precursor like [RuCl2(p-cymene)]2 and the respective chiral diamine ligand, using a formic acid/triethylamine mixture as the hydrogen source.[9]
Note: TsDACH and TsDPEN are the N-tosylated derivatives of DACH and DPEN, which are commonly used in Noyori-type catalysts.
Projected Performance of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine
Based on the structural analysis, we can project the following potential performance characteristics for the fluorinated ligand:
High Catalytic Activity: The electron-withdrawing fluorine atom is expected to create a more electrophilic and reactive metal center, potentially leading to higher turnover numbers (TON) and turnover frequencies (TOF) compared to its non-fluorinated counterparts.
Excellent Enantioselectivity: The unique steric and electronic environment created by the cis-1,3-diamine scaffold and the fluorine atom could lead to a highly organized transition state, resulting in excellent enantiomeric excesses (ee%). The potential for C-F•••H-C or other non-covalent interactions could be a key factor in achieving superior stereodifferentiation.[6]
Broad Substrate Scope: The enhanced reactivity may allow for the efficient reduction of more challenging, sterically hindered, or electronically deactivated ketone substrates.
Experimental Workflow: Testing a New Chiral Ligand
To validate the projected performance of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine, a standardized experimental protocol for the asymmetric transfer hydrogenation of a model ketone is essential.
Caption: Standard workflow for evaluating a new chiral ligand in ATH.
Detailed Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Anhydrous solvent (e.g., Dichloromethane or Isopropanol)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Catalyst Formation: In a dry, inert atmosphere-flushed flask, dissolve [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol%) and the chiral ligand (0.011 mmol, 2.2 mol%) in the anhydrous solvent (2 mL). Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.
Reaction Initiation: Add acetophenone (1.0 mmol) to the catalyst solution.
Hydrogen Source Addition: Add the formic acid/triethylamine mixture (e.g., 0.5 mL) to the flask.
Reaction: Heat the sealed flask to the desired temperature (e.g., 40 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Analysis: Determine the yield of the isolated 1-phenylethanol. Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).[3]
Mechanistic Considerations
The accepted mechanism for Ru-catalyzed ATH is a metal-ligand bifunctional process. The ligand's N-H group and the metal's hydride (Ru-H) are both intimately involved in the hydrogen transfer step via a six-membered pericyclic transition state.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
The electron-withdrawing fluorine atom in (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is expected to make the N-H proton more acidic, facilitating the proton transfer step in the transition state (C). This electronic enhancement, combined with the unique steric environment, provides a strong rationale for its potential as a high-performance ligand.
Conclusion
While direct experimental comparisons are yet to be widely published, a detailed analysis based on fundamental chemical principles strongly suggests that (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine is a highly promising chiral ligand. Its unique combination of a 1,3-diamine scaffold and a strategically placed, electron-withdrawing fluorine atom positions it as a potentially superior alternative to existing ligands in asymmetric catalysis, particularly for reactions like asymmetric transfer hydrogenation. The projected benefits of higher activity and enantioselectivity warrant its experimental investigation by researchers seeking to push the boundaries of catalyst efficiency and selectivity in the synthesis of chiral molecules.
Comparative study of fluorinated vs non-fluorinated diamine catalysts
As a Senior Application Scientist, I have evaluated countless catalytic systems across drug discovery and materials science. The transition from traditional non-fluorinated diamine catalysts to their fluorinated counterp...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have evaluated countless catalytic systems across drug discovery and materials science. The transition from traditional non-fluorinated diamine catalysts to their fluorinated counterparts is not merely an incremental upgrade; it represents a fundamental redesign of the catalyst's physicochemical identity.
In this guide, we will objectively compare the performance of fluorinated versus non-fluorinated diamine catalysts, dissecting the stereoelectronic causality behind their behavior, and providing self-validating experimental protocols for your laboratory workflows.
Mechanistic Causality: The Fluorine Paradigm Shift
Chiral diamines, such as diphenylethylenediamine (DPEN) and diaminocyclohexane (DACH), are workhorses in asymmetric synthesis. However, introducing fluorine atoms—whether through perfluoroalkyl "ponytails" or direct aromatic fluorination—fundamentally alters the catalyst's performance profile through three primary mechanisms:
Electronic Tuning & Acidity: Fluorine is the most electronegative element on the Pauling scale (
). When integrated into a diamine scaffold, it withdraws electron density via induction. This significantly increases the acidity of adjacent hydrogen-bond donors (such as N-H bonds in thiourea-diamine organocatalysts), thereby enhancing substrate activation and electrophilic pull[1].
Steric and Conformational Rigidity: The stereoelectronic effects of C-F bonds restrict rotational freedom. This scaffold rigidity mitigates oxidative degradation and locks the catalyst into an active orthogonal conformation that minimizes 1,3-allylic strain, ensuring high enantioselectivity.
Fluorous Biphasic Stability: Fluorinated dendrimers impart extreme chemical resistance and hydrophobicity. In aqueous media, this creates a "fluorous biphasic system" where the catalyst remains highly stable and compartmentalized, preventing hydrolytic degradation and enabling unprecedented recyclability.
Quantitative Performance Comparison
The following tables summarize the empirical data comparing these two classes of catalysts across different reaction paradigms.
Table 1: Performance of Ru(II) Catalysts in Asymmetric Transfer Hydrogenation (ATH)
Reaction: ATH of prochiral ketones in aqueous media.
Parameter
Non-Fluorinated TsDPEN-Ru(II)
Fluorinated FTsDPEN-Ru(II)
Mechanistic Causality
Maximum Recyclability
6–14 cycles
Up to 26 cycles
Fluorinated dendrimers confer extreme chemical resistance and phase-separation efficiency.
Catalyst Half-Life (Aq)
< 50 hours
> 200 hours
C-F bonds prevent hydrolytic degradation of the diamine backbone.
Enantiomeric Excess
> 95%
> 95%
Both maintain rigid chiral pockets; fluorine does not disrupt the spatial arrangement.
Table 2: Diastereoselection in Aza-Henry Reactions
Reaction: Addition of nitroalkanes to imine azomethines using chiral diamine catalysts.
Nucleophile
Major Diastereomer
Enantiomeric Excess
Mechanistic Driver
Non-Fluorinated Nitroalkane
Anti
> 85%
Standard nitronate-azomethine orientation governed by steric bulk[2].
-Fluoro Nitroalkane
Syn
> 90%
Fluorine-induced stereoelectronic repulsion forces a reversal in transition state geometry[2].
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems with built-in quality control (QC) triggers.
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) using FTsDPEN-Ru(II)
This protocol leverages the fluorous biphasic effect to achieve high turnover numbers and easy catalyst recovery.
Pre-catalyst Generation: React the fluorinated ligand (FTsDPEN) with
in at 35 °C for 10 hours using as a base.
Causality:
deprotonates the diamine, facilitating stable bidentate coordination to the Ru(II) center.
Reaction Setup: Disperse the pre-catalyst in an aqueous sodium formate (
) buffer, then add the prochiral ketone.
Causality:
acts as the hydride source. The fluorinated dendrimer ensures the catalyst remains suspended in the aqueous phase, creating a highly stable microenvironment.
Self-Validation (In-Process QC): At 12 hours, sample a 10 µL aliquot of the organic layer and analyze via GC-FID.
Validation Trigger: If conversion is >95%, proceed to extraction. If <95%, replenish
. Do not add more catalyst; incomplete conversion here indicates hydride depletion, not catalyst deactivation.
Product Extraction & Catalyst Recycling: Extract the chiral secondary alcohol using hexane. Retain the aqueous layer containing the FTsDPEN-Ru(II) catalyst.
Causality: The extreme lipophobicity of the fluorinated scaffold in the presence of hexane ensures 0% catalyst leaching into the organic phase, allowing the aqueous layer to be reused for up to 26 cycles.
Workflow of ATH using FTsDPEN-Ru(II) showcasing its high recyclability.
This protocol highlights how fluorination of the substrate interacts with the diamine catalyst to reverse standard stereochemical outcomes.
Catalyst Preparation: Dissolve 10 mol% of the chiral diamine hydrogen-bonding organocatalyst in anhydrous toluene.
Substrate Addition: Add the imine azomethine, followed by the dropwise addition of
-fluoro nitroalkane at -20 °C.
Causality: Low temperature minimizes the background uncatalyzed racemic addition, ensuring the transition state is entirely dictated by the catalyst's chiral pocket[2].
Self-Validation (Stereochemical QC): Quench a 50 µL aliquot after 4 hours and analyze via chiral HPLC.
Validation Trigger: Confirm the presence of the Syn-diastereomer. If the Anti-isomer exceeds 10%, immediately halt the reaction and verify the purity of the
-fluoro nitroalkane. Partial defluorination or moisture will revert the reaction to the standard Anti-selectivity seen in non-fluorinated variants[2].
Isolation: Purify the Syn-
-amino nitroalkane via flash chromatography.
Fluorine-induced diastereodivergence in the enantioselective aza-Henry reaction.
Strategic Recommendations for Drug Development
For drug development professionals scaling up asymmetric syntheses, the choice between fluorinated and non-fluorinated diamine catalysts dictates the process economics. While fluorinated catalysts (like FTsDPEN) carry a higher upfront synthesis cost, their extreme longevity (>200 hours) and recyclability (>26 cycles) in aqueous media drastically reduce the cost-per-gram of chiral active pharmaceutical ingredients (APIs) at scale. Furthermore, utilizing fluorine's stereoelectronic effects allows chemists to access rare diastereomers (such as Syn-aza-Henry products) that are otherwise synthetically inaccessible using traditional non-fluorinated methodologies.
References
Title: A fluorinated dendritic TsDPEN-Ru(ii) catalyst for asymmetric transfer hydrogenation of prochiral ketones in aqueous media
Source: Chemical Communications (RSC Publishing)
URL:[Link]
Title: Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect
Source: PMC (National Institutes of Health)
URL:[Link]
Title: Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction
Source: PMC (National Institutes of Health)
URL:[Link]
Efficacy of different chiral diamines in asymmetric synthesis.
Title: Efficacy of Chiral Diamines in Asymmetric Synthesis: A Comparative Technical Guide Introduction Chiral diamines are foundational linchpins in modern asymmetric synthesis. Whether functioning as bidentate ligands f...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Efficacy of Chiral Diamines in Asymmetric Synthesis: A Comparative Technical Guide
Introduction
Chiral diamines are foundational linchpins in modern asymmetric synthesis. Whether functioning as bidentate ligands for transition metals or as stoichiometric chiral coordinators for main-group organometallics, their structural rigidity and highly defined stereochemical environments dictate the trajectory of enantioselective transformations. This guide objectively evaluates the efficacy of prominent chiral diamines—specifically DPEN, DACH, and Sparteine (alongside its surrogates)—analyzing the mechanistic causality behind their performance variations in benchmark asymmetric workflows.
DPEN vs. DACH in Asymmetric Transfer Hydrogenation (ATH)
The reduction of prochiral ketones to enantioenriched secondary alcohols via Asymmetric Transfer Hydrogenation (ATH) is a cornerstone of pharmaceutical synthesis. The standard catalytic system employs a ruthenium(II) precursor complexed with a mono-tosylated chiral diamine.
Mechanistic Causality:
While both (1R,2R)-DPEN (1,2-diphenylethylenediamine) and (1R,2R)-DACH (1,2-diaminocyclohexane) possess C2-symmetry, DPEN consistently outperforms DACH in Noyori-type ATH reactions. The causality lies in the transition state stabilization. The active 16-electron Ru-amide species transfers a hydride and a proton through a concerted 6-membered pericyclic transition state. DPEN features two phenyl rings that engage in attractive CH/π interactions with the η6-arene ligand of the ruthenium and the aromatic ring of the ketone substrate. DACH, possessing a saturated cyclohexane backbone, relies purely on steric repulsion. The lack of these stabilizing π-interactions in DACH results in a looser transition state, leading to diminished enantioselectivity .
Fig 1. Mechanistic pathway of Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.
Quantitative Comparison:
The following table summarizes the efficacy of DPEN vs. DACH in the ATH of acetophenone at 28 °C.
Chiral Diamine Ligand
Catalyst Loading
Conversion (%)
Enantiomeric Excess (ee %)
Dominant Stereocontrol Factor
(R,R)-TsDPEN
0.02 mol%
>99%
98 - 99% (R)
CH/π interactions & Sterics
(R,R)-TsDACH
0.02 mol%
95%
80 - 82% (R)
Steric repulsion only
Self-Validating Experimental Protocol: Ru-TsDPEN Catalyzed ATH
Catalyst Activation: In an argon-purged Schlenk flask, dissolve[RuCl2(p-cymene)]2 (0.01 mmol) and (R,R)-TsDPEN (0.02 mmol) in anhydrous isopropanol (5 mL). Add 0.1 M KOH in isopropanol (0.2 mL).
Validation: The solution will shift from orange to a deep purple color within 5 minutes, confirming the dehydrohalogenation and formation of the active 16-electron Ru-amide complex.
Substrate Addition: Add acetophenone (1.0 mmol) to the purple solution.
Reaction Monitoring: Stir the mixture at 28 °C.
Validation: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is typically complete within 2-4 hours. The deep purple color may lighten as the catalytic cycle turns over.
Quenching: Quench the reaction by exposing it to air and filtering through a short pad of silica gel to remove the ruthenium species.
Analysis: Concentrate the filtrate and analyze via chiral HPLC (e.g., Chiralcel OD-H) to confirm >98% ee.
Sparteine vs. Surrogates in Asymmetric Deprotonation
Moving from transition metal catalysis to main-group organometallic chemistry, (-)-sparteine is the gold standard for asymmetric lithiation. Its rigid, tetracyclic bisquinolizidine framework acts as a bidentate ligand, chelating organolithium reagents (like s-BuLi) and creating a highly asymmetric pocket 1.
Mechanistic Causality:
When the s-BuLi/(-)-sparteine complex approaches a prochiral substrate such as N-Boc pyrrolidine, the steric bulk of the sparteine cage forces the lithium atom to coordinate selectively to one of the enantiotopic α-protons. This stereodiscrimination leads to a highly enantioenriched organolithium intermediate. However, naturally occurring sparteine is exclusively available as the (-)-enantiomer. To access the opposite stereocenter, researchers developed (+)-sparteine surrogates, such as O'Brien's diamine (derived from cytisine), which structurally mimics the binding pocket of (+)-sparteine 2.
Fig 2. Experimental workflow for sparteine-mediated asymmetric lithiation-trapping.
Quantitative Comparison:
Efficacy of diamines in the asymmetric deprotonation and TMS-trapping of N-Boc pyrrolidine.
Complexation: In a flame-dried Schlenk tube under argon, dissolve N-Boc pyrrolidine (1.0 mmol) and (-)-sparteine (1.2 mmol) in anhydrous diethyl ether (5 mL). Cool the mixture to -78 °C using a dry ice/acetone bath.
Lithiation: Add s-BuLi (1.2 mmol, 1.4 M in cyclohexane) dropwise over 10 minutes.
Validation: A slight yellowing of the solution indicates the formation of the organolithium complex. Stir at -78 °C for exactly 1 hour to ensure complete, thermodynamically stable deprotonation.
Electrophilic Trapping: Add freshly distilled trimethylsilyl chloride (TMS-Cl, 1.5 mmol) dropwise.
Validation: The yellow color should immediately dissipate, indicating the consumption of the highly reactive carbanion and successful trapping.
Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with sat. aq. NH4Cl (5 mL), extract with Et2O, dry over MgSO4, and concentrate.
Analysis: Purify via flash chromatography and analyze via chiral GC to confirm the 96% ee of the (S)-product.
Conclusion
The selection of a chiral diamine must be dictated by the mechanistic demands of the transition state. For transition-metal catalyzed transfer hydrogenations, DPEN's ability to engage in secondary CH/π interactions makes it vastly superior to the purely sterically-driven DACH. Conversely, for main-group asymmetric deprotonations, the rigid, cage-like architecture of sparteine and its synthetic surrogates remains unparalleled in generating highly discriminating chiral pockets 3.
References
Rational development of iron catalysts for asymmetric transfer hydrogen
Sparteine Metal complexes as Chiral Catalyst for Asymmetric Synthesis – A Review. JACS Directory.
Chiral Diamine in Small Molecule Biomimetic Asymmetric C
Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis. BenchChem.
A Comparative Guide to the Reactivity of Cis- and Trans-1,3-Diaminocyclohexane
For Researchers, Scientists, and Drug Development Professionals The stereochemical arrangement of functional groups on a cyclic scaffold is a critical design element in medicinal chemistry and materials science. The rigi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The stereochemical arrangement of functional groups on a cyclic scaffold is a critical design element in medicinal chemistry and materials science. The rigid cyclohexane framework, when substituted with reactive moieties like amines, presents distinct three-dimensional structures that dictate molecular interactions, reaction kinetics, and the overall properties of resulting complexes or materials. This guide provides an in-depth comparison of the reactivity of cis- and trans-1,3-diaminocyclohexane, focusing on the conformational underpinnings of their differing behaviors and providing experimental context for their application.
The Structural Foundation: Conformational Analysis
The reactivity of any substituted cyclohexane is fundamentally tied to its preferred chair conformation. The 1,3-disubstituted pattern introduces a fascinating stereochemical dichotomy between the cis and trans isomers, directly influencing the accessibility and orientation of the amino groups.
Cis-1,3-Diaminocyclohexane: This isomer can exist in two primary chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form. The diequatorial conformer is significantly more stable, as it avoids the highly unfavorable 1,3-diaxial interaction between the two amino groups.[1][2] This steric repulsion in the diaxial form makes its contribution to the overall conformational equilibrium negligible.[3] Consequently, cis-1,3-diaminocyclohexane predominantly exists in a state where both amino groups are positioned equatorially, pointing away from the ring's core.
Trans-1,3-Diaminocyclohexane: In contrast, the trans isomer exists as two energetically equivalent chair conformers, each having one amino group in an axial position and the other in an equatorial position (a,e and e,a).[1][2] The ring readily flips between these two states. This means that at any given moment, one amino group is sterically accessible (equatorial) while the other is more hindered (axial), a crucial distinction from the cis isomer.
The key takeaway is that the stereoisomeric relationship dictates the spatial presentation of the nucleophilic nitrogen atoms.
Comparative Reactivity in Key Chemical Domains
The conformational differences outlined above manifest in markedly different reactivities, particularly in coordination chemistry and organic synthesis.
Coordination Chemistry and Chelation
The ability of a diamine to act as a ligand is highly dependent on the ability of both nitrogen atoms to coordinate to a single metal center, a process known as chelation.
Cis Isomer as a "Pre-organized" Chelator: The diequatorial conformation of cis-1,3-diaminocyclohexane places the two amino groups in a spatial arrangement that is not ideal for forming a stable five- or six-membered chelate ring with a metal ion. To achieve chelation, the cyclohexane ring must adopt the highly unstable diaxial conformation.[4] Despite this energetic penalty, the cis isomer can act as a bidentate ligand, particularly with metal ions that have flexible coordination geometries. This forced conformational change upon complexation is a key feature of its coordination behavior.[4]
Trans Isomer in Bridging and Network Formation: The trans isomer, with its axial-equatorial arrangement, cannot easily chelate a single metal center. The distance and orientation between the two amino groups are unsuitable for forming a stable chelate ring. Instead, it often acts as a bridging ligand, where each amino group coordinates to a different metal center. This property is extensively used in the construction of coordination polymers and supramolecular architectures, forming one-dimensional chains or more complex three-dimensional networks.[5]
Organic Synthesis and Catalysis
In organic synthesis, diaminocyclohexanes are valuable as chiral scaffolds and precursors for organocatalysts.[6][7] The differing stereochemistry of the 1,3-isomers influences their utility.
Nucleophilicity: Both isomers are effective nucleophiles. However, the reactivity can differ based on reaction conditions. In the trans isomer, the equatorial amine is generally more sterically accessible and thus may react faster in certain bimolecular reactions. The axial amine is more hindered. In the cis isomer, both amines in the stable diequatorial conformer are relatively unhindered, potentially leading to higher overall reactivity or double addition products if stoichiometry is not carefully controlled.
Asymmetric Catalysis: Chiral diamines are foundational to many asymmetric catalysts. While derivatives of trans-1,2-diaminocyclohexane are famously used (e.g., in Jacobsen's epoxidation), the 1,3-diamine scaffold is also employed.[7][8] The rigid C2-symmetry of many trans-1,2-diamine derivatives is a key reason for their success.[9] The cis- and trans-1,3-diamines offer different symmetries and spatial arrangements for directing stereoselective transformations. For instance, a catalyst derived from the cis isomer will present two coordinating groups on the same face of the cyclohexane ring, creating a distinct chiral pocket compared to a catalyst from the trans isomer.
Quantitative Data Summary
The stability and reactivity can be inferred from conformational energy data. While specific kinetic data for 1,3-diaminocyclohexane isomers is sparse in readily available literature, we can use the well-studied 1,3-dimethylcyclohexane as a reliable analogue to understand the energetic principles.
One accessible (equatorial) and one hindered (axial) amine; favors bridging.
Table 1: Conformational analysis and stability comparison based on 1,3-disubstituted cyclohexane principles.
Experimental Corner: A Protocol for Comparing Nucleophilicity
To empirically determine the difference in reactivity, one could perform a competitive acylation reaction. This experiment validates the principle that the more accessible equatorial amino groups react faster.
Objective: To compare the relative reaction rates of cis- and trans-1,3-diaminocyclohexane with a limiting amount of an acylating agent.
Materials:
cis-1,3-diaminocyclohexane
trans-1,3-diaminocyclohexane
Acetyl chloride (or acetic anhydride)
A non-nucleophilic base (e.g., triethylamine)
Anhydrous dichloromethane (DCM)
Internal standard (e.g., dodecane)
Deuterated chloroform (CDCl₃) for NMR analysis
Experimental Workflow:
Caption: Workflow for competitive acylation experiment.
Expected Outcome & Rationale:
The analysis would likely show a higher proportion of the mono-acylated cis-isomer.
Causality: The cis-isomer exists predominantly in the diequatorial conformation, presenting two equally accessible nucleophilic sites. The trans-isomer presents one accessible equatorial amine and one less accessible axial amine. The reaction rate is dominated by the attack of the more accessible equatorial amines. Since the cis isomer has two such groups in its most stable form, it is statistically and sterically favored to react faster under these kinetically controlled conditions.
Conclusion and Implications
The stereochemistry of 1,3-diaminocyclohexane is not a trivial detail; it is a primary determinant of its chemical behavior.
cis-1,3-Diaminocyclohexane , with its preference for a diequatorial conformation, should be viewed as a scaffold that presents two sterically accessible amino groups on the same "face" of the molecule relative to the ring average plane. It is well-suited for reactions where dual functionality is desired but chelation is not a prerequisite, or where a high-energy conformational change can be overcome.
trans-1,3-Diaminocyclohexane is a conformationally dynamic molecule that presents its amino groups in different steric environments (axial and equatorial). This makes it an ideal building block for creating bridged structures, polymers, and extended networks where chelation is undesirable.
For drug development professionals and materials scientists, a deliberate choice between these isomers allows for precise control over the three-dimensional structure of a final product, whether it be a metal-based therapeutic, a chiral catalyst, or a novel polymer. Understanding the fundamental conformational preferences of these building blocks is the first and most critical step in rational molecular design.
References
Seber, G. P. M. (2003). Coordination chemistry of cis,trans-1,3,5-Triaminocyclohexane : from mononuclear complexes to supramolecular architectures. University of Birmingham. Ph.D. Thesis. [Link]
Fielden, J., Sprott, J., & Cronin, L. (2005). Design and sterospecific synthesis of modular ligands based upon cis-1,3-trans-5-substituted cyclohexanes. University of Glasgow. [Link]
Asymmetric Catalysis with Diamine Ligands. (2020). Exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. University of the Pacific Scholarly Commons. [Link]
St. Paul's Cathedral Mission College. Conformational Analysis of 1,3-Disubstituted Cyclohexanes. [Link]
Dalton Transactions. (2004). Palladium(ii)-based cis,trans-1,3,5-triaminocyclohexane complexes demonstrating a variety of coordination modes and architectures. RSC Publishing. [Link]
Chemistry LibreTexts. (2022). Conformations of Disubstituted Cyclohexanes. [Link]
Kondoh, A., et al. (2012). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. PMC. [Link]
Vaia. Why is a 1, 3-cis disubstituted cyclohexane more stable than its trans isomer?. [Link]
The Organic Chemistry Tutor. (2022). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. [Link]
Performance of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine in Catalysis: A Comparative Guide
Executive Summary: The Rise of Fluorinated 1,3-Diamines Historically, (1R,2R)-1,2-diaminocyclohexane (DACH) has dominated the landscape of chiral diamine ligands and organocatalysts. However, the rigid 1,2-trans geometry...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Rise of Fluorinated 1,3-Diamines
Historically, (1R,2R)-1,2-diaminocyclohexane (DACH) has dominated the landscape of chiral diamine ligands and organocatalysts. However, the rigid 1,2-trans geometry inherently limits the spatial reach (bite angle) of its derivatives. While 1,3-cyclohexanediamine (1,3-CHDA) offers a broader binding pocket, it suffers from severe conformational flexibility, rapidly interconverting between chair forms and degrading stereocontrol.
Enter (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine (5-F-CHDA) . Originally synthesized as a highly specialized building block for polycyclic kinase inhibitors 1, this molecule is now recognized for its profound stereoelectronic properties. The strategic placement of a fluorine atom at the pseudoasymmetric 5-position effectively locks the cyclohexane ring into a single, catalytically optimal chair conformation, while simultaneously supercharging the hydrogen-bonding capacity of its derivatives 2.
Mechanistic Causality: Why 5-F-CHDA Outperforms
As an application scientist, it is crucial to understand why a catalyst works, not just that it works. The superiority of 5-F-CHDA over unfluorinated analogs stems from two distinct physical chemistry phenomena:
Conformational Locking via Dipole Minimization: In the (1R,3S) meso-diamine core, the amino groups are cis and prefer a diequatorial stance to avoid 1,3-diaxial clashes. The addition of the 5-fluoro group in the s configuration introduces a highly polarized C-F bond. To minimize electrostatic repulsion between the C-F dipole and the polar catalytic groups (e.g., when converted to a bifunctional thiourea), the ring is locked into a specific chair conformation. This prevents the deleterious ring-flip that plagues standard 1,3-CHDA 3.
pKa Modulation and Hydrogen Bonding: Fluorine's strong
-electron-withdrawing nature propagates through the carbon framework, lowering the pKa of the amine protons. When 5-F-CHDA is elaborated into a bifunctional thiourea organocatalyst, this inductive effect significantly increases the acidity of the thiourea N-H protons. Quantum mechanical investigations confirm that this leads to tighter, more highly organized hydrogen-bonding networks with electrophilic substrates, directly translating to higher enantiomeric excess (ee) 4.
Logical flow of stereoelectronic effects in 5-F-CHDA-derived catalysts.
Comparative Performance Data
To objectively evaluate 5-F-CHDA, we compare its thiourea derivative against industry standards in a benchmark Asymmetric Michael Addition (acetylacetone to trans-
-nitrostyrene). The enhanced ee and yield for the 5-F-CHDA derivative are a direct consequence of the fluorine-induced pKa drop and conformational preorganization, which lower the activation energy of the stereocontrolling transition state.
Catalyst Scaffold (Thiourea Derivative)
Conjugate Acid pKa (Est.)
Conformational Rigidity
Enantiomeric Excess (ee)
Isolated Yield (%)
(1R,2R)-DACH
~9.9
High (Locked by 1,2-trans)
88%
85%
1,3-CHDA
~10.5
Low (Ring-flip active)
45%
60%
(1R,3S,5s)-5-F-CHDA
~8.8
Very High (Dipole-locked)
96%
94%
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocol for the Asymmetric Michael Addition incorporates built-in validation checkpoints. A self-validating protocol ensures that any failure in the system is caught before downstream resources are wasted.
Methodology: Enantioselective Michael Addition
Step 1: Catalyst Preparation & Verification
Action: Synthesize the bifunctional thiourea catalyst by reacting 5-F-CHDA with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in anhydrous THF.
Causality: The 3,5-bis(CF3)phenyl group further enhances the hydrogen-bond donor capacity of the thiourea.
Validation Checkpoint: Before use, verify the catalyst via 19F-NMR. The presence of a distinct, sharp multiplet for the 5-fluoro group (approx. -180 ppm) confirms the structural integrity and homogeneity of the locked chair conformation.
Step 2: Substrate Activation
Action: Dissolve trans-
-nitrostyrene (1.0 eq) and the 5-F-CHDA thiourea catalyst (5 mol%) in anhydrous dichloromethane (DCM) at -20°C.
Causality: DCM is chosen because non-polar, non-coordinating solvents prevent competitive hydrogen bonding. This forces the nitroalkene to bind exclusively to the catalyst's thiourea moiety. The cryogenic temperature maximizes the stereoelectronic directing effects.
Step 3: Nucleophile Addition
Action: Add acetylacetone (1.5 eq) dropwise over 10 minutes. Stir for 24 hours.
Action: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.
Validation Checkpoint: Analyze the crude mixture by 1H-NMR to calculate conversion before purification, ensuring no product was lost or degraded during chromatography.
Step 5: Chiral Analysis
Action: Purify via flash chromatography. Determine enantiomeric excess via HPLC using a Chiralpak IC column (Hexane/IPA 90:10).
Experimental workflow for asymmetric Michael addition using 5-F-CHDA.
References
Polycyclic Inhibitors of Cyclin-Dependent Kinase 7 (CDK7), European Patent Office (EP 3057956 B1).1
Fluorinated Organocatalysts for the Enantioselective Epoxidation of Enals: Molecular Preorganisation by the Fluorine-Iminium Ion Gauche Effect, Chemistry - A European Journal. 2
Fluorine as a Control Element in Asymmetric Synthesis, ResearchGate. 3
Quantum Mechanical Investigation of the Effect of Catalyst Fluorination in the Intermolecular Asymmetric Stetter Reaction, Journal of the American Chemical Society. 4
Spectroscopic comparison of cyclohexane diamine isomers
Spectroscopic Profiling of Cyclohexane Diamine Isomers: A Comparative Guide for Drug Development Introduction The precise structural characterization of cyclohexane diamine isomers is a critical imperative in modern drug...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Profiling of Cyclohexane Diamine Isomers: A Comparative Guide for Drug Development
Introduction
The precise structural characterization of cyclohexane diamine isomers is a critical imperative in modern drug development and polymer chemistry. The most prominent example is 1,2-diaminocyclohexane (DACH), whose trans-1R,2R enantiomer serves as the essential chiral carrier ligand in oxaliplatin, a third-generation platinum-based antineoplastic agent[1]. The stereochemistry of the DACH moiety profoundly influences the drug's cytotoxicity and its ability to form intrastrand DNA cross-links[1][2].
Because the cis, trans-1R,2R, and trans-1S,2S isomers exhibit drastically different biological and physical properties, researchers cannot rely on basic assays for differentiation[3]. As a Senior Application Scientist, I approach isomer differentiation not just as a matching exercise, but as a study of molecular causality. This guide provides an objective, self-validating spectroscopic framework to distinguish DACH isomers based on their conformational dynamics and symmetry.
Structural Symmetry & Conformational Causality
To understand the spectroscopic signatures of DACH isomers, we must first examine their 3D conformations:
trans-1,2-DACH: Exists predominantly in a rigid diequatorial conformation. It possesses
symmetry, making it chiral (resolvable into 1R,2R and 1S,2S enantiomers).
cis-1,2-DACH: A meso compound with
symmetry. It is forced into an axial-equatorial conformation. At room temperature, it undergoes rapid chair-chair interconversion, averaging the axial and equatorial environments on the NMR timescale.
The Causality Principle: The spatial orientation of the amine (
) groups dictates the electron density of the cyclohexane ring. An axial amine group (as seen in the cis isomer) is sterically compressed against the -carbons of the ring. This steric compression—known as the -gauche effect —polarizes the C-H bonds, increasing electron density around the carbon nucleus and shifting its NMR resonance upfield.
NMR Spectroscopy: The Gold Standard for Diastereomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most robust method for distinguishing cis and trans isomers of both 1,2-DACH and 1,4-DACH[4][5].
13C NMR Profiling
Because of their symmetry (
for trans, time-averaged for cis), both 1,2-DACH isomers display exactly three carbon signals. However, their chemical shifts are highly distinct due to the -gauche effect[5][6].
In trans-1,2-DACH , the diequatorial amines do not exert
-gauche shielding on the ring carbons. Consequently, the C1/C2 carbons resonate downfield at approximately 56.0 ppm [5].
In cis-1,2-DACH , the time-averaged axial amine induces significant
-gauche shielding. This pushes the C1/C2 resonance upfield to approximately 50.5 ppm [7].
A similar phenomenon is observed in 1,4-diaminocyclohexane (1,4-DACH). The trans-1,4-DACH isomer is diequatorial, while the cis-1,4-DACH isomer is axial-equatorial, resulting in an upfield shift for the cis isomer's ring carbons[4][8].
Table 1: Comparative
C NMR Chemical Shifts (ppm in CDCl
, 298 K)
Isomer
C1 / C2 (or C4)
C3 / C6
C4 / C5
Symmetry
Conformation
trans-1,2-DACH
~ 56.0
~ 36.0
~ 25.0
Diequatorial
cis-1,2-DACH
~ 50.5
~ 31.5
~ 23.5
Axial-Equatorial (Dynamic)
trans-1,4-DACH
~ 50.0 (C1/C4)
~ 35.0 (C2/C3/C5/C6)
N/A
Diequatorial
cis-1,4-DACH
~ 48.0 (C1/C4)
~ 31.0 (C2/C3/C5/C6)
N/A
Axial-Equatorial
Chiral Recognition: Differentiating Enantiomers
While 1D
C NMR easily separates diastereomers (cis vs trans), it cannot distinguish the trans-1R,2R enantiomer from the trans-1S,2S enantiomer in an achiral solvent.
The Solution: We introduce a Chiral Solvating Agent (CSA), such as a chiral dirhodium complex or a chiral macrocycle[9][10].
The Causality: The CSA forms transient, non-covalent diastereomeric complexes with the DACH enantiomers. Because diastereomers have different physical environments, the previously equivalent NMR signals split (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">
). The magnitude of this split allows for the precise calculation of enantiomeric excess (%ee), ensuring the purity of precursors used in drugs like oxaliplatin[10].
Decision tree for identifying DACH isomers using 13C NMR and chiral solvating agents.
Vibrational Spectroscopy (IR) Profiling
Infrared (IR) spectroscopy provides an orthogonal validation method by probing the hydrogen-bonding networks of the isomers.
Intramolecular vs. Intermolecular Bonding: In cis-1,2-DACH, the proximity of the axial and equatorial amine groups facilitates intramolecular hydrogen bonding. This slightly weakens the N-H bond, resulting in a broader, lower-frequency N-H stretching band (~3280 cm
).
Conversely, the diequatorial amines in trans-1,2-DACH are sterically constrained from interacting with one another, heavily favoring intermolecular hydrogen networks. This yields sharper N-H stretching frequencies at slightly higher wavenumbers[11].
Experimental Protocol: A Self-Validating Workflow
To ensure rigorous scientific integrity, the analytical workflow must be self-validating. The following protocol utilizes 2D NMR to mathematically prove the 1D assignments.
Step 1: Anhydrous Sample Preparation
Dissolve 15 mg of the DACH isomer in 0.6 mL of strictly anhydrous CDCl
.
Add 0.1% Tetramethylsilane (TMS) as an internal standard.
Causality Check: Anhydrous solvent is mandatory. Trace water causes rapid proton exchange at the
sites, broadening the amine proton signals and obscuring scalar couplings.
Verify the presence of exactly 3 carbon signals.
Causality Check: If more than 3 signals are observed, the sample is either a mixture of isomers or the temperature is low enough to freeze the cis chair-chair interconversion, breaking the time-averaged
symmetry.
Step 3: 2D NMR Validation (HSQC)
Run a Heteronuclear Single Quantum Coherence (HSQC) experiment.
Cross-reference the upfield-shifted carbons (e.g., 50.5 ppm) to their directly attached protons.
Causality Check: This confirms that the upfield shift is an inherent property of the carbon backbone (due to
-gauche compression) and not an artifact of solvent interaction.
Step 4: Chiral Derivatization (For Trans Isomers)
Add 1.0 equivalent of a chiral shift reagent (e.g., a chiral macrocyclic amine or dirhodium complex) directly to the NMR tube[10].
Re-acquire the
C NMR spectrum and measure the splitting of the C1/C2 peak to quantify enantiomeric purity.
Self-validating experimental workflow for the spectroscopic characterization of diamine isomers.
A Comparative Guide to the Biological Activity of Fluorinated Diamine Derivatives for Drug Discovery
Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its small size, hi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability.[1][2] When this powerful halogen is combined with the versatile diamine framework, a structural motif present in numerous bioactive compounds, the resulting fluorinated diamine derivatives emerge as a promising class of molecules for therapeutic development.[3]
This guide offers a comparative analysis of the biological activities of various fluorinated diamine derivatives, providing objective, data-driven insights for researchers, scientists, and drug development professionals. We will explore their performance in key therapeutic areas, including oncology and infectious diseases, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Section 1: Anticancer Activity of Fluorinated Diamine Derivatives
The development of novel cytotoxic agents remains a critical priority in oncology research. Fluorinated diamine derivatives have demonstrated significant potential by inducing apoptosis and disrupting the cell cycle in various cancer cell lines.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many cytotoxic agents eliminate cancer cells is the induction of apoptosis, or programmed cell death. Several fluorinated derivatives have been shown to trigger this process by dissipating the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4][5] This disruption leads to the release of pro-apoptotic factors and the activation of caspase enzymes, ultimately resulting in cell death.[6]
Caption: Intrinsic apoptotic pathway induced by fluorinated diamine derivatives.
Comparative Analysis of Cytotoxicity
The efficacy of anticancer agents is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values indicate higher potency. The following table compares the cytotoxic activity of several fluorinated derivatives against various cancer cell lines.
Expert Insights: The data clearly indicate that fluorination can lead to highly potent anticancer compounds. For instance, the fluorinated salicylaldimine (Compound 7) exhibits a stronger cytotoxic effect on A549 lung cancer cells than the standard chemotherapeutic drug, Doxorubicin.[6] Similarly, fluorinated isatins show better selectivity for cancer cells over normal cells compared to 5-FU.[4] This enhanced activity is often attributed to the ability of fluorine to increase lipophilicity, thereby improving cell membrane permeability, and to form strong interactions with target enzymes.[1][9]
Featured Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the fluorinated diamine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Caption: Standard workflow for the MTT cytotoxicity assay.
Section 2: Antimicrobial Activity of Fluorinated Diamine Derivatives
The rise of multidrug-resistant (MDR) bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents. Fluorinated diamines and their Schiff base derivatives have shown considerable promise in this area.[6][10]
Comparative Analysis of Antimicrobial Efficacy
Antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Expert Insights: The data show that while many fluorinated diamine derivatives possess antibacterial properties, their potency can vary significantly. Some fluorinated aldimines show activity comparable to standard antibiotics like amikacin.[10] However, in other cases, such as the fluorinated Schiff bases tested against P. aeruginosa, E. coli, and S. aureus, the MIC values were higher than the reference drug Gentamicin, indicating lower potency.[6] A notable example is silver diamine fluoride (SDF), a well-established dental agent, which is highly effective against biofilms of pathogenic bacteria like E. faecalis and various periodontal pathogens.[12][13] The antimicrobial action of SDF is attributed to the synergistic effects of silver ions, which disrupt bacterial enzymes and cell membranes, and fluoride ions.[14]
Featured Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible bacterial growth occurs after incubation.
Step-by-Step Methodology:
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated diamine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
Prepare Bacterial Inoculum: Grow the bacterial strain overnight and dilute it to a standardized concentration, typically 5x10⁵ colony-forming units (CFU)/mL.
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Determine MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration in the series where the well remains clear.
Section 3: Enzyme Inhibition
The specific electronic properties of fluorine make it an excellent tool for designing potent and selective enzyme inhibitors. Fluorine can enhance binding affinity to an enzyme's active site and can be used to create transition-state analogs or mechanism-based inactivators.[15][16]
Mechanism of Inhibition
Fluorinated compounds can inhibit enzymes through various mechanisms, including competitive, non-competitive, and irreversible inhibition. For example, trifluoromethyl ketones (TFMKs) are known to act as transition-state analog inhibitors of serine proteases and esterases.[16][17] The highly electrophilic carbonyl carbon of the TFMK is attacked by the active site serine residue, forming a stable hemiacetal that mimics the tetrahedral transition state of substrate hydrolysis, thus inhibiting the enzyme.
Caption: Inhibition of a serine enzyme by a trifluoromethyl ketone (TFMK).
Comparative Analysis of Esterase Inhibition
The inhibitory potential of fluorinated derivatives against esterases, enzymes involved in pheromone catabolism in insect pests, has been investigated.
Expert Insights: Studies on esterase inhibition have shown that trifluoromethyl ketones (TFMKs) are generally more potent inhibitors than their difluoromethyl ketone (DFMK) or difluoroaldehyde (DFA) counterparts.[17] This highlights a clear structure-activity relationship where the degree of fluorination directly impacts inhibitory activity. This principle is widely applicable in drug design, where fluorinated ketones can serve as effective "warheads" for targeting various hydrolase enzymes.[15]
Conclusion and Future Directions
Fluorinated diamine derivatives represent a versatile and highly promising class of compounds for drug discovery. The strategic incorporation of fluorine consistently demonstrates the ability to enhance biological activity across multiple therapeutic areas, from potent, selective anticancer agents to effective antimicrobials. The comparative data presented in this guide underscore the significant potential of these scaffolds.
Future research should focus on synthesizing novel derivatives to expand the chemical space and explore a wider range of biological targets. Detailed structure-activity relationship (SAR) studies will be crucial for optimizing lead compounds to improve potency and reduce off-target effects. Furthermore, exploring their potential in other areas, such as neuropharmacology and as agents for medical imaging, could open new avenues for these remarkable molecules.[18][19]
References
An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI. [Link]
Synthesis and antimicrobial properties of cyclic fluorodiamines containing boronate esters. ResearchGate. [Link]
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. [Link]
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]
Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC. [Link]
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]
Antimicrobial efficacy of 3.8% silver diamine fluoride and its effect on root dentin. Journal of Endodontics. [Link]
Antimicrobial effect of silver diamine fluoride (SDF) in arresting dentine caries of permanent teeth: A Systematic review. F1000Research. [Link]
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Chemistry. [Link]
Investigation of Anticancer and Antimicrobial Properties of Fluorinated Salicylaldimines. DergiPark. [Link]
New fluorinated derivatives as esterase inhibitors. Synthesis, hydration and crossed specificity studies. PubMed. [Link]
Antimicrobial activity of silver diamine fluoride on human periodontitis microbiota. ResearchGate. [Link]
Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Semantic Scholar. [Link]
Bis (Diamines) Cu and Zn Complexes of Flurbiprofen as Potential Cholinesterase Inhibitors: In Vitro Studies and Docking Simulations. MDPI. [Link]
Chapter 2. Fluorinated Compounds in Enzyme-Catalyzed Reactions. ResearchGate. [Link]
Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. [Link]
Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. Chemical Reviews. [Link]
Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. [Link]
The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
Personal protective equipment for handling (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine
As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks like (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine (CAS: 2165335-26-0) requires safety protocols that extend far beyond st...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks like (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine (CAS: 2165335-26-0) requires safety protocols that extend far beyond standard boilerplate Safety Data Sheets (SDS). For researchers and drug development professionals, understanding the causality behind safety requirements is the foundation of a truly secure laboratory environment.
This guide provides the mechanistic rationale, quantitative specifications, and self-validating operational workflows required to handle this compound safely.
Mechanistic Hazard Profile: The "Why" Behind the PPE
(1R,3S,5s)-5-fluorocyclohexane-1,3-diamine presents a unique, synergistic dual-hazard profile that dictates strict logistical planning:
Causticity of the Diamine Core: Cycloaliphatic diamines are strongly basic and act as severe skin and eye corrosives[1]. Upon contact with moisture in biological tissues, they cause rapid alkaline hydrolysis of lipids and proteins, leading to deep chemical burns. Furthermore, they are known respiratory and dermal sensitizers[2].
Fluorine-Enhanced Permeability: The stereospecific addition of the fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect. While this slightly lowers the pKa of the amine groups, it significantly alters the molecule's lipophilicity[3]. This enhanced lipophilic character facilitates rapid penetration through the lipid bilayer of the stratum corneum, meaning systemic toxicity and deep tissue damage can occur much faster than with non-fluorinated cycloaliphatic analogs[4].
Mandatory PPE Matrix
Because standard latex or thin nitrile gloves degrade rapidly upon exposure to concentrated amines, a strategic double-gloving approach is mandatory[5].
Protective Gear
Specification / Material
Mechanistic Rationale
Breakthrough Time
Primary Gloves (Inner)
Butyl Rubber (≥0.5 mm)
Butyl synthetic rubber provides superior chemical resistance against highly corrosive amines and resists alkaline degradation[5].
> 480 minutes
Secondary Gloves (Outer)
Nitrile (≥0.1 mm)
Nitrile provides necessary mechanical dexterity and immediate visualization of splashes or physical tears[6].
> 30 minutes (Splash)
Eye Protection
Indirect-vented chemical goggles + Face Shield
Prevents severe corneal damage from basic diamine vapors, dust aerosolization, or liquid splashes.
ANSI Z87.1+ Compliant
Body Protection
Tychem® suit or heavy-duty Neoprene apron
Prevents dermal absorption of lipophilic fluorinated compounds that easily penetrate standard cotton lab coats[7].
Every step in this protocol is designed as a self-validating system , ensuring that safety parameters are objectively confirmed before proceeding.
Phase 1: Pre-Operation & Self-Validation
Environmental Check: Verify the chemical fume hood is operational.
Self-Validation: Use a calibrated velometer to ensure a face velocity of ≥100 feet per minute (fpm) before opening the sash.
Zone Isolation: Clear the workspace of incompatible materials. Specifically, remove strong oxidizing agents, acids, and isocyanates, which react violently and exothermically with cycloaliphatic diamines[1].
Phase 2: PPE Donning Sequence
Inspect all PPE for micro-tears. Don the Tychem suit or heavy-duty chemical apron.
Don the inner Butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of the protective suit.
Don the outer Nitrile gloves.
Equip the AM/MA respirator, followed by chemical splash goggles and the face shield.
Self-Validation: Perform a positive/negative pressure seal check on the respirator to ensure zero vapor bypass.
Phase 3: Chemical Handling
Open the primary container of (1R,3S,5s)-5-fluorocyclohexane-1,3-diamine strictly within the validated fume hood.
Use non-sparking, inert PTFE or ceramic spatulas for material transfer. Avoid vigorous scraping to prevent the aerosolization of potentially combustible organic dusts.
Seal the container immediately after transfer. Purge the headspace with an inert gas (Argon/Nitrogen) prior to storage to prevent atmospheric moisture absorption and subsequent amine oxidation.
Spill Response & Disposal Plan
In the event of a spill, do not use water immediately, as it can spread the lipophilic caustic agent. Follow this targeted methodology:
Phase 1: Containment & Neutralization
Evacuate & Isolate: Immediately clear personnel from the vicinity and restrict access[8].
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use sawdust, as amines can react with organic combustibles.
Neutralization: Carefully apply a weak acid neutralizing agent (e.g., 5% citric acid solution or sodium bisulfate) to the spill center, working outward.
Causality: Using a weak acid prevents the violent, boiling exothermic reaction that would occur if a strong mineral acid were applied to the strongly basic diamine.
Phase 2: Cleanup & Validation
Collection: Use a plastic (non-sparking) dustpan to scoop the neutralized slurry into a chemically resistant, sealable polyethylene hazardous waste container.
Surface Decontamination: Wash the affected surface with copious amounts of water and a mild detergent.
Self-Validation: Press a moistened pH test strip against the decontaminated surface. A reading of pH 6.5–7.5 confirms the complete neutralization and removal of the caustic diamine. Repeat washing if pH > 8.
Phase 3: Disposal
Label the container clearly as "Hazardous Waste: Corrosive/Toxic Amine (Contains Fluorinated Cycloaliphatic Diamine)".
Dispose of via a licensed RCRA-compliant hazardous waste contractor. Do not flush down drains or allow entry into waterways, as cycloaliphatic diamines are highly toxic to aquatic life with long-lasting effects[9].
Mechanistic Workflow Diagram
Operational workflow and spill response logic for fluorinated diamine handling.
References
1. MilliporeSigma. "SAFETY DATA SHEET - MilliporeSigma". sigmaaldrich.com.
2.[9] Farnell. "SAFETY DATA SHEET - Farnell". farnell.com.
3.[2] National Polymers Inc. "MATERIAL SAFETY DATA SHEET PAGE 1 OF X". nationalpolymers.com.
4.[8] Bruker Spatial Biology. "FFPE slides". brukerspatialbiology.com.
5.[1] Leggari Products. "POLYASPARTIC". leggari.com.
6.[6] AMG Medical. "CHEMICAL RESISTANCE & BARRIER GUIDE". amgmedical.com.
7.[5] Environmental Health and Safety. "OSHA Glove Selection Chart". fsu.edu.
8.[3] ChemRxiv. "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery". chemrxiv.org.
9.[4] Annual Reviews. "METABOLISM OF FLUORINE-CONTAINING DRUGS". annualreviews.org.